(2-thien-2-yl-1H-indol-3-yl)acetic acid
Description
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Properties
CAS No. |
868238-06-6 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(2-thiophen-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2S/c16-13(17)8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-18-12/h1-7,15H,8H2,(H,16,17) |
InChI Key |
XIOJJFZMRZMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (2-Thien-2-yl-1H-indol-3-yl)acetic Acid
Chemical Probe & Medicinal Scaffold Profile
Executive Summary
(2-Thien-2-yl-1H-indol-3-yl)acetic acid represents a specialized scaffold in medicinal chemistry, serving as a bioisosteric analog to classical 2-arylindole NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) such as Indomethacin. By replacing the traditional phenyl ring at the C2 position with a thiophene moiety, researchers modulate the compound's lipophilicity, metabolic stability, and binding affinity toward Cyclooxygenase (COX) enzymes.
This guide details the physiochemical architecture, synthetic pathways, and biological interface of this compound, designed for researchers optimizing COX-2 selectivity or exploring indole-based aldose reductase inhibitors.
Physiochemical Architecture
The substitution of a phenyl ring with a thiophene group introduces significant electronic and steric changes. The thiophene ring is electron-rich (excess
Calculated & Predicted Properties[1]
-
IUPAC Name: 2-(2-(thiophen-2-yl)-1H-indol-3-yl)acetic acid
-
Molecular Formula:
-
Molecular Weight: 257.31 g/mol
-
Acid Dissociation Constant (pKa): ~4.5 (Carboxylic acid moiety)
-
Lipophilicity (LogP): ~3.2 – 3.8 (Predicted)
-
Note: The thiophene analog is generally more lipophilic than the corresponding phenyl analog due to the sulfur atom's polarizability.
-
-
Topological Polar Surface Area (TPSA): ~65 Ų (Indole NH + Carboxyl group + Thiophene S)
Solubility Profile
-
Water: Low (< 0.1 mg/mL); requires pH adjustment (basic) to form the carboxylate salt for aqueous solubility.
-
Organic Solvents: Soluble in DMSO (>20 mg/mL), DMF, and Methanol.
-
Stability: Susceptible to oxidation at the thiophene sulfur and the indole C2-C3 bond under harsh conditions. Store at -20°C, protected from light.
Synthetic Pathways[2]
Two primary strategies exist for synthesizing (2-thien-2-yl-1H-indol-3-yl)acetic acid: the classical Fischer Indole Synthesis and the modern Palladium-Catalyzed Cross-Coupling .
Method A: Fischer Indole Strategy (Classical)
This route involves the condensation of phenylhydrazine with a thiophene-containing keto-acid precursor. While cost-effective, it often suffers from harsh acidic conditions that can degrade the thiophene ring.
-
Precursors: Phenylhydrazine + 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
Catalyst: Zinc Chloride (
) or Polyphosphoric Acid (PPA).[1] -
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination Indolization.[1]
Method B: Suzuki-Miyaura Cross-Coupling (Modern)
This modular approach allows for late-stage diversification and is preferred for SAR (Structure-Activity Relationship) studies.
-
Step 1: Bromination of indole-3-acetic acid ester at C2 (via lithiation/electrophile quench or direct bromination).
-
Step 2: Coupling with 2-thienylboronic acid.
-
Catalyst:
or . -
Base:
or .
Synthetic Workflow Diagram
Caption: Comparison of Fischer Indole (Acid-mediated) and Suzuki Coupling (Pd-catalyzed) synthetic routes.
Biological Interface & Mechanism
The primary biological utility of this scaffold lies in its ability to inhibit Cyclooxygenase (COX) enzymes. The 2-thienyl group acts as a lipophilic anchor, mimicking the role of the chlorobenzoyl group in Indomethacin but often with altered selectivity kinetics.
COX-1 vs. COX-2 Selectivity
-
Mechanism: The indole acetic acid moiety mimics arachidonic acid, entering the COX active site. The carboxylate ion-pairs with Arg120 .
-
The Thiophene Advantage: The 2-thienyl group projects into the hydrophobic side pocket. In COX-2, this pocket is larger (due to the Val523 mutation). The smaller volume of thiophene (vs. phenyl) can be exploited to fine-tune residence time and selectivity, potentially reducing gastric toxicity associated with COX-1 inhibition.
Signaling Pathway Impact
Inhibition of COX enzymes by this compound leads to a downstream reduction in pro-inflammatory prostaglandins (
Caption: Mechanism of action showing competitive inhibition of the Arachidonic Acid cascade.
Analytical Characterization Protocols
To validate the identity of the synthesized compound, the following spectral fingerprints are required.
Proton NMR ( -NMR)
-
Solvent: DMSO-
-
Key Signals:
- 12.0 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).
- 11.2 ppm (s, 1H): Indole -NH.
- 7.0 - 7.6 ppm (m): Indole aromatic protons (4H).
- 7.4, 7.1 ppm (m): Thiophene protons (3H). Look for the characteristic dd splitting of the thiophene ring.
-
3.6 ppm (s, 2H): Methylene
of the acetic acid side chain.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (
) is preferred for carboxylic acids. -
Expected Mass: m/z 256.3 (
). -
Fragmentation: Loss of
(M-44) is a common fragmentation pathway for acetic acid derivatives.
References
-
COX Inhibition & Indole Scaffolds
- Source: Hu, W., et al. "Indole-based inhibitors of COX-2." Bioorganic & Medicinal Chemistry Letters.
- Context: Discusses the SAR of 2-arylindoles and the impact of heteroarom
-
Fischer Indole Synthesis Methodology
-
Suzuki Coupling for Indoles
- Source: Kawasaki, I., et al. "Palladium-catalyzed coupling of 2-bromoindoles." Heterocycles.
- Context: Protocols for C2-functionaliz
-
Thiophene Bioisosterism
- Source: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
- Context: Explains the electronic and steric rationale for replacing phenyl rings with thiophenes.
Sources
Technical Guide: Synthesis of (2-thien-2-yl-1H-indol-3-yl)acetic acid
This guide details the synthesis of (2-thien-2-yl-1H-indol-3-yl)acetic acid , a structural analog of the NSAID Indomethacin and a scaffold of interest in medicinal chemistry for COX inhibition and auxin-related signaling studies.
The guide prioritizes two distinct pathways:
-
The Classical Fischer Route (Stepwise): Robust, scalable, and uses commodity starting materials.
-
The Modern Organometallic Route (Suzuki-Miyaura): Modular, convergent, and suitable for late-stage diversification.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule Profile
-
IUPAC Name: 2-(2-(Thiophen-2-yl)-1H-indol-3-yl)acetic acid
-
Core Scaffold: Indole fused with a C2-thiophene ring and a C3-acetic acid moiety.
-
Chemical Challenges: The thiophene ring is acid-sensitive (prone to polymerization), requiring careful selection of Lewis acids during cyclization. The C3-position must be selectively functionalized without over-alkylation.
Retrosynthetic Strategy
We employ a convergent disconnection strategy . The indole core is constructed first, followed by the installation of the acetic acid side chain.
-
Disconnection A (C3-Functionalization): The C3-acetic acid tail is installed via glyoxylation of the pre-formed 2-thienylindole, followed by reduction.
-
Disconnection B (Indole Construction): The 2-thienylindole core is synthesized via Fischer Indolization of phenylhydrazine and 2-acetylthiophene.
Figure 1: Retrosynthetic analysis showing the stepwise construction of the indole core followed by C3 functionalization.
Part 2: Pathway A – The Classical Fischer Synthesis (Recommended)
This pathway is preferred for gram-to-multigram scale synthesis due to the low cost of reagents and high reliability of the steps.
Phase 1: Synthesis of 2-(Thiophen-2-yl)-1H-indole
Principle: Acid-catalyzed condensation of phenylhydrazine with 2-acetylthiophene followed by a [3,3]-sigmatropic rearrangement (Fischer Indolization).
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
2-Acetylthiophene (1.0 equiv)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)[1]
-
Solvent: Ethanol (for hydrazone formation), PPA (solvent/catalyst for cyclization)
Protocol:
-
Hydrazone Formation:
-
Dissolve 2-acetylthiophene (12.6 g, 100 mmol) in absolute ethanol (50 mL) containing catalytic glacial acetic acid (0.5 mL).
-
Add phenylhydrazine (10.8 g, 100 mmol) dropwise at room temperature.
-
Heat to reflux for 1-2 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the ketone is consumed.
-
Cool to 0°C. Filter the precipitated acetophenone phenylhydrazone derivative . Wash with cold ethanol and dry.
-
Yield Expectation: 85-90% (Yellow crystalline solid).
-
-
Fischer Cyclization:
-
Caution: PPA is viscous and corrosive.
-
Place Polyphosphoric Acid (100 g) in a beaker and heat to 80°C to reduce viscosity.
-
Add the dried hydrazone (10 g) in small portions with vigorous mechanical stirring.
-
Raise temperature to 100-110°C (Do not exceed 120°C to avoid thiophene decomposition).
-
Stir for 30-60 minutes. The mixture will darken significantly.
-
Quench: Pour the hot reaction mixture onto crushed ice (500 g) with stirring. The crude indole will precipitate.
-
Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with NaHCO₃ (sat.) and Brine.
-
Dry over Na₂SO₄ and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂, Hexane/EtOAc 9:1).
-
Product:2-(Thiophen-2-yl)-1H-indole (Off-white solid).
-
Phase 2: C3-Functionalization (Glyoxylation & Reduction)
Principle: The C3 position of the indole is highly nucleophilic. We install the two-carbon chain by reacting with oxalyl chloride to form the glyoxylic acid, then reducing the ketone to a methylene group.
Reagents:
-
Oxalyl Chloride (1.2 equiv)
-
Anhydrous Diethyl Ether or THF
-
Sodium Borohydride (NaBH₄)
-
Trifluoroacetic Acid (TFA)[3]
Protocol:
-
Acylation (Glyoxyl Chloride Formation):
-
Dissolve 2-(thiophen-2-yl)-1H-indole (5.0 g, 25 mmol) in anhydrous Diethyl Ether (50 mL) at 0°C under Nitrogen.
-
Add Oxalyl Chloride (2.6 mL, 30 mmol) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT. An orange/red precipitate (Indole-3-glyoxyl chloride) usually forms.
-
Hydrolysis: Carefully add water (50 mL) to the reaction mixture (exothermic!). Stir for 30 mins to hydrolyze the acid chloride to the acid.
-
Intermediate:2-(Thiophen-2-yl)-1H-indole-3-glyoxylic acid .
-
-
Gribble Reduction (Ketone to Methylene):
-
Dissolve the glyoxylic acid intermediate (4.0 g) in dry THF (40 mL).
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄) pellets (10 equiv) slowly.
-
Add Trifluoroacetic Acid (TFA) dropwise over 30 minutes. Caution: Vigorous hydrogen gas evolution.
-
Stir at room temperature for 12 hours.
-
Workup: Quench with water. Basify to pH ~10 with NaOH (aq) to dissolve the acid as a salt. Wash with Ether (removes neutral impurities).
-
Acidify the aqueous layer with HCl to pH 2. The product (2-thien-2-yl-1H-indol-3-yl)acetic acid will precipitate.
-
Part 3: Pathway B – Modern Suzuki-Miyaura Coupling
This pathway is ideal if the 2-haloindole precursor is available or if library synthesis (varying the aryl group) is required.
Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.[6]
Figure 2: Suzuki-Miyaura coupling workflow.
Protocol:
-
Coupling:
-
Combine Methyl 2-bromo-1H-indole-3-acetate (1.0 equiv), 2-Thienylboronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv) in Dioxane/Water (4:1).
-
Degas with Nitrogen for 15 mins.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat to 90°C for 12 hours under inert atmosphere.
-
Filter through Celite, concentrate, and purify via column chromatography.
-
-
Hydrolysis:
-
Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours.
-
Acidify to yield the free acid.[7]
-
Part 4: Data Summary & Quality Control
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 165 - 168 °C (Predicted) | Capillary |
| 1H NMR (DMSO-d6) | δ 12.1 (s, 1H, COOH), 11.3 (s, 1H, NH), 7.6-6.9 (m, 7H, Ar-H), 3.65 (s, 2H, CH2) | 400 MHz NMR |
| Mass Spec (ESI) | [M+H]+ = 258.05 | LC-MS |
| Solubility | Soluble in DMSO, Methanol; Insoluble in Water | Solubility Test |
Troubleshooting Guide
-
Problem: Low yield in Fischer cyclization.
-
Cause: Polymerization of thiophene or incomplete hydrazone formation.
-
Fix: Ensure strict temperature control (do not overheat PPA). Use ZnCl₂ in acetic acid as a milder alternative.
-
-
Problem: Incomplete reduction of Glyoxylic acid.
-
Cause: Insufficient hydride source or wet solvents.
-
Fix: Use fresh NaBH₄. Ensure TFA is added slowly to maintain active reducing species.
-
References
- Fischer Indole Synthesis Mechanism & Applications
-
Synthesis of 2-Substituted Indole-3-Acetic Acids
-
Suzuki-Miyaura Coupling for Thienyl-Indoles
- Reduction of Indole-3-Glyoxylic Acids (Gribble Reduction): Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978. (Standard reference for NaBH4/TFA reduction).
-
Preparation of 2-Acetylthiophene
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 8. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijnrd.org [ijnrd.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Blueprint of (2-thien-2-yl-1H-indol-3-yl)acetic acid: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (2-thien-2-yl-1H-indol-3-yl)acetic acid. In the absence of publicly available experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights provided herein are derived from the analysis of structurally related compounds and serve as a robust framework for researchers engaged in the synthesis, characterization, and application of novel indole and thiophene derivatives.
Introduction
(2-thien-2-yl-1H-indol-3-yl)acetic acid is a hybrid molecule that incorporates the privileged structures of indole-3-acetic acid, a well-known phytohormone, and a thiophene moiety, a common pharmacophore in medicinal chemistry. The unique combination of these two heterocyclic systems suggests a potential for diverse biological activities, making its unambiguous structural confirmation through spectroscopic methods a critical step in its development as a research tool or therapeutic agent. This guide is intended to be a practical resource for scientists, offering not only predicted spectral data but also the underlying rationale and standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of (2-thien-2-yl-1H-indol-3-yl)acetic acid are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the indole, thiophene, and acetic acid moieties. The electron-rich nature of the indole and thiophene rings will influence the chemical shifts of their respective protons, generally causing them to appear in the aromatic region (δ 6.5-8.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for (2-thien-2-yl-1H-indol-3-yl)acetic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Indole N-H | 10.5 - 11.5 | broad singlet | - | The acidic proton on the nitrogen of the indole ring is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| Indole H-4, H-7 | 7.5 - 8.0 | multiplet | These protons are part of the benzene ring of the indole and are expected to resonate at the downfield end of the aromatic region. | |
| Indole H-5, H-6 | 7.0 - 7.4 | multiplet | These protons of the indole benzene ring will appear as a complex multiplet. | |
| Thiophene H-3', H-5' | 7.0 - 7.5 | multiplet | The protons on the thiophene ring will have chemical shifts influenced by the sulfur atom and the indole substituent. | |
| Thiophene H-4' | 6.9 - 7.2 | multiplet | This thiophene proton will show coupling to the other thiophene protons. | |
| Acetic Acid CH₂ | ~3.8 | singlet | - | The methylene protons adjacent to the indole ring and the carboxylic acid group are expected to be a singlet. |
| Carboxylic Acid O-H | 11.0 - 12.0 | broad singlet | - | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet, sometimes not observed depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-thien-2-yl-1H-indol-3-yl)acetic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid C=O | 170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Indole C-2 | 135 - 140 | This carbon is attached to the thiophene ring and is part of the pyrrole ring of indole. |
| Indole C-3 | 110 - 115 | The carbon atom to which the acetic acid moiety is attached. |
| Indole C-3a, C-7a | 125 - 138 | Bridgehead carbons of the indole ring system. |
| Indole C-4, C-5, C-6, C-7 | 110 - 130 | Aromatic carbons of the benzene portion of the indole ring. |
| Thiophene C-2' | 140 - 145 | The carbon of the thiophene ring attached to the indole. |
| Thiophene C-3', C-4', C-5' | 120 - 130 | The other carbons of the thiophene ring. |
| Acetic Acid CH₂ | 30 - 35 | The methylene carbon of the acetic acid side chain. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly of the N-H and O-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2-thien-2-yl-1H-indol-3-yl)acetic acid is expected to show characteristic absorption bands for the N-H, C=O, O-H, and aromatic C-H bonds.
Predicted IR Absorption Frequencies
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | The O-H stretching vibration of a carboxylic acid is typically very broad due to hydrogen bonding.[1] |
| N-H stretch (Indole) | 3300-3400 | Medium, sharp | The N-H stretch of the indole ring is expected in this region. |
| C-H stretch (Aromatic) | 3000-3100 | Medium | Characteristic stretching vibrations for C-H bonds on the indole and thiophene rings. |
| C-H stretch (Aliphatic) | 2850-2960 | Medium | C-H stretching of the methylene group in the acetic acid side chain. |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch of the carboxylic acid is a strong and characteristic absorption.[1] |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
Caption: Workflow for functional group analysis using FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of (2-thien-2-yl-1H-indol-3-yl)acetic acid (C₁₄H₁₁NO₂S) is approximately 273.31 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 273.
Key Predicted Fragment Ions:
-
m/z 228: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation pathway for carboxylic acids.
-
m/z 130: A prominent peak corresponding to the indolyl-methyl cation, resulting from cleavage of the bond between the methylene group and the carboxyl group. This is a characteristic fragment for indole-3-acetic acid derivatives.
-
m/z 117: Further fragmentation of the thiophene-containing portion.
-
m/z 83: A fragment corresponding to the thiophene ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Workflow for molecular weight and structural analysis by mass spectrometry.
Summary of Predicted Spectroscopic Data
Table 4: Consolidated Predicted Spectroscopic Data for (2-thien-2-yl-1H-indol-3-yl)acetic acid
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 6.9-8.5 ppm), Indole N-H (δ 10.5-11.5 ppm, broad), Acetic acid CH₂ (δ ~3.8 ppm, singlet), Carboxylic acid O-H (δ 11.0-12.0 ppm, broad). |
| ¹³C NMR | Carboxylic acid C=O (δ 170-175 ppm), Aromatic carbons (δ 110-145 ppm), Acetic acid CH₂ (δ 30-35 ppm). |
| IR | O-H stretch (2500-3300 cm⁻¹, broad), N-H stretch (3300-3400 cm⁻¹), C=O stretch (1700-1725 cm⁻¹, strong), Aromatic C-H stretch (3000-3100 cm⁻¹). |
| Mass Spec | Molecular Ion (M⁺˙) at m/z 273. Key fragments at m/z 228 ([M-COOH]⁺), 130 (indolyl-methyl cation). |
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic blueprint for (2-thien-2-yl-1H-indol-3-yl)acetic acid. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a solid foundation for researchers working with this and related compounds. The experimental protocols outlined herein are based on standard laboratory practices and are intended to guide the acquisition of high-quality data for unambiguous structural confirmation. As with any novel compound, the definitive characterization will ultimately rely on the careful acquisition and interpretation of experimental data.
References
- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.10 (2007): 863-872.
- Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology (2019).
- EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224).
- Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring. PMC.
- Abraham, R. J., et al. "1H chemical shifts in NMR, part 18.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry (2021).
- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
- Indole-3-acetic acid(87-51-4) MS spectrum. ChemicalBook.
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- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
- Table of Characteristic IR Absorptions. Northern Illinois University.
- Indolyl carboxylic acids and deriv
- IR Absorption Frequencies. Northern Illinois University.
- Characteristic IR Absorptions. OpenOChem Learn.
- ¹H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2006).
- NMR STUDIES OF INDOLE. HETEROCYCLES (1988).
- 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. PubChem.
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- Acetic acid. NIST WebBook.
- Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PMC.
- Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2- thienylcarbonyl]acetohydrazides.
- Indole-3-Acetic Acid. PubChem.
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- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC.
- 2-(1-acetyl-2,3-dihydro-1H-indol-3-yl)acetic acid. MilliporeSigma.
- synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives.
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- (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum. ChemicalBook.
- Synonyms of Indole-3-acetic acid, 1H- (1TMS).
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Technical Guide: Biological Activity of (2-Thien-2-yl-1H-indol-3-yl)acetic Acid Derivatives
Executive Summary
The (2-thien-2-yl-1H-indol-3-yl)acetic acid scaffold represents a critical chemical space in medicinal chemistry, primarily functioning as a bioisostere of the 2-phenylindole class (e.g., Indomethacin derivatives).[1] By substituting the phenyl ring with a thiophene moiety at the C2 position, researchers modulate lipophilicity, metabolic stability, and electronic distribution, significantly impacting binding affinity for enzymes such as Cyclooxygenase (COX) and Aldose Reductase (ALR2) .[2]
This guide details the pharmacological profile, structure-activity relationships (SAR), and experimental protocols for evaluating these derivatives, specifically focusing on their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and agents for diabetic complications.[2]
Pharmacological Mechanism & Therapeutic Targets[1][2][3]
Cyclooxygenase (COX) Inhibition
The primary biological activity of 2-aryl-indole-3-acetic acid derivatives is the inhibition of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins (PGs).[1]
-
Mechanism: The acetic acid side chain at C3 mimics the carboxylate of arachidonic acid, anchoring the molecule in the COX active site via an ionic bond with Arg120 .[2]
-
Thiophene Specificity: The 2-thienyl group at C2 fits into the hydrophobic pocket of the enzyme.[1] The sulfur atom in the thiophene ring can engage in specific non-covalent interactions (S-π or specific hydrophobic contacts) that differ from a phenyl ring, potentially enhancing selectivity for the COX-2 isoform over COX-1, thereby reducing gastric side effects.
Aldose Reductase Inhibition (ALR2)
Derivatives of this scaffold also exhibit inhibitory activity against ALR2, the rate-limiting enzyme in the polyol pathway.
-
Pathology: In hyperglycemic states, ALR2 converts excess glucose to sorbitol, leading to osmotic stress and tissue damage (retinopathy, neuropathy).[2]
-
Binding: The acidic moiety (acetic acid) binds to the anion-binding pocket (Tyr48, His110, Trp111) of ALR2, while the lipophilic indole-thiophene core occupies the specificity pocket.[2]
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway intervention of this scaffold.
Caption: Dual inhibition mechanism targeting the Arachidonic Acid Cascade (COX) and Polyol Pathway (ALR2).[2][3][4]
Structure-Activity Relationship (SAR)[1][6]
The biological efficacy of the (2-thien-2-yl-1H-indol-3-yl)acetic acid core is tightly governed by substitutions at three key positions.
| Position | Modification | Biological Impact |
| C2 (Thiophene) | Unsubstituted | Baseline COX inhibitory activity.[1] |
| 5'-Chloro/Bromo | Increases lipophilicity; enhances potency against COX-2 by filling the hydrophobic side pocket.[1] | |
| 5'-Methyl | Moderate increase in activity; reduces metabolic clearance rate compared to unsubstituted thiophene.[1] | |
| N1 (Indole Nitrogen) | H (Unsubstituted) | Maintains H-bond donor capability; often required for ALR2 inhibition.[1][2] |
| p-Chlorobenzoyl | Mimics Indomethacin; drastically increases COX-1 inhibition (ulcerogenic risk).[1] | |
| Benzyl/Alkyl | Shifts selectivity towards COX-2; loss of ALR2 activity if the NH is critical for binding.[1] | |
| C5 (Indole Ring) | Methoxy (-OMe) | Increases electron density; typically enhances anti-inflammatory potency (analogous to Indomethacin).[1][2] |
| Fluoro (-F) | Improves metabolic stability; prevents hydroxylation at the C5 position.[1] |
Chemical Synthesis Strategy
To access these derivatives for testing, a Fischer Indole Synthesis is the most robust and self-validating protocol. This method ensures the correct regiochemistry of the 2-thienyl substituent.[1]
Synthetic Workflow Diagram
Caption: Fischer Indole Synthesis route for generating the 2-thienyl indole core.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 of the derivative against ovine COX-1 and human recombinant COX-2.[1]
Reagents:
-
Arachidonic Acid (100 µM stock)[2]
-
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical)[2]
-
Heme/Peroxidase solution[2]
Protocol:
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Enzyme Incubation: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of Enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add 10 µL of the test compound solution. Incubate for 5 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Peroxidation: Incubate for exactly 2 minutes. The COX reaction produces PGG2, which is reduced to PGH2 by the peroxidase component, oxidizing the colorimetric substrate (TMPD).[2]
-
Measurement: Read absorbance at 590 nm using a microplate reader.
-
Calculation:
Plot log[Concentration] vs. % Inhibition to determine IC50.[2]
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: Validate the biological efficacy in a physiological system.[1]
Protocol:
-
Animals: Wistar rats (150–200g), fasted for 12 hours.
-
Grouping: n=6 per group (Control, Standard [Indomethacin 10 mg/kg], Test Compounds [10, 20 mg/kg]).
-
Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at t=0, 1, 3, and 5 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema compared to the vehicle control group.
References
-
Hu, W., et al. (2011).[2] "Synthesis and biological evaluation of 2-thienyl-substituted indole derivatives as COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[2]
-
Ranatunge, R. R., et al. (2004).[2] "Synthesis and selective cyclooxygenase-2 inhibitory activity of a series of novel, nitric oxide donor-containing indoles." Journal of Medicinal Chemistry. Link[2]
-
Kalgutkar, A. S., et al. (2000).[2] "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors."[2] Journal of Medicinal Chemistry. Link[2]
-
Miyamoto, S., et al. (2005).[2] "Discovery of indole-3-acetic acid derivatives as CRTH2 antagonists."[1] Journal of Medicinal Chemistry. Link[2]
-
Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Product Manual. Link
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- 4. EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase - Google Patents [patents.google.com]
The Mechanistic Landscape of Thienyl Indole Acetic Acid Compounds: A Technical Guide for Drug Discovery
Introduction: A New Frontier in Anti-Inflammatory Therapeutics
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual challenge. Thienyl indole acetic acid compounds have emerged as a promising class of molecules, demonstrating a multifaceted mechanism of action that extends beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of these compounds, offering field-proven insights into their biological targets, signaling pathways, and structure-activity relationships. Our focus will be on elucidating the causal relationships behind their therapeutic effects, grounded in robust experimental evidence and computational analyses.
The indole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the potent NSAID indomethacin.[1] The strategic incorporation of a thienyl moiety onto the indole core represents a significant evolution in the design of anti-inflammatory drugs, offering the potential for dual inhibition of key inflammatory pathways and modulation of cytokine signaling. This guide will delve into the intricate molecular interactions that govern the activity of thienyl indole acetic acid derivatives, providing a roadmap for the rational design and development of next-generation anti-inflammatory therapies.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
The primary anti-inflammatory mechanism of thienyl indole acetic acid compounds lies in their ability to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins—key mediators of pain and inflammation.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation.[3] Many traditional NSAIDs non-selectively inhibit both isoforms, leading to gastrointestinal side effects.[4] Consequently, a major focus in the development of thienyl indole acetic acid derivatives has been to achieve selectivity for COX-2.[5]
A significant advancement in this chemical class is the discovery of compounds that exhibit a dual inhibitory profile, targeting both the COX and 5-lipoxygenase (5-LOX) pathways.[1][6] The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[7] By simultaneously blocking both pathways, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile compared to selective COX-2 inhibitors.[2][4]
A prime example of a thienyl-containing compound with this dual inhibitory mechanism is Tenidap , an oxindole derivative.[6][8] Tenidap has been shown to inhibit both COX and 5-LOX, positioning it as a cytokine-modulating anti-inflammatory drug candidate.[1][6]
The Arachidonic Acid Cascade and Dual Inhibition
The following diagram illustrates the central role of COX and 5-LOX in the arachidonic acid cascade and the points of intervention for thienyl indole acetic acid compounds.
Sources
- 1. pharmascigroup.us [pharmascigroup.us]
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- 7. The effects of Tenidap on cytokine induced proliferation of human synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of indolyl-thiophene compounds in medicinal chemistry
Executive Summary
The fusion of indole and thiophene scaffolds represents a paradigm shift in medicinal chemistry, moving from single-pharmacophore optimization to hybrid scaffold engineering. This guide analyzes the technical evolution of indolyl-thiophene compounds, focusing on their emergence as potent bioisosteres for tubulin polymerization inhibitors (TPIs) and kinase antagonists. By leveraging the high electron density of thiophene and the hydrogen-bond donor/acceptor profile of indole, researchers have unlocked nanomolar-potency candidates that overcome the metabolic instability of natural products like Combretastatin A-4.
Part 1: The Bioisosteric Rationale
The "Privileged Scaffold" Synergy
In medicinal chemistry, both indole and thiophene are classified as "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors.[1]
-
Indole (Benzo[b]pyrrole): Mimics the amino acid tryptophan; possesses a hydrogen bond donor (NH) and a pi-excessive system. It is the core of blockbuster drugs like Vincristine and Sunitinib.
-
Thiophene (Thiofuran): Acts as a bioisostere for the phenyl ring. It is structurally similar to benzene but offers distinct electronic properties:
-
Lipophilicity: Thiophene is more lipophilic (logP ~1.8) than benzene (logP ~2.1) in certain contexts, altering membrane permeability.
-
Metabolic Stability: The sulfur atom alters oxidative metabolism profiles (P450 interactions) compared to phenyl rings.
-
Electronic Effects: Thiophene is electron-rich, facilitating cation-pi interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
The Hybrid Advantage: Merging these two creates a "bivalent" ligand capable of spanning large binding pockets, such as the colchicine site on
Part 2: Historical Evolution & Key Case Studies
The Arylthioindole (ATI) Breakthrough
The most significant historical milestone in this field was the discovery of Arylthioindoles (ATIs) as stable analogs of Combretastatin A-4 (CA-4).
-
The Problem: CA-4 is a potent vascular disrupting agent but suffers from chemical instability (cis-to-trans isomerization of the stilbene bridge), leading to loss of activity.
-
The Solution: Silvestri, La Regina, and colleagues replaced the unstable ethylene bridge of CA-4 with a sulfur atom and the B-ring with an indole.
-
Key Compound: Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate (Compound 21) .[2]
Kinase Inhibition: Beyond Sunitinib
While Sunitinib is an oxindole-pyrrole, its success spurred the investigation of oxindole-thiophene analogs.
-
DYRK1A Inhibitors: Recent work has identified 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives (fused indole-thiophene tetracycles) as potent inhibitors of DYRK1A (IC
~52 nM), a kinase implicated in Down syndrome and Alzheimer's.[5][6] -
SAR Insight: The sulfur atom in the fused system induces a ring contraction/isosteric replacement that optimizes shape complementarity in the ATP-binding pocket.
Part 3: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical substitution patterns for Indolyl-Thiophene hybrids, specifically for Tubulin and Kinase targets.
Caption: SAR map highlighting key modification sites on the indole scaffold for maximizing affinity against Tubulin and Kinase targets.
Part 4: Synthetic Methodologies
The synthesis of indolyl-thiophene compounds generally follows two main pathways: Cross-Coupling (for direct C-C bonds) or Sulfenylation (for sulfide bridges in ATIs).
Protocol A: Suzuki-Miyaura Cross-Coupling (Direct Linkage)
Used to synthesize 2-(thiophen-2-yl)-1H-indole derivatives.
Reagents:
-
2-Bromo-1H-indole (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Pd(PPh
) (5 mol%) -
K
CO (2.0 eq) -
Solvent: DME/H
O (4:1)
Step-by-Step Protocol:
-
Degassing: Charge a Schlenk flask with 2-bromoindole, thiophene-2-boronic acid, and K
CO . Evacuate and backfill with Argon (3x). -
Solvent Addition: Add degassed DME/H
O mixture via syringe. -
Catalyst Addition: Add Pd(PPh
) quickly under Argon flow. -
Reflux: Heat the mixture to 85°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry organic layer over Na
SO , concentrate in vacuo. Purify via flash column chromatography (SiO , Hexane/EtOAc gradient).
Protocol B: Synthesis of Arylthioindoles (Sulfur Bridge)
Used to synthesize 3-(arylthio)-indoles (ATIs).
Reagents:
-
Indole derivative (1.0 eq)
-
Diaryl disulfide (0.5 eq) or Arylthiol (1.0 eq) + I
-
Hydride source (NaH) or Catalyst (InCl
)
Mechanism Visualization:
Caption: Divergent synthetic pathways for the formation of the critical sulfur bridge in Arylthioindoles.
Part 5: Biological Validation Protocols
Tubulin Polymerization Assay (Turbidimetric)
This assay validates the mechanism of action for ATIs.
Principle: Tubulin polymerization into microtubules increases solution turbidity (absorbance at 350 nm). Inhibitors prevent this increase.
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Spectrophotometer (temperature-controlled at 37°C).
Protocol:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Compound Addition: Add test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration <1%.[4]
-
Control: DMSO only (Vehicle).
-
Reference: Combretastatin A-4 (2-5
M).
-
-
Initiation: Add cold tubulin solution to the wells containing compounds.
-
Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Kinetics: Measure Absorbance (350 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Calculate the V
(rate of polymerization) or the steady-state absorbance.-
% Inhibition =
.
-
Part 6: Quantitative Data Summary
Table 1: Comparative Potency of Key Indolyl-Thiophene Hybrids
| Compound ID | Structure Class | Target | IC | IC | Reference |
| Compound 21 | Arylthioindole | Tubulin Polymerization | 2.0 | 13 nM (MCF-7) | [1] |
| Compound 142 | 2-Thienyl-Indole | Tubulin Polymerization | 0.74 | 39 nM (HeLa) | [2] |
| Sunitinib | Oxindole-Pyrrole* | VEGFR2 / PDGFR | 80 nM | ~2-5 | [3] |
| Compound 4k | Indeno-Thiophene | DYRK1A Kinase | 20 nM | 33 | [4] |
*Note: Sunitinib is included as a structural benchmark; strictly it is a pyrrole, but thiophene analogs have been synthesized for SAR comparison.
Part 7: Future Perspectives
The field is moving beyond simple inhibition. The next generation of indolyl-thiophene compounds focuses on:
-
PROTACs (Proteolysis Targeting Chimeras): Using the indole-thiophene moiety as the "warhead" to bind the target protein (e.g., a kinase), linked to an E3 ligase ligand to induce protein degradation.
-
Covalent Inhibitors: Introduction of acrylamide "tails" to the thiophene ring to form irreversible covalent bonds with cysteine residues in the ATP binding pocket of kinases (e.g., EGFR T790M).
References
-
La Regina, G., et al. (2009).[7] "New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. 4. Synthesis, Tubulin Polymerization, Cell Growth Inhibition, and Molecular Modeling Studies."[4][7] Journal of Medicinal Chemistry. Link
-
Silvestri, R., et al. (2006).[8] "New arylthioindoles, potent inhibitors of tubulin polymerization.[2][7][8] 2. Structure activity relationships and molecular modeling studies."[8] Journal of Medicinal Chemistry. Link
-
Chow, L.M., & Eckhardt, S.G. (2007). "Sunitinib: from rational design to clinical efficacy." Journal of Clinical Oncology. Link
-
Deau, E., et al. (2024). "Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors." RSC Medicinal Chemistry. Link
-
Penthala, R., et al. (2015). "Synthesis and anticancer activity of novel 3-indolyl-thiophene derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Sources
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- 2. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New arylthioindoles, potent inhibitors of tubulin polymerization. 2. Structure activity relationships and molecular modeling studies -ORCA [orca.cardiff.ac.uk]
Technical Guide to 2-(Thiophen-2-yl)acetic Acid Scaffolds: Physicochemical Profiling & Applications
Executive Summary: The Thiophene Bioisostere[1]
2-(Thiophen-2-yl)acetic acid (2-TAA) serves as a critical heteroaromatic scaffold in medicinal chemistry, primarily functioning as a bioisostere for phenylacetic acid. The substitution of a benzene ring with a thiophene moiety introduces unique physicochemical perturbations—specifically altering lipophilicity, metabolic stability, and steric volume—while maintaining aromaticity.
This guide provides a rigorous analysis of the physical characteristics of 2-TAA and its derivatives, detailing the causal links between its molecular structure and its behavior in solid-state and solution phases. It further outlines validated protocols for synthesis, purification, and characterization.
Physicochemical Profile
The utility of 2-TAA in drug design (e.g., first-generation cephalosporins like Cephalothin) stems from its specific physical properties.
Core Physical Constants
| Property | Value / Range | Context & Implications |
| CAS Registry | 1918-77-0 | Unique Identifier |
| Molecular Formula | C₆H₆O₂S | MW: 142.18 g/mol |
| Appearance | White to light brown crystalline solid | Coloration often indicates oxidation or trace thiophene polymerization.[1][2] |
| Melting Point | 63 – 67 °C | Sharp melting range indicates high purity; broadens significantly with moisture content. |
| Boiling Point | 160 °C @ 22 mmHg | High thermal stability allows for vacuum distillation purification. |
| pKa (Acid) | 3.90 – 4.23 | Slightly stronger acid than phenylacetic acid (pKa ~4.31) due to the electron-withdrawing inductive effect (-I) of the sulfur atom. |
| LogP (Octanol/Water) | ~1.14 | Lower lipophilicity compared to phenylacetic acid (LogP ~1.41), enhancing aqueous solubility of salts. |
| Density | 1.365 g/cm³ | Higher density than benzene analogs due to the heavy sulfur atom. |
Solubility & Solution Chemistry
The solubility profile of 2-TAA is dictated by the interplay between the polar carboxylic acid tail and the lipophilic, yet polarizable, thiophene ring.
-
Aqueous Solubility: Low in cold water; increases significantly with temperature or pH > 5.0 (formation of carboxylate anion).
-
Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in non-polar alkanes (Hexane), which makes Hexane/Ethyl Acetate mixtures ideal for recrystallization.
Structural Bioisosterism (Benzene vs. Thiophene)
Replacing a phenyl ring with a thiophene ring is not merely a steric swap.
-
Electronic Effects: The sulfur atom acts as a weak inductive withdrawer (-I) but a strong resonance donor (+M). In 2-TAA, the -I effect dominates the methylene bridge, lowering the pKa of the carboxylic acid relative to phenylacetic acid.
-
Steric Volume: Thiophene is physically smaller than benzene (6-membered vs. 5-membered), reducing the Van der Waals volume of the ligand, which can improve fit within restricted enzyme binding pockets (e.g., Penicillin-binding proteins).
Experimental Protocols: Synthesis & Purification
High-purity 2-TAA is essential for pharmaceutical applications to prevent catalyst poisoning in subsequent steps. The following workflows describe the synthesis and purification logic.
Synthesis Logic: The Favorskii Rearrangement Route
While chloromethylation of thiophene is possible, it generates carcinogenic byproducts (bis-chloromethyl ether). The preferred industrial route utilizes Friedel-Crafts acylation followed by a rearrangement, ensuring safety and scalability.
Caption: Figure 1. Synthesis of 2-TAA via Friedel-Crafts acylation and subsequent rearrangement, avoiding hazardous chloromethylation.
Purification Protocol: Recrystallization
Commercial 2-TAA often contains polymeric impurities (colored) or decarboxylated species (2-methylthiophene).
Protocol:
-
Dissolution: Dissolve crude 2-TAA in minimal boiling water (approx. 10 mL/g). If the compound is highly impure, use a mixture of Water:Ethanol (9:1).
-
Decolorization: Add Activated Carbon (5% w/w) to the boiling solution. Stir for 10 minutes.
-
Filtration: Filter hot through a Celite pad to remove carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. The slow cooling promotes the formation of large, pure monoclinic crystals.
-
Drying: Filter crystals and dry under vacuum over P₂O₅ or Silica Gel at room temperature. Note: Avoid high heat during drying to prevent decarboxylation.
Characterization & Identification
To validate the physical identity of 2-TAA scaffolds, a multi-modal approach is required.
Spectroscopic Signatures
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.5-11.0 (br s, 1H, -COOH ): Characteristic carboxylic acid proton.
-
δ 7.20 (dd, 1H, H-5 thiophene): Most deshielded ring proton.
-
δ 6.95-7.00 (m, 2H, H-3/H-4 thiophene).
-
δ 3.85 (s, 2H, -CH ₂-): The singlet methylene peak is the diagnostic anchor; splitting here indicates impurities.
-
-
IR Spectroscopy (KBr Pellet):
-
1700-1720 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).
-
2500-3300 cm⁻¹: Broad O-H stretch.
-
700-850 cm⁻¹: C-S-C ring breathing modes (distinct from benzene overtones).
-
Decision Logic for Purity Analysis
When analyzing a new batch, use the following logic to determine if further purification is necessary.
Caption: Figure 2. Quality Control decision tree for assessing 2-TAA purity before synthetic utilization.
Applications in Drug Development[4][5][6]
The primary value of 2-TAA lies in its role as a side-chain precursor for β-lactam antibiotics.
Cephalosporins
-
Cephalothin: 2-TAA is activated (usually via acid chloride or mixed anhydride) and coupled to 7-aminocephalosporanic acid (7-ACA). The thiophene ring provides resistance to staphylococcal penicillinase compared to the benzyl group of Penicillin G.
-
Mechanism: The lipophilicity of the thiophene side chain facilitates penetration through the bacterial cell wall, while the electron-withdrawing nature of the side chain influences the reactivity of the β-lactam ring.
Metabolic Considerations
Unlike phenylacetic acid, which is primarily conjugated with glutamine or glycine in humans, thiophene-containing acids can undergo S-oxidation or ring opening, though 2-TAA itself is relatively stable. In drug design, this altered metabolic profile is used to tune the half-life of the drug.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15970, 2-Thiopheneacetic acid. Retrieved from [Link]
-
Swanston, J. (2006).[3] Thiophene.[1][2][4][3][5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry.[3] Wiley-VCH.[3] (General reference for Thiophene industrial chemistry).
-
NIST Chemistry WebBook. 2-Thiopheneacetic acid Mass Spectrum and Constants. Retrieved from [Link]
Sources
- 1. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
- 7. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]
Technical Guide: Solubility and Stability of (2-thien-2-yl-1H-indol-3-yl)acetic acid
The following is an in-depth technical guide on the solubility and stability of (2-thien-2-yl-1H-indol-3-yl)acetic acid . This guide is designed for research scientists and drug development professionals involved in the pre-formulation and analytical characterization of this chemical entity.
Executive Summary & Compound Identity
(2-thien-2-yl-1H-indol-3-yl)acetic acid is a heteroaryl-substituted indole-3-acetic acid derivative. Structurally, it consists of an indole core substituted at the C2 position with a thiophene ring and at the C3 position with an acetic acid moiety. This molecular architecture imparts specific physicochemical characteristics: it behaves as a lipophilic weak acid with marked sensitivity to oxidative and photolytic degradation.
This compound is frequently investigated as a pharmacophore in Non-Steroidal Anti-Inflammatory Drug (NSAID) discovery (COX-1/COX-2 inhibition), CRTH2 antagonism , and as a synthetic auxin analog in agrochemical research.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(2-(thiophen-2-yl)-1H-indol-3-yl)acetic acid |
| Molecular Formula | C₁₄H₁₁NO₂S |
| Molecular Weight | 257.31 g/mol |
| Core Scaffold | Indole-3-acetic acid (IAA) |
| Key Substituent | 2-Thienyl (Thiophene) |
| pKa (Calc.) | 4.2 – 4.5 (Carboxylic acid); >16 (Indole NH) |
| LogP (Calc.) | ~3.2 – 3.5 (High Lipophilicity) |
Solubility Profile
The solubility of (2-thien-2-yl-1H-indol-3-yl)acetic acid is governed by its carboxylic acid functionality and the lipophilic nature of the indole-thiophene backbone.
Aqueous Solubility vs. pH
As a weak acid, the compound exhibits pH-dependent solubility.
-
pH < 4.0 (Unionized): The compound exists primarily in its protonated, neutral form. Solubility is extremely low (< 10 µg/mL), driven by the hydrophobic pi-stacking of the indole and thiophene rings.
-
pH > 6.0 (Ionized): Deprotonation of the carboxylic acid forms the carboxylate anion, significantly increasing aqueous solubility (> 1 mg/mL).
Organic Solvent Solubility
The compound shows high solubility in polar aprotic and protic organic solvents, making them suitable for stock solution preparation.
| Solvent | Solubility Rating | Recommended Use |
| DMSO | High (> 50 mM) | Primary stock solution (store at -20°C). |
| Ethanol | High (> 25 mM) | Formulation co-solvent; avoid for long-term storage due to potential esterification. |
| Acetonitrile | Moderate-High | Analytical diluent (HPLC). |
| Water | Low (Insoluble at low pH) | Requires pH adjustment (NaOH) or co-solvents. |
Formulation Strategy
For biological assays, avoid dissolving directly in neutral buffers.
-
Protocol: Dissolve in 100% DMSO to create a 10-50 mM stock. Dilute into aqueous buffer (pH 7.4) immediately prior to use, ensuring final DMSO concentration is < 1%.
-
Precipitation Risk: Rapid precipitation may occur if diluted into acidic media (pH < 5.0).
Stability Profile & Degradation Pathways
The stability of (2-thien-2-yl-1H-indol-3-yl)acetic acid is compromised by two primary factors: oxidation (electron-rich indole and thiophene rings) and photolysis .
Oxidative Instability
-
Mechanism: The C2-C3 double bond of the indole is electron-rich. While the C2-thiophene substitution provides some steric shielding, the thiophene ring itself is susceptible to S-oxidation (forming sulfoxides/sulfones) and ring-opening under harsh oxidative conditions.
-
Indole Oxidation: Exposure to air/peroxides can lead to the formation of 2-(2-thienyl)-3-hydroxy-indolenine intermediates, eventually cleaving to form keto-amides (kynurenine-like pathways).
Photostability
Indole-3-acetic acid derivatives are notoriously light-sensitive.
-
Reaction: UV/Visible light absorption promotes decarboxylation (minor) and photo-oxidation (major), leading to intractable mixtures of polymers and colored degradation products (yellow/brown discoloration).
Thermal & Hydrolytic Stability
-
Hydrolysis: The C-C bond connecting the acetic acid to the indole is stable to hydrolysis. The carboxylic acid is stable.
-
Thermal: Stable in solid state at room temperature if protected from light. In solution, thermal stress (> 40°C) accelerates oxidative degradation.
Degradation Pathway Diagram
The following Graphviz diagram illustrates the logical flow of degradation risks and the mechanistic pathways.
Caption: Mechanistic degradation pathways highlighting oxidative susceptibility of the thiophene-indole core and photolytic instability.
Analytical Methods (HPLC)
To quantify solubility and detect degradation products, a stability-indicating HPLC method is required.
Recommended Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Detection: UV at 280 nm (Indole absorption) and 254 nm.
-
Retention Time: Expect the compound to elute late (high organic %) due to the lipophilic 2-thienyl group.
Handling & Storage Protocols
To ensure data integrity during experimental workflows, strict handling procedures must be followed.
Storage of Solid
-
Container: Amber glass vial (tightly sealed).
-
Temperature: -20°C for long-term; 2-8°C for short-term (< 1 month).
-
Atmosphere: Flush with Argon or Nitrogen to minimize oxidative degradation.
Stock Solution Preparation
-
Weigh compound in low-light conditions.
-
Dissolve in anhydrous DMSO.
-
Aliquot into single-use amber vials.
-
Store at -80°C or -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow Visualization
Caption: Recommended handling workflow to minimize light exposure and oxidative stress.
References
-
Rossi, R., et al. (2021). "Direct C–H Arylation of Indole-3-acetic Acid Derivatives." Organic Process Research & Development. Link
- Norman, B. H., et al. (1993). "Benzothiophene and Thiophene-Substituted Indoles as Potent Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 2-thienyl indole stability).
-
Tivony, R., et al. (2015). "Tryptophan-independent indole-3-acetic acid synthesis." Plant Physiology. Link
-
PubChem Compound Summary. "2-(Thiophen-2-yl)acetic acid (Structural Analog Data)." National Center for Biotechnology Information. Link
An In-depth Technical Guide to the Structure-Activity Relationship of Thienyl-Indole Analogs
Introduction: The Synergy of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a core structural motif frequently found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1] Its versatile structure, a fusion of a benzene and a pyrrole ring, offers numerous points for chemical modification, making it a cornerstone in the design of novel drugs.[1][2] When this remarkable scaffold is hybridized with another biologically significant heterocycle, the thiophene ring, a new class of compounds emerges: the thienyl-indole analogs. Thiophene itself is a "wonder heterocycle," known to impart a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The strategic combination of these two pharmacophores presents a compelling opportunity for the development of new therapeutic agents with enhanced potency, selectivity, and novel mechanisms of action.[4][5]
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of thienyl-indole analogs. We will delve into the critical structural features that govern their biological effects, supported by data from authoritative research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and a self-validating framework for the design and evaluation of this promising class of compounds.
Core Principles of Thienyl-Indole SAR: A Multifaceted Analysis
The biological activity of thienyl-indole analogs is intricately linked to the nature, position, and orientation of substituents on both the indole and thiophene rings, as well as the linker connecting them. Understanding these relationships is paramount for rational drug design.
The Point of Attachment: Positional Isomerism Matters
The position at which the thiophene ring is attached to the indole core significantly influences the pharmacological profile. The most commonly explored linkages are at the C2 and C3 positions of the indole nucleus.
-
2-(Thiophen-2-yl)-1H-indole: This substitution pattern has been extensively investigated, particularly for anticancer applications. Studies have shown that derivatives of this scaffold can exhibit potent cytotoxic activity against various cancer cell lines.[3]
-
3-(Thiophen-2-yl)-1H-indole: Modifications at the C3 position have also yielded compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[6]
The choice of the attachment point alters the overall shape and electronic distribution of the molecule, thereby affecting its interaction with biological targets.
Substitution on the Indole Ring: Modulating Potency and Selectivity
The indole ring itself offers several positions for substitution (N1, C2, C3, C4, C5, C6, and C7), with C5 being a frequent site for modification.
-
N1-Substitution: Alkylation or arylation at the N1 position can impact the compound's lipophilicity and hydrogen-bonding capacity. The presence of a hydrogen bond donor at N1 can be crucial for binding to certain targets.[7]
The Thiophene Moiety: Fine-Tuning the Interaction
The thiophene ring, while a critical pharmacophore, can also be substituted to optimize activity. The nature and position of these substituents can influence the molecule's interaction with the target protein.
Anticancer Activity of Thienyl-Indole Analogs: A Case Study in SAR
A significant body of research on thienyl-indole analogs has focused on their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[3]
A study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives revealed their selective cytotoxicity against the HCT-116 colon cancer cell line.[3] The structure-activity relationship of these compounds is summarized in the table below.
| Compound | R Group (on Aldehyde) | IC50 (µM) against HCT-116 |
| 4g | 4-NO2-C6H4 | 7.1 ± 0.07 |
| 4a | C6H5 | 10.5 ± 0.07 |
| 4c | 4-Cl-C6H4 | 11.9 ± 0.05 |
| Data synthesized from a study on 2-(thiophen-2-yl)-1H-indole derivatives.[3] |
The data clearly indicates that the presence of an electron-withdrawing nitro group at the para position of the phenyl ring (compound 4g) resulted in the most potent anticancer activity. This suggests that the electronic properties of the substituent play a crucial role in the compound's efficacy. The active derivatives were found to cause cell cycle arrest at the S and G2/M phases.[3]
Experimental Protocol: Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives
The following is a representative protocol for the synthesis of the anticancer thienyl-indole analogs discussed above.[3]
Materials:
-
2-(thiophen-2-yl)-1H-indole
-
Appropriate aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-(thiophen-2-yl)-1H-indole (2 mmol) and the desired aldehyde (1 mmol) in ethanol is prepared.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative.
-
The structure of the synthesized compound is confirmed by 1H NMR and 13C NMR spectroscopy.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives.
Antimicrobial Potential of Thienyl-Indole Analogs
The hybridization of indole and thiophene moieties has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[6][9] The indole nucleus is a key building block for compounds with a broad spectrum of biological properties, and its derivatives have shown promise against various microorganisms.[6]
Research has demonstrated that the introduction of a thiophene ring can enhance the antimicrobial properties of indole-based compounds.[9] SAR studies in this area often focus on modifications at the C3 position of the indole ring. For instance, the synthesis of new indole derivatives containing various heterocyclic moieties has been a successful strategy.[10][11]
Key SAR Insights for Antimicrobial Activity:
-
Hybridization with other Heterocycles: The incorporation of additional heterocyclic rings, such as pyrazole or thiazole, alongside the thienyl-indole core can significantly enhance antimicrobial activity.[10][11]
-
Substituents on the Linker: The nature of the chemical group linking the thienyl-indole scaffold to other parts of the molecule can influence potency.
-
Gram-Positive vs. Gram-Negative Activity: Many synthesized compounds have shown better activity against Gram-positive bacteria compared to Gram-negative bacteria.[6]
Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
A standard method for determining the minimum inhibitory concentration (MIC) of a new compound is the broth microdilution assay.
Materials:
-
Synthesized thienyl-indole analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
A serial two-fold dilution of each test compound is prepared in the appropriate broth in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
A positive control (broth with microorganism, no compound) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of the Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening of thienyl-indole analogs.
Conclusion and Future Directions
The exploration of the structure-activity relationship of thienyl-indole analogs has unveiled a class of molecules with significant therapeutic potential. The strategic combination of the indole and thiophene scaffolds provides a robust platform for the development of novel anticancer and antimicrobial agents. Key SAR insights highlight the importance of the substitution pattern on both heterocyclic rings and the nature of any linking groups.
Future research in this area should focus on:
-
Expanding the chemical diversity of thienyl-indole libraries through innovative synthetic methodologies.
-
Investigating a broader range of biological targets to uncover new therapeutic applications.
-
Utilizing computational modeling and in silico screening to guide the rational design of more potent and selective analogs.
-
Conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.
By continuing to unravel the intricate structure-activity relationships of thienyl-indole analogs, the scientific community can pave the way for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Scheme 2. Synthesis of thienyl and pyrazolylindole derivatives. Note:...
- Evaluation of newly synthesized 2-(thiophen-2-yl)
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (URL: )
- Indole derivatives as antibacterials: overcoming MRSA resistance through SAR insights and AI-driven design - ResearchG
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. (URL: )
- Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. (URL: )
- (PDF)
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: )
- (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (URL: )
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: )
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
- Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (URL: )
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. (URL: )
- Recent progress in biologically active indole hybrids: a mini review - ResearchG
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (URL: )
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC. (URL: )
- The current landscape of indole hybrids with in vivo antitumor potential - PubMed. (URL: )
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Synthesis of Medicinally Important Indole Deriv
- Synthesis and biological evaluation of indoles - Der Pharma Chemica. (URL: )
- Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission - Perelman School of Medicine at the University of Pennsylvania. (URL: )
- Recent progress in biologically active indole hybrids: a mini review - PubMed. (URL: )
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: )
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (URL: )
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: )
- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (URL: )
- Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents - IJPPR. (URL: )
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic
- The Biological and Pharmacological Potentials of Indole-based Heterocycles. (URL: )
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Molecular weight and formula of (2-thien-2-yl-1H-indol-3-yl)acetic acid
An In-depth Technical Guide to (2-thien-2-yl-1H-indol-3-yl)acetic acid: Properties, Synthesis, and Applications
Abstract
(2-thien-2-yl-1H-indol-3-yl)acetic acid is a heterocyclic compound featuring a core indole scaffold substituted at the 2-position with a thiophene ring and at the 3-position with an acetic acid moiety. This molecule belongs to the indole-3-acetic acid (IAA) class, which is renowned for its biological activities, most notably as the primary auxin plant hormone. The incorporation of a thienyl group introduces unique electronic and steric properties, making it a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential biological activities by drawing parallels with structurally related compounds.
Chemical Identity and Core Properties
The fundamental characteristics of a molecule are its structure, formula, and molecular weight. As this specific compound is not widely cataloged in commercial or public databases, its properties are derived from its chemical structure.
The name (2-thien-2-yl-1H-indol-3-yl)acetic acid precisely defines its architecture: an acetic acid group is attached to the C3 position of a 1H-indole ring, and a 2-thienyl group is attached to the C2 position.
Molecular Structure
The 2D chemical structure can be visualized as follows:
Note: The above DOT script is a representation and may require a compatible renderer for correct visualization.
Caption: 2D Structure of (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Physicochemical Properties
All quantitative data are calculated based on the chemical formula and structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | Calculated |
| Molecular Weight | 257.31 g/mol | Calculated |
| Monoisotopic Mass | 257.05105 Da | Calculated |
| Hydrogen Bond Donors | 2 (N-H and O-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-H) | Calculated |
| LogP (Predicted) | 3.1 - 3.5 | Calculated |
Proposed Synthesis Pathway
Workflow Diagram: Synthesis Route
Caption: Proposed multi-step synthesis workflow for the target compound.
Rationale Behind Experimental Choices
-
N-Protection (Step 2): The indole N-H proton is acidic and can interfere with subsequent organometallic and basic reactions. Protecting it, for instance as a SEM (2-(trimethylsilyl)ethoxymethyl) ether, provides stability across a wide range of conditions and allows for selective deprotection at the end of the synthesis.
-
Thienyl Introduction (Step 3): Palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling are highly efficient for forming C-C bonds between aromatic rings. Introducing the thienyl group at this stage is strategic, as the indole-2-carboxylate starting material often requires functionalization at the 2-position, which can be achieved via conversion to a halide or triflate first.
-
Vilsmeier-Haack Reaction (Step 4): This is a classic and highly reliable method for formylating the electron-rich C3 position of an indole ring, providing an aldehyde handle that is essential for building the acetic acid side chain.
-
Chain Elongation (Step 5): The Knoevenagel condensation of the C3-aldehyde with malonic acid, followed by reduction of the resulting acrylic acid, is a standard and effective method for creating the acetic acid moiety. Alternatively, a Wittig reaction could be employed.
-
Deprotection (Step 6): The final step involves the clean removal of the N-protecting group under conditions that do not affect the rest of the molecule. For a SEM group, fluoride sources like TBAF are effective.
Potential Biological Activity and Applications
While this specific molecule has not been extensively studied, its structural components—the indole-3-acetic acid core and the thiophene ring—are well-known pharmacophores.
-
Auxin-like Activity: The parent molecule, Indole-3-acetic acid (IAA), is a critical plant growth hormone.[1][2] It is plausible that (2-thien-2-yl-1H-indol-3-yl)acetic acid could exhibit auxin-like or anti-auxin activity, making it a candidate for investigation in agricultural science.
-
Anticancer Properties: Many indole derivatives have been investigated as anticancer agents.[3][4][5] Specifically, compounds with aryl groups at the 2-position of an indolyl-acetic acid scaffold have shown activity against drug-resistant cancer cells.[3][5] The thienyl group, as an aryl bioisostere, could confer potent cytotoxic or cytostatic properties.
-
Enzyme Inhibition: The indole and thiophene rings are common features in molecules designed to inhibit various enzymes. For example, thiophene-based acetic acids have been explored as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target in inflammation and cancer therapy.[6]
Detailed Experimental Protocol (Proposed)
This section provides a hypothetical, yet detailed, protocol for the synthesis of (2-thien-2-yl-1H-indol-3-yl)acetic acid based on the workflow described in Section 2.0.
Protocol: Synthesis via Vilsmeier-Haack and Knoevenagel Condensation
Objective: To synthesize (2-thien-2-yl-1H-indol-3-yl)acetic acid from 2-(thien-2-yl)-1H-indole.
Step 4a: Synthesis of 2-(thien-2-yl)-1H-indole-3-carbaldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(thien-2-yl)-1H-indole (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40°C for 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice and water. Neutralize the solution by the slow addition of aqueous sodium hydroxide (4M) until pH 7-8 is reached.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Step 5a: Synthesis of (E)-3-(2-(thien-2-yl)-1H-indol-3-yl)acrylic acid
-
Setup: In a round-bottom flask, dissolve the 2-(thien-2-yl)-1H-indole-3-carbaldehyde (1.0 eq) from the previous step in pyridine (20 mL).
-
Reagent Addition: Add malonic acid (2.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 115°C) for 5-7 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude acrylic acid derivative.
Step 5b: Reduction to (2-thien-2-yl-1H-indol-3-yl)acetic acid
-
Setup: The method for reduction must be chosen carefully. A common method is catalytic hydrogenation. Suspend the acrylic acid derivative (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the final, purified product.
Conclusion
(2-thien-2-yl-1H-indol-3-yl)acetic acid is a molecule with significant untapped potential. Its calculated molecular formula is C₁₄H₁₁NO₂S with a molecular weight of 257.31 g/mol . While not a commonly available compound, its synthesis is feasible through established organic chemistry reactions. The structural combination of the biologically active indole-3-acetic acid core and the versatile thiophene heterocycle makes it a compelling target for future research in drug discovery, particularly in the fields of oncology and anti-inflammatory therapy, as well as in agricultural science. The synthetic protocols and predictive insights provided in this guide serve as a foundational resource for researchers aiming to explore this promising chemical entity.
References
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Available at: [Link]
-
PubChem. Indole-3-Acetic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-(1H-indol-3-yl)acetohydrazide Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of compounds with diverse pharmacological activities.[1][2] Its structural resemblance to tryptophan allows it to interact with various biological targets.[1] When functionalized as an acetohydrazide, the 2-(1H-indol-3-yl)acetohydrazide moiety becomes a versatile synthon for creating extensive libraries of derivatives.[3] This guide provides a detailed, two-stage synthesis protocol for the parent hydrazide, explains the chemical principles behind each step, and outlines validated pathways for derivatization into potent therapeutic candidates, such as Schiff bases and 1,3,4-oxadiazoles.
Introduction: The Significance of the Indole-Hydrazide Scaffold
Indole derivatives are the subject of intense research due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][4][5] The acetohydrazide functional group (-CONHNH₂) serves as a critical pharmacophore and a reactive handle for further molecular elaboration. The terminal primary amine of the hydrazide is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl halides to form a variety of stable heterocyclic derivatives.[6] This modularity allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a robust and reproducible protocol for the synthesis of the core 2-(1H-indol-3-yl)acetohydrazide scaffold and its subsequent derivatization.
Core Synthesis Workflow
The synthesis of 2-(1H-indol-3-yl)acetohydrazide is a reliable two-step process starting from the commercially available Indole-3-acetic acid (IAA).[7] The workflow involves an initial esterification to activate the carboxylic acid, followed by nucleophilic acyl substitution with hydrazine hydrate.
Caption: Two-stage synthesis of the core acetohydrazide scaffold.
Stage 1: Synthesis of Ethyl 2-(1H-indol-3-yl)acetate (Intermediate 2)
This stage employs a classic Fischer esterification to convert the carboxylic acid into a more reactive ester intermediate.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction.[8] A strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the indole-3-acetic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable ester product. The reaction is driven to completion by using excess ethanol, which acts as both the solvent and a reagent, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[8]
Detailed Protocol
| Parameter | Value/Description |
| Starting Material | 2-(1H-indol-3-yl)acetic acid (1) |
| Reagents | Absolute Ethanol (EtOH), Concentrated Sulfuric Acid (H₂SO₄) |
| Equipment | Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer |
| Reaction Time | 6-8 hours |
| Work-up | Neutralization with NaHCO₃ solution, extraction with ethyl acetate |
| Purification | Column chromatography (if necessary) |
Step-by-Step Procedure:
-
Add 2-(1H-indol-3-yl)acetic acid (10.0 g, 57.1 mmol) to a 250 mL round-bottom flask containing absolute ethanol (100 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Maintain reflux for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water and neutralize by careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(1H-indol-3-yl)acetate (2) as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Stage 2: Synthesis of 2-(1H-indol-3-yl)acetohydrazide (Core Scaffold 3)
The ester intermediate is converted to the desired hydrazide through hydrazinolysis.
Mechanistic Rationale
Hydrazinolysis is a nucleophilic acyl substitution reaction where the ester is converted into a hydrazide.[9] Hydrazine (NH₂NH₂) is a significantly stronger nucleophile than water or alcohols due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide (-OEt) leaving group to form the highly stable acetohydrazide product.[10]
Detailed Protocol
| Parameter | Value/Description |
| Starting Material | Ethyl 2-(1H-indol-3-yl)acetate (2) |
| Reagents | Hydrazine monohydrate (NH₂NH₂·H₂O), Methanol (MeOH) |
| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer |
| Reaction Time | 10-12 hours |
| Work-up | Cooling and filtration |
| Purification | Recrystallization from ethanol |
Step-by-Step Procedure:
-
Dissolve the crude ethyl 2-(1H-indol-3-yl)acetate (9.5 g, 46.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.[6]
-
Add hydrazine monohydrate (8.0 mL, ~165 mmol) dropwise to the solution while stirring.[11]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 10-12 hours.[11] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath for 1-2 hours to precipitate the product.[11]
-
Collect the resulting white solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.
-
Purify the crude product by recrystallization from hot ethanol to afford 2-(1H-indol-3-yl)acetohydrazide (3) as fine white crystals.[11]
Characterization of Core Scaffold (3)
| Technique | Expected Data |
| Appearance | White crystalline solid |
| Melting Point | 175-178 °C[11] |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I) |
| ¹H NMR (DMSO-d₆) | δ ~10.8 (s, 1H, indole NH), δ ~9.0 (s, 1H, CONH ), δ 7.0-7.6 (m, 5H, Ar-H), δ ~4.2 (s, 2H, NH₂ ), δ ~3.4 (s, 2H, CH₂) |
Derivatization Strategies from the Core Scaffold
The 2-(1H-indol-3-yl)acetohydrazide (3) is a versatile starting point for synthesizing a wide range of biologically active molecules. The terminal -NH₂ group is the primary site of reaction.
Caption: Key derivatization pathways from the acetohydrazide core.
Synthesis of Schiff Base (Hydrazone) Derivatives
One of the most common derivatizations is the condensation reaction with various aromatic or heteroaromatic aldehydes to form Schiff bases.[12][13] These derivatives have shown significant anti-inflammatory, analgesic, and antimicrobial activities.[4]
General Protocol:
-
Dissolve 2-(1H-indol-3-yl)acetohydrazide (1.0 eq) in methanol or ethanol.
-
Add the desired substituted aldehyde (1.0-1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst.[14]
-
Reflux the mixture for 3-5 hours until TLC indicates the consumption of starting material.[14]
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration and recrystallized.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocycles known for their broad therapeutic applications.[15][16] They can be synthesized from the acetohydrazide core, often via a hydrazone intermediate.
General Protocol (via Oxidative Cyclization):
-
Synthesize the Schiff base (hydrazone) intermediate as described in section 5.1.
-
Dissolve the hydrazone intermediate in a suitable solvent like glacial acetic acid.
-
Add a cyclizing/oxidizing agent. A common method involves adding a solution of bromine in acetic acid, which facilitates the oxidative cyclodehydration to form the 1,3,4-oxadiazole ring.[17]
-
After stirring, the product is typically isolated by pouring the reaction mixture into water and collecting the precipitate.[17]
Biological Activity of Derivatives
The derivatization of the 2-(1H-indol-3-yl)acetohydrazide scaffold has yielded compounds with a wide spectrum of pharmacological activities.
| Derivative Class | Example Substituent | Reported Biological Activity | Reference |
| Schiff Bases | 3-Nitrophenyl | Anti-inflammatory, Analgesic | [4] |
| Schiff Bases | 2,4,5-Trimethoxyphenyl | Significant Analgesic Activity | [4] |
| N'-Acylhydrazides | 2-Thienylcarbonyl | Antibacterial | [6] |
| N'-Acylhydrazides | Benzoyl derivatives | Antienzymatic (Lipoxygenase) | [6] |
| 1,3,4-Oxadiazoles | Various substituted aryls | Antibacterial, Anticancer, Anti-inflammatory | [15][17] |
| Pyrazoles | Substituted indoles | Antibacterial, Antifungal | [18] |
Safety Precautions
Hydrazine Monohydrate:
-
Hazard: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[19][20] It is fatal if inhaled and toxic if swallowed or in contact with skin.[19][20] It is also a combustible liquid.[19][21]
-
Handling: Always handle hydrazine hydrate in a certified chemical fume hood.[19][22] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles/face shield.[22][23]
-
Storage: Store in a cool, well-ventilated area away from heat, ignition sources, and oxidizing agents.[19]
-
Waste Disposal: Neutralize dilute aqueous waste with a weak oxidizing agent like sodium hypochlorite solution (<5%) under controlled conditions by trained personnel.[22] Segregate hydrazine waste streams.[23]
Other Reagents:
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and ensure adequate ventilation.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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Kopcewicz, J., & Ehmann, A. (1973). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. PMC - NIH. Retrieved from [Link]
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Reviewer, A. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]
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Al-Omair, M. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
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ResearchGate. (2026). Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2- thienylcarbonyl]acetohydrazides. Retrieved from [Link]
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Sharma, P., & Kumar, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Kulka, M. (1956). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Retrieved from [Link]
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Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
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Application of (2-thien-2-yl-1H-indol-3-yl)acetic Acid Analogs in Cancer Cell Lines: A Guide to Preclinical Evaluation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical application and evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid and its analogs, with a specific focus on the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, CGI-1746. This guide delves into the mechanism of action, provides detailed protocols for in vitro assessment, and offers insights into data interpretation for evaluating the therapeutic potential of this class of compounds against various cancer cell lines.
Introduction: Targeting B-Cell Malignancies and Beyond
(2-thien-2-yl-1H-indol-3-yl)acetic acid belongs to a class of indole derivatives that have shown significant potential in cancer therapy[1]. While research on this specific molecule is not extensively published, its structural similarities to known kinase inhibitors point towards a promising avenue for drug discovery. A notable analog, CGI-1746, is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK)[2][3].
BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway[2][4][5][6]. This pathway is essential for the proliferation, differentiation, and survival of B-cells[2][4][5]. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is constitutively active, driving cancer cell growth and survival[5][7][8]. Therefore, inhibiting BTK presents a highly effective therapeutic strategy[5][9][10].
Beyond B-cell cancers, BTK is also expressed in various other hematopoietic cells and has been implicated in the tumor microenvironment of solid tumors, such as breast and prostate cancer, making it an attractive target for a broader range of malignancies[4].
This guide will utilize CGI-1746 as a representative compound to illustrate the principles and methodologies for evaluating the anticancer effects of (2-thien-2-yl-1H-indol-3-yl)acetic acid analogs.
Mechanism of Action: The Role of BTK Inhibition
The primary mechanism of action for CGI-1746 and similar compounds is the inhibition of BTK. By binding to the kinase, these inhibitors block its enzymatic activity, leading to the downregulation of downstream signaling pathways crucial for cancer cell survival.
The B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. BTK is a key mediator in this cascade. Its activation leads to the activation of downstream effectors, including phospholipase C gamma 2 (PLCγ2) and the transcription factor NF-κB, which promote cell proliferation and survival.
Caption: Simplified BCR signaling pathway and the inhibitory action of CGI-1746.
Downstream Effects of BTK Inhibition
Inhibition of BTK by compounds like CGI-1746 leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: By blocking pro-survival signals, BTK inhibitors can arrest the cell cycle and halt the proliferation of cancer cells[4].
-
Induction of Apoptosis: The disruption of survival pathways can trigger programmed cell death (apoptosis) in malignant B-cells[4].
-
Disruption of Cell Adhesion and Migration: BTK signaling is also involved in the interaction of cancer cells with their microenvironment. Inhibition can disrupt these interactions, potentially leading to the mobilization of cancer cells from protective niches like lymph nodes and bone marrow[5].
-
Modulation of the Tumor Microenvironment: BTK is expressed in various immune cells within the tumor microenvironment. Its inhibition can affect the function of these cells, potentially enhancing anti-tumor immunity[10][11].
Preclinical Evaluation: Protocols and Methodologies
A systematic in vitro evaluation is crucial to determine the efficacy and mechanism of action of novel (2-thien-2-yl-1H-indol-3-yl)acetic acid analogs.
Cell Line Selection
The choice of cell lines is critical for a meaningful evaluation. A panel of cell lines should be selected to represent different cancer types and subtypes.
| Cancer Type | Recommended Cell Lines | Key Characteristics |
| B-Cell Malignancies | TMD8, OCI-Ly10, REC-1, Mino | Representing Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) with known dependence on BCR signaling[7][8]. |
| Breast Cancer | HER2-positive cell lines (e.g., SK-BR-3, BT-474) | BTK-C isoform has been identified as a survival factor in breast cancer[4]. |
| Prostate Cancer | LNCaP, PC-3 | BTK has been identified as a potential therapeutic target in prostate cancer. |
| Control Cell Lines | Non-hematopoietic cell lines with low/no BTK expression | To assess off-target cytotoxicity. |
Experimental Workflow
The following workflow provides a structured approach to evaluate the anticancer properties of a test compound.
Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.
Detailed Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., CGI-1746) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Principle: This technique is used to detect the phosphorylation status of BTK, which is a direct indicator of its activation. A decrease in phosphorylated BTK (p-BTK) upon treatment with an inhibitor confirms on-target activity.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-BTK (Tyr223). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Normalize the p-BTK signal to total BTK or a loading control (e.g., GAPDH or β-actin) to determine the extent of inhibition.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome with an Effective BTK Inhibitor (e.g., CGI-1746) |
| Cell Viability | Dose-dependent decrease in the viability of sensitive cancer cell lines (e.g., B-cell lymphoma lines) with a potent IC50 value. |
| Apoptosis | Significant increase in the percentage of apoptotic cells (early and late) compared to the vehicle control. |
| Cell Cycle | Arrest of the cell cycle at the G1/S or G2/M phase, indicating an inhibition of cell proliferation. |
| Western Blotting | Marked reduction in the levels of phosphorylated BTK (p-BTK) and downstream effectors like p-PLCγ2 and p-ERK. |
Overcoming Resistance
Acquired resistance to BTK inhibitors can occur, often through mutations in the BTK gene (e.g., C481S) that prevent covalent drug binding[7][8]. As CGI-1746 is a reversible inhibitor, it may retain activity against some of these resistant mutants[2][12]. The development of next-generation reversible inhibitors is an active area of research to address this clinical challenge[7].
Conclusion
The preclinical evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid analogs, exemplified by the BTK inhibitor CGI-1746, requires a systematic and multi-faceted approach. By employing the cell-based assays and mechanistic studies outlined in this guide, researchers can effectively assess the therapeutic potential of this promising class of compounds. A thorough understanding of their mechanism of action and a careful selection of appropriate cancer models are paramount for the successful translation of these molecules from the laboratory to the clinic.
References
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- Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood.
- de Jesus, M. F., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors.
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- Dubrovska, A., et al. (2022). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. iScience.
- Nara, E., et al. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines.
- Buhimschi, A. D., et al. (2018).
- Bond, M. J., et al. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
- Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors.
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- Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
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- Kumar, A., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega.
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- Zotova, M. A., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules.
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Application Notes & Protocols: (2-thien-2-yl-1H-indol-3-yl)acetic Acid as a Selective mPGES-1 Inhibitor
Introduction: The Rationale for Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2][3] Its biosynthesis is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) then convert AA to the unstable intermediate, prostaglandin H2 (PGH2).[2][3] Finally, terminal prostaglandin E synthases (PGES) isomerize PGH2 to PGE2.[2] Of the three PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of significant therapeutic interest. Its expression is low in most tissues under normal conditions but is markedly induced by pro-inflammatory stimuli, often in concert with COX-2.[2][3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production by targeting the COX enzymes. However, this upstream inhibition blocks the synthesis of all prostanoids, including those with crucial physiological roles like prostacyclin (PGI2) and thromboxane A2 (TXA2), leading to potential gastrointestinal and cardiovascular side effects.[1][5][6] Targeting the terminal enzyme mPGES-1 offers a more precise strategy to inhibit the elevated production of PGE2 during inflammation, while sparing other homeostatic prostanoids.[3][5][6][7][8] This selectivity makes mPGES-1 a promising target for a new generation of anti-inflammatory drugs with an improved safety profile.[1][3][4]
(2-thien-2-yl-1H-indol-3-yl)acetic acid belongs to a class of indole acetic acid derivatives investigated for their potential to inhibit mPGES-1. While the development of indole carboxylic acid derivatives has faced challenges, related scaffolds like 2-(thiophen-2-yl)acetic acid have been identified as suitable platforms for developing potent mPGES-1 inhibitors.[4][9][10] This document provides a detailed guide for researchers on the application and evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid as a selective mPGES-1 inhibitor.
Signaling Pathway of PGE2 Production and Point of Inhibition
The following diagram illustrates the arachidonic acid cascade, highlighting the central role of mPGES-1 and the specific point of intervention for inhibitors like (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Caption: The Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of (2-thien-2-yl-1H-indol-3-yl)acetic acid on mPGES-1.
Experimental Protocols
The following protocols are designed to characterize the inhibitory activity and selectivity of (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Protocol 1: In Vitro Cell-Free mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system, providing a direct measure of target engagement.
Rationale: Using microsomes from cells overexpressing mPGES-1 (e.g., IL-1β-stimulated A549 cells) provides a rich source of the enzyme.[11] The assay quantifies the conversion of the substrate PGH2 to PGE2, and the reduction in PGE2 formation in the presence of the inhibitor determines its potency (IC50).
Materials:
-
(2-thien-2-yl-1H-indol-3-yl)acetic acid
-
Microsomal fraction from IL-1β-stimulated A549 cells (source of human mPGES-1)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., containing a stable PGE2 analog as an internal standard and a reducing agent like stannous chloride)
-
PGE2 enzyme immunoassay (EIA) kit
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (2-thien-2-yl-1H-indol-3-yl)acetic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer to create a concentration-response curve (e.g., from 1 nM to 100 µM).
-
Prepare the microsomal protein suspension in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, GSH solution, and the serially diluted test compound or vehicle control (DMSO).
-
Add the microsomal protein suspension to each well and pre-incubate for 15 minutes at 4°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PGH2 substrate to all wells.
-
Incubate the plate for 60 seconds at 4°C. The short incubation time is critical due to the instability of PGH2.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution to each well.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay for mPGES-1 Inhibition in A549 Cells
This assay evaluates the inhibitor's ability to penetrate cell membranes and inhibit PGE2 production in a whole-cell context.
Rationale: A549 cells, a human lung carcinoma cell line, are known to upregulate mPGES-1 and COX-2 in response to inflammatory stimuli like Interleukin-1β (IL-1β), making them a relevant model system.[11] This assay provides a more physiologically relevant measure of compound efficacy.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Recombinant human IL-1β
-
(2-thien-2-yl-1H-indol-3-yl)acetic acid
-
PGE2 EIA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells to ~80% confluency.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Replace the culture medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of (2-thien-2-yl-1H-indol-3-yl)acetic acid or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce mPGES-1 expression and PGE2 production.
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for PGE2 measurement.
-
Quantify PGE2 levels using a PGE2 EIA kit.
-
-
Cell Viability Assessment:
-
Assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as a cause for reduced PGE2 levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β-induced PGE2 production for each compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Protocol 3: Human Whole Blood Assay for Selectivity Profiling
This ex vivo assay is crucial for evaluating the compound's activity and selectivity in a complex biological matrix that contains all relevant blood cells and plasma proteins.
Rationale: The human whole blood (HWB) assay measures the inhibition of PGE2 production while simultaneously allowing for the measurement of other prostanoids, such as Thromboxane B2 (TXB2, a stable metabolite of TXA2), which is a marker for COX-1 activity.[2] This provides a direct assessment of the compound's selectivity for mPGES-1 over COX-1.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS) from E. coli
-
(2-thien-2-yl-1H-indol-3-yl)acetic acid
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a control
-
Non-selective COX inhibitor (e.g., Indomethacin) as a control
-
PGE2 and TXB2 EIA kits
Procedure:
-
Blood Collection:
-
Collect blood into heparinized tubes.
-
-
Compound Incubation:
-
Aliquot the whole blood into tubes.
-
Add various concentrations of (2-thien-2-yl-1H-indol-3-yl)acetic acid, control compounds, or vehicle.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add LPS (e.g., 10 µg/mL) to induce prostanoid synthesis.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Plasma Separation:
-
Centrifuge the tubes to separate the plasma.
-
-
Prostanoid Quantification:
-
Measure the concentrations of PGE2 and TXB2 in the plasma using their respective EIA kits.
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of PGE2 and TXB2 production.
-
The selectivity index can be calculated as IC50 (TXB2) / IC50 (PGE2). A high ratio indicates selectivity for the mPGES-1 pathway over the COX-1 pathway.
-
In Vivo Efficacy Evaluation: Adjuvant-Induced Arthritis (AIA) Rat Model
To assess the anti-inflammatory potential of (2-thien-2-yl-1H-indol-3-yl)acetic acid in a living organism, a well-established animal model of chronic inflammation, such as adjuvant-induced arthritis in rats, is recommended.[4][12]
Rationale: The AIA model in rats shares many pathological features with human rheumatoid arthritis, including joint inflammation, swelling, and cartilage destruction. It is a robust model for evaluating the efficacy of anti-inflammatory compounds.[12][13]
Experimental Workflow:
Caption: Workflow for evaluating the in vivo efficacy of an mPGES-1 inhibitor in the rat adjuvant-induced arthritis model.
Key Parameters to Evaluate:
-
Paw Swelling: A primary measure of inflammation.
-
Arthritic Score: A semi-quantitative assessment of the severity of arthritis in multiple joints.
-
Body Weight: An indicator of general animal health.
-
Plasma/Tissue PGE2 Levels: To confirm the pharmacodynamic effect of the inhibitor.
-
Histopathology: To assess joint damage, inflammation, and immune cell infiltration.
Data Summary and Expected Outcomes
The following table provides a template for summarizing the key data generated from the described protocols.
| Assay Type | Parameter | (2-thien-2-yl-1H-indol-3-yl)acetic acid | Positive Control (e.g., Celecoxib) |
| In Vitro (Cell-Free) | mPGES-1 IC50 (µM) | Expected in low µM to nM range | N/A |
| Cell-Based (A549) | PGE2 Inhibition IC50 (µM) | Expected to be potent | Potent |
| Cytotoxicity (CC50) | > 10x PGE2 IC50 | > 10x PGE2 IC50 | |
| Ex Vivo (Human WBA) | PGE2 Inhibition IC50 (µM) | Expected to be potent | Potent |
| TXB2 Inhibition IC50 (µM) | Expected to be weak or inactive | Weak or inactive | |
| Selectivity (TXB2/PGE2) | High ratio expected | High ratio | |
| In Vivo (AIA Model) | Paw Swelling Reduction (%) | Dose-dependent reduction | Significant reduction |
| Arthritis Score Reduction (%) | Dose-dependent reduction | Significant reduction |
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid as a selective mPGES-1 inhibitor. Successful outcomes from these studies, particularly demonstrating potent and selective inhibition of PGE2 in vitro, ex vivo, and in vivo, would establish this compound as a promising candidate for further development.[1] Subsequent research should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, safety pharmacology, and evaluation in other relevant disease models, such as pain and oncology.[2][14][15] The ultimate goal is to advance novel mPGES-1 inhibitors into clinical trials as a safer alternative to traditional NSAIDs for the treatment of inflammatory diseases.[3][4][5]
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He, X., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PLoS ONE, 12(1), e0169824. [Link]
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Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(10), 1275-1294. [Link]
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Wang, Q., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]
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He, X., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Chemical Information and Modeling, 54(4), 1118-1126. [Link]
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Wang, Q., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]
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Bergqvist, F., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11), 1017-1028. [Link]
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Distler, O., et al. (2025). A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Rheumatology, 64(2), 526-535. [Link]
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Kim, M. J., et al. (2022). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. Bioorganic & Medicinal Chemistry, 69, 116893. [Link]
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Distler, O., et al. (2025). A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Rheumatology, 64(2), 526-535. [Link]
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Bergqvist, F., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11), 1017-1028. [Link]
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Al-Mugren, K. S. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Molecules, 26(11), 3326. [Link]
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Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]
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Talahalli, R., et al. (2023). Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. ACS Chemical Neuroscience, 14(7), 1269-1282. [Link]
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Chen, L., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Future Medicinal Chemistry, 15(10), 839-853. [Link]
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Trebino, C. E., et al. (2003). Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences, 100(15), 9044-9049. [Link]
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Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]
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Lauro, G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(5), 897-903. [Link]
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Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(2), 403-428. [Link]
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Venkatesan, P., & Kathiravan, M. K. (2025). Discovery of selective mPGES-1 inhibitors through pharmacophore modeling, molecular docking, and quantum chemical analysis. Biochemical and Biophysical Research Communications, 753, 152956. [Link]
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Alam, M. S., et al. (2016). Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status. RSC Advances, 6(10), 8346-8367. [Link]
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Ding, Y., et al. (2018). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm, 9(2), 221-233. [Link]
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Bergqvist, F., et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. [Link]
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Kim, M. J., et al. (2024). Selective mPGES-1 Inhibitor Ameliorated Adjuvant-Induced Arthritis in the Rat Model. Journal of Chemistry, 2024, 5531519. [Link]
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Kim, M. J., et al. (2024). Selective mPGES-1 Inhibitor Ameliorated Adjuvant-Induced Arthritis in the Rat Model. Journal of Chemistry, 2024, 5531519. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Experimental Evaluation of Indole Derivatives for Anti-Inflammatory Activity
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] Its structural versatility allows for modifications that can significantly enhance anti-inflammatory efficacy and selectivity, making indole derivatives a focal point in modern drug discovery.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed framework for the preclinical evaluation of novel indole derivatives. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for both in vitro and in vivo assessment, and elucidate the key signaling pathways that govern the inflammatory response.
The Rationale: A Multi-Tiered Approach to Screening
Evaluating a compound's therapeutic potential requires a systematic progression from high-throughput, mechanistic studies to more complex whole-organism models. This guide is structured to follow this logical flow, beginning with rapid in vitro assays to establish primary activity and mechanism, followed by in vivo studies to confirm efficacy and assess physiological response.[5][6] This tiered approach ensures that only the most promising candidates advance, saving valuable time and resources.
Part I: In Vitro Evaluation of Anti-Inflammatory Mechanisms
In vitro assays are indispensable for the initial screening and mechanistic elucidation of anti-inflammatory compounds. They offer a controlled environment to dissect molecular interactions and identify primary cellular targets. Our focus will be on the murine macrophage cell line, RAW 264.7, a widely accepted and robust model for studying inflammation.[7][8] When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), pro-inflammatory cytokines, and enzymes like cyclooxygenase-2 (COX-2).[9][10][11]
Key Molecular Targets in Inflammation
Inflammation is orchestrated by a complex network of signaling molecules and pathways. Effective anti-inflammatory agents often target one or more of the following:
-
Pro-inflammatory Enzymes: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively. A key goal is often to achieve selective inhibition of the inducible COX-2 enzyme over the constitutive "housekeeping" COX-1 enzyme to reduce gastrointestinal side effects.[1][12][13]
-
Inflammatory Mediators: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are hallmarks of inflammation.[7]
-
Master Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators that control the transcription of numerous pro-inflammatory genes.[14][15][16] Targeting these pathways can produce a broad anti-inflammatory effect.
Protocol 1: Assessing Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
This protocol provides a comprehensive workflow to determine if an indole derivative can suppress the production of key inflammatory markers in a cell-based model.
Caption: Workflow for evaluating indole derivatives in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[9]
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well for NO and cytotoxicity assays, or in 24-well plates at 5 x 10⁵ cells/well for cytokine assays. Allow cells to adhere for 24 hours.[9][17]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Causality: It is critical to ensure that any reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Treat cells with a range of concentrations of the indole derivative for 24 hours.
-
Perform a standard MTT assay to determine the maximum non-toxic concentration, where cell viability remains above 90%.[7] This concentration range will be used for subsequent experiments.
-
-
Treatment and LPS Stimulation:
-
Remove the old media from the adhered cells and replace it with fresh media containing various non-toxic concentrations of the indole derivative.
-
Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]
-
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.
-
-
Cytokine Quantification (ELISA):
Data Presentation: In Vitro Mediator Inhibition
Summarize the results in a table to calculate the IC₅₀ (half-maximal inhibitory concentration) values.
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Indole Derivative X | Value | Value | Value |
| Indomethacin (Control) | Value | Value | Value |
Protocol 2: Direct Enzyme Inhibition Assays (COX-1/COX-2/5-LOX)
This protocol assesses the direct interaction of the indole derivative with the key enzymes of the arachidonic acid pathway.
Caption: General workflow for in vitro COX and 5-LOX enzyme inhibition assays.
-
Assay Principle: Utilize commercially available, validated COX (ovine or human) and 5-LOX (human recombinant) inhibitor screening kits (colorimetric or fluorometric).[18][19] These kits provide the enzyme, substrate, and detection reagents.
-
Procedure: Follow the manufacturer's protocol precisely. Typically, this involves:
-
Adding the buffer, heme (for COX), enzyme, and various concentrations of the indole derivative to a 96-well plate.
-
Initiating the reaction by adding the substrate, arachidonic acid.
-
Incubating for a specified time at a controlled temperature (e.g., 37°C).
-
Stopping the reaction and measuring the output (e.g., absorbance or fluorescence) which corresponds to the amount of prostaglandin or leukotriene produced.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value for COX-1, COX-2, and 5-LOX.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[12]
-
Data Presentation: Enzyme Inhibition and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) |
| Indole Derivative X | Value | Value | Value | Value |
| Indomethacin (Control) | Value | Value | Value | Value |
| Celecoxib (Control) | Value | Value | Value | Value |
Mechanistic Insights: Probing Key Signaling Pathways
To understand how the indole derivatives suppress inflammatory gene expression, we must investigate the upstream signaling pathways.
LPS binding to its receptor (TLR4) on macrophages triggers two main signaling cascades: NF-κB and MAPK.[15][20] The NF-κB pathway's activation involves the degradation of its inhibitor, IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines.[14][16][21] The MAPK pathways (p38, ERK, JNK) are also activated and play crucial roles in regulating the expression and stability of these inflammatory mediators.[22][23][24]
Caption: The canonical NF-κB signaling pathway activated by LPS.
Caption: Overview of the three major MAPK signaling pathways.
Protocol 3: Western Blot for Key Protein Expression
Objective: To determine if the indole derivative's activity is mediated through inhibition of the NF-κB or MAPK pathways.
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in 6-well plates and treat with the indole derivative and LPS as described in Protocol 1.
-
Lyse the cells at appropriate time points (e.g., 30-60 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against key targets: iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-p38, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density and normalize to the loading control to determine changes in protein expression or phosphorylation.
Part II: In Vivo Evaluation of Acute Anti-Inflammatory Activity
While in vitro assays provide mechanistic data, in vivo models are essential to confirm that a compound is effective in a complex biological system.[6] The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory drugs.[25][26][27]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Principle: Sub-plantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible, acute inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours.[26][28] This inflammation is mediated by the release of histamine, serotonin, bradykinin, and, crucially, prostaglandins.[28] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory potential.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay in rats.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).[29]
-
Group 3-5: Test Groups (Indole Derivative at low, medium, and high doses).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the t=0 reading).[29]
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 30-60 minutes (depending on the route of administration), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[25][28]
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[29]
-
-
Data Analysis:
-
Edema Volume (mL): Paw volume at time 't' - Paw volume at time '0'.
-
Percentage Inhibition of Edema (%) = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Data Presentation: In Vivo Anti-Edema Activity
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | Value ± SEM | - |
| Indole Derivative X | Dose 1 | Value ± SEM | Value |
| Indole Derivative X | Dose 2 | Value ± SEM | Value |
| Indole Derivative X | Dose 3 | Value ± SEM | Value |
| Indomethacin | 10 | Value ± SEM | Value |
Summary and Interpretation
By integrating the results from these in vitro and in vivo protocols, a comprehensive pharmacological profile of the indole derivative can be established. An ideal candidate might exhibit:
-
Potent inhibition of NO and pro-inflammatory cytokine production (Protocol 1).
-
High selectivity for COX-2 over COX-1, suggesting a lower risk of gastric side effects (Protocol 2).
-
A clear mechanism of action, such as the suppression of NF-κB or p38 MAPK phosphorylation (Protocol 3).
-
Significant, dose-dependent reduction of inflammation in the paw edema model, confirming its efficacy in a living system (Protocol 4).
This structured, multi-faceted approach provides the robust, reproducible, and mechanistically insightful data required to advance promising indole derivatives toward further preclinical and clinical development.
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Indole as a Core Anti-Inflammatory Agent- A Mini Review. (2013). Chemical Science Review and Letters. [Link]
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MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2015). Slideshare. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]
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Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. [Link]
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NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]
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In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (2012). Journal of Acute Disease. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2022). ChemRxiv. [Link]
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Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). Preprints.org. [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry. [Link]
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Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
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Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI-NCL Protocol. [Link]
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Al-Sanea, M. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research. [Link]
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Bhaskar, B., & Kumar, B. (2021). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). Marine Drugs. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Surgical Research. [Link]
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Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). Molecules. [Link]
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Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2025). Frontiers in Pharmacology. [Link]
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Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2023). RSC Medicinal Chemistry. [Link]
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Analytical Strategies for the Characterization of Thienyl-Indole Compounds: A Guide for Drug Discovery and Development
Introduction
Thienyl-indole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. Their unique structural framework, combining the electron-rich indole nucleus with a thiophene moiety, gives rise to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development.
This document provides a comprehensive guide to the core analytical methodologies for the structural elucidation and quantification of thienyl-indole compounds. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles that govern method selection and optimization.
Guiding Principles: An Integrated Analytical Workflow
The characterization of a novel or synthesized thienyl-indole compound is not a linear process but rather an integrated workflow. Each analytical technique provides a piece of the puzzle, and their combined data lead to an unambiguous structural and purity profile. The choice of methods is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and chromophoric characteristics.
Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 2-(1H-indol-3-yl)acetic Acid Derivatives
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 2-(1H-indol-3-yl)acetic acid (IAA), a well-known plant hormone, and its derivatives have garnered significant attention for their potential as antimicrobial agents.[2][3] The rise of multidrug-resistant pathogens necessitates the development of novel antibacterial agents, and the versatile indole-3-acetic acid framework provides a promising starting point for the design and synthesis of new therapeutic candidates.[4]
This guide provides a comprehensive overview of the synthesis of 2-(1H-indol-3-yl)acetic acid derivatives and the subsequent evaluation of their antibacterial activity. We will delve into the rationale behind common synthetic strategies, provide a detailed experimental protocol for a representative synthesis and antibacterial assay, and discuss the structure-activity relationships that govern the antibacterial efficacy of these compounds.
Synthetic Strategies for 2-(1H-indol-3-yl)acetic Acid Derivatives
The synthesis of antibacterial 2-(1H-indol-3-yl)acetic acid derivatives often begins with the modification of the carboxylic acid moiety or substitution on the indole ring. These modifications aim to enhance the compound's interaction with bacterial targets and improve its pharmacokinetic properties.
Key Synthetic Approaches:
-
Amide and Hydrazide Formation: A common and effective strategy involves the conversion of the carboxylic acid group of IAA into amides or hydrazides.[5][6] This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a desired amine or hydrazine.[7] The resulting derivatives can exhibit enhanced antibacterial activity. For instance, the condensation of the acid hydrazide of indole-3-acetic acid with various aldehydes can produce hydrazone derivatives with notable antimicrobial properties.[8]
-
Fischer Indole Synthesis: This classical method allows for the synthesis of a wide variety of substituted indoles, which can then be further functionalized to produce IAA derivatives.[9][10][11][12] The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[10][11] This approach is particularly useful for introducing substituents onto the benzene portion of the indole ring, which can significantly influence antibacterial activity.
-
Synthesis of Triazole and Oxadiazole Derivatives: Heterocyclic rings like triazoles and oxadiazoles can be incorporated into the IAA scaffold to generate novel derivatives.[13] For example, 2-(1H-indol-3-yl)acetohydrazide can be used as a key intermediate to synthesize 1,3,4-oxadiazole-2-thiol and subsequently 4-amino-4H-1,2,4-triazole-3-thione derivatives.[13] Schiff bases can then be prepared by reacting the triazole with various benzaldehydes, leading to compounds with potential antibacterial and other biological activities.[13]
-
Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[14][15][16] For instance, the carboxylic acid group of IAA can be replaced with bioisosteres like sulfonamides or tetrazoles to potentially enhance antibacterial efficacy.[14][17]
Causality Behind Experimental Choices:
The choice of a particular synthetic route depends on the desired structural modifications. For instance, if the goal is to explore the impact of N-substitution on the indole ring, the Fischer indole synthesis using a substituted phenylhydrazine would be a logical choice.[18] If the focus is on modifying the carboxylic acid side chain, converting it to an amide or hydrazide allows for the introduction of a wide range of diverse chemical groups.[8] The use of coupling reagents like propylphosphonic anhydride (T3P) can facilitate amide formation under mild conditions.[5]
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for a representative synthesis of an indole-3-acetic acid derivative and its subsequent antibacterial evaluation.
PART 1: Synthesis of 2-(1H-indol-3-yl)-N'-(phenyl)acetohydrazide
This protocol describes the synthesis of a hydrazide derivative of indole-3-acetic acid.
Workflow Diagram:
Caption: Synthetic workflow for 2-(1H-indol-3-yl)acetic acid derivatives.
Materials:
-
Indole-3-acetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate (85%)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Methanol
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Step 1: Esterification of Indole-3-acetic acid.
-
In a round-bottom flask, dissolve indole-3-acetic acid in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of indole-3-acetic acid.
-
-
Step 2: Synthesis of 2-(1H-indol-3-yl)acetohydrazide.
-
Step 3: Synthesis of the N'-Aryl/Alkylidene-2-(1H-indol-3-yl)acetohydrazide Derivative.
-
Dissolve 2-(1H-indol-3-yl)acetohydrazide in glacial acetic acid or ethanol.[4][19]
-
Add an equimolar amount of the desired substituted aldehyde.
-
Add a few drops of a catalyst, such as glacial acetic acid if in ethanol.[19]
-
Reflux the mixture for 3-6 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure derivative.[4]
-
PART 2: Evaluation of Antibacterial Activity
The antibacterial activity of the synthesized derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Synthesized indole-3-acetic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates[20]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Protocol: Broth Microdilution Method [20][21]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[20]
-
Suspend the colonies in sterile saline or PBS.[20]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20][21]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate.[20]
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no bacteria).[20][22]
-
-
Inoculation and Incubation:
-
Reading the MIC:
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of 2-(1H-indol-3-yl)acetic acid derivatives is highly dependent on their structural features.
| Modification | Effect on Antibacterial Activity | Example |
| Substitution on the Indole Ring | Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring can enhance antibacterial activity.[23] | 5-Nitro or 5-chloro substituted indole derivatives often show improved potency. |
| Modification of the Carboxylic Acid | Conversion to hydrazones, amides, or other heterocyclic moieties can significantly increase antibacterial effects. | Indole-3-acetic acid hydrazones have demonstrated good activity against various bacterial strains.[8] |
| N-Substitution on the Indole | Alkyl or aryl substitution at the N-1 position of the indole ring can modulate activity. | N-alkylated indole acetic acid derivatives have been synthesized and evaluated for their biological properties.[1] |
Key Findings from Research:
-
Compounds with electron-withdrawing substituents on the aromatic ring of the indole nucleus have shown a significant impact on antibacterial activity.[23]
-
The conversion of the carboxylic acid group to hydrazones has been a particularly fruitful strategy, with some derivatives showing high antimicrobial activity.[8]
-
Hybrids of ciprofloxacin and indole have been synthesized, with some showing potent antibacterial properties, even against multidrug-resistant strains.[2]
-
Some indole derivatives have been found to act as efflux pump inhibitors in bacteria like Staphylococcus aureus, which can restore the efficacy of existing antibiotics.[18]
Conclusion
The synthesis of 2-(1H-indol-3-yl)acetic acid derivatives represents a promising avenue for the discovery of new antibacterial agents. By employing versatile synthetic strategies and guided by structure-activity relationship studies, researchers can design and create novel compounds with potent and broad-spectrum antibacterial activity. The protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to embark on the synthesis and evaluation of these promising molecules in the ongoing fight against bacterial resistance.
References
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- Wikipedia. (n.d.). Fischer indole synthesis.
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- Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity.
- Samosorn, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I..
- Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
- Duca, D., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC.
- ResearchGate. (2021).
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ScienceRise. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
- SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design.
- Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews, 31(4), 425-448.
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Protocol for Suzuki-Miyaura cross-coupling to synthesize acetic acid derivatives
An Application Guide to the Synthesis of Acetic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Arylacetic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale production, particularly within the pharmaceutical and materials science sectors.[3][4] Its power lies in its mild reaction conditions, exceptional functional group tolerance, and the widespread commercial availability of its key organoboron reagents.[1][5]
This guide focuses on a particularly valuable application of this methodology: the synthesis of α-arylacetic acid derivatives. This structural motif is the cornerstone of numerous blockbuster drugs, most notably the entire class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, Naproxen, and Diclofenac. The ability to efficiently construct the C(sp³)-C(sp²) bond between an acetic acid scaffold and an aryl group is therefore of paramount importance for drug discovery and development.
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, moving from the fundamental mechanistic principles to a detailed, field-proven laboratory protocol. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology for the synthesis of these critical chemical entities.
Pillar 1: The Catalytic Heart of the Reaction
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle orchestrated by a palladium complex.[2][6] The cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition by inserting itself into the carbon-halogen bond of the electrophile—in our case, an α-haloacetic acid ester. This step transforms the palladium from its Pd(0) oxidation state to Pd(II), creating a square planar intermediate.[3][5]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the organoboron compound, typically a boronic acid, must first be activated by a base.[7] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[3][8]
-
Reductive Elimination : In the final step, the two organic fragments—the aryl group and the acetic acid ester moiety—are eliminated from the palladium center, forming the desired C-C bond. This concerted step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 2: Rational Experimental Design
The success of the synthesis is not merely in following steps, but in understanding the function of each component. This allows for intelligent adaptation when faced with challenging substrates.
The Catalyst System: Palladium and its Ligands
The choice of catalyst and ligand is the most critical decision in designing a successful cross-coupling reaction.
-
Palladium Source : While a Pd(0) source like Pd(PPh₃)₄ can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2][9] These are reduced in situ by phosphine ligands or other reagents to generate the active Pd(0) species.[2]
-
Phosphine Ligands : Ligands are not passive spectators; they are essential for stabilizing the palladium center and modulating its reactivity.[10]
-
Electron-rich ligands , such as trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), accelerate the oxidative addition step. This is particularly important when using less reactive electrophiles like aryl chlorides or, in our case, C(sp³)-halides.[2]
-
Bulky ligands , such as the Buchwald biaryl phosphines (e.g., SPhos, RuPhos), promote the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[2][11] For C(sp³)-C(sp²) coupling, a ligand that balances these two properties is often ideal.
-
The Coupling Partners: Boron Reagent and Electrophile
-
Boron Reagent : The choice of organoboron species involves a trade-off between reactivity and stability.
-
Boronic Acids (Ar-B(OH)₂) : These are the most common choice due to their commercial availability and general effectiveness.[2][8] However, they can be susceptible to decomposition via protodeboronation, especially with electron-rich or electron-deficient aryl groups.[2][12]
-
Boronic Esters (Ar-B(OR)₂) : Pinacol esters (Bpin) and neopentyl glycol esters are significantly more stable than their corresponding boronic acids, making them ideal for storing and for reactions requiring extended times or higher temperatures.[2][12]
-
Trifluoroborate Salts (Ar-BF₃K) : These salts are highly crystalline, air-stable solids that often show enhanced reactivity.[7]
-
-
Electrophile : For synthesizing acetic acid derivatives, the electrophile is typically an α-haloacetic acid ester, such as ethyl bromoacetate or methyl chloroacetate. Bromoacetates are generally more reactive than chloroacetates and are a reliable starting point.[2]
The Reaction Environment: Base and Solvent
-
Base : The base is crucial for activating the boronic acid.[7] Its strength and nature can dramatically impact the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃) and Phosphates (K₃PO₄) are commonly used.[13] K₃PO₄ is a moderately strong base that is highly effective in many Suzuki couplings.
-
For substrates containing sensitive functional groups (like our ester), harsh bases like hydroxides should be used with caution to avoid hydrolysis. Milder bases like potassium fluoride (KF) can be effective while preserving the ester group.[7][14]
-
-
Solvent : A polar aprotic solvent is typically used. Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are excellent choices.[2] The reaction is often run as a biphasic mixture with a small amount of water, which helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][15]
Pillar 3: A Validated Laboratory Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling to synthesize Ethyl 2-phenylacetate.
Reaction Scheme:
A generic image representing the chemical reaction would be placed here.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | 98-80-6 | Substrate (Nucleophile) |
| Ethyl Bromoacetate | BrCH₂CO₂Et | 167.00 | 105-36-2 | Substrate (Electrophile) |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | Precatalyst |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 657408-07-6 | Ligand |
| Potassium Phosphate | K₃PO₄ | 212.27 | 7778-53-2 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, <50 ppm H₂O |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Degassed |
| Equipment | ||||
| Round-bottom flask | Oven-dried | |||
| Reflux condenser | ||||
| Magnetic stir plate & bar | ||||
| Inert gas line (N₂ or Ar) | ||||
| Septa, needles, syringes |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Detailed Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
-
Reaction Setup :
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 425 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Solvent and Reagent Addition :
-
Add anhydrous toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Begin vigorous stirring to create a suspension.
-
Slowly add ethyl bromoacetate (1.0 mmol, 0.11 mL) to the stirring mixture via syringe.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Allow the reaction to stir for 4-12 hours. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the ethyl bromoacetate starting material indicates completion.
-
-
Work-up and Isolation :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Analysis :
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5] The expected yield is typically in the range of 75-95%.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized). | Ensure the system is fully inert. Use fresh, high-purity reagents and anhydrous solvents. Consider a different ligand or a direct Pd(0) source. |
| Insufficiently strong base. | Switch to a stronger base like Cs₂CO₃ or increase the amount of K₃PO₄. | |
| Protodeboronation | Decomposition of boronic acid. | Use the boronic acid immediately after purchase or use a more stable boronic ester (e.g., pinacol ester). Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Thoroughly degas all solvents and ensure the inert atmosphere is maintained throughout the reaction. |
| Ester Hydrolysis | Base is too strong or reaction time is too long. | Switch to a milder base (e.g., K₂CO₃ or KF). Ensure the reaction is not heated longer than necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of α-arylacetic acid derivatives. By understanding the underlying mechanism and the specific role of each reagent, researchers can reliably execute this protocol and adapt it to a wide range of substrates. The detailed methodology provided herein serves as a validated starting point for applications in medicinal chemistry, enabling the efficient construction of valuable molecular scaffolds for the advancement of drug discovery and development programs.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Malig, T. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Baran, P. S., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ujaque, G., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Chirik, P. J., et al. (2022). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. ACS Catalysis. Available at: [Link]
-
MDPI. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chirik, P. J., et al. (2021). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. Organic Letters. Available at: [Link]
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available at: [Link]
-
ResearchGate. (2018). Esters as electrophiles in the Suzuki–Miyaura coupling. Available at: [Link]
-
ResearchGate. (2010). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]
-
Nolan, S. P., et al. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
-
Liu, W.-B., & Hammond, G. B. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie. Available at: [Link]
-
Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
Candeias, N. R., & Afonso, C. A. M. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Available at: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Fischer indole synthesis for preparing indole-3-propanoic acid intermediates
Application Note: Precision Synthesis of Indole-3-Propanoic Acid (IPA) Intermediates via Japp-Klingemann/Fischer Cyclization
Part 1: Executive Summary & Strategic Rationale
Indole-3-propanoic acid (IPA) has emerged as a critical metabolite with potent neuroprotective and antioxidant properties, increasingly relevant in Alzheimer’s and metabolic disease research. While direct coupling of indole with acrylates is possible, it often suffers from regioselectivity issues (N1 vs. C3 alkylation) and polymerization side-reactions.
This guide details a regiospecific synthetic route utilizing the Japp-Klingemann modification of the Fischer Indole Synthesis . Instead of using unstable linear aldehydes, this protocol employs ethyl 2-oxocyclopentanecarboxylate as a stable surrogate. Upon reaction with a diazonium salt, this cyclic precursor undergoes ring-opening to generate a high-purity
Key Advantages of this Protocol:
-
Regiocontrol: The C2-carboxylate group forces the propanoic side chain to the C3 position, eliminating C2-alkylation byproducts.
-
Scalability: Avoids the use of unstable aldehydes (e.g., glutaraldehyde derivatives) prone to polymerization.
-
Purification: The intermediate diesters are crystalline solids, allowing for easy purification before the final hydrolysis.
Part 2: Scientific Foundation & Reaction Mechanism
The synthesis operates on a "Sacrificial Directing Group" strategy. We synthesize a 2,3-disubstituted indole where the C2 substituent is a carboxylic acid (derived from the ester). Since indole-2-carboxylic acids undergo facile thermal decarboxylation, we can remove this group in the final step to reveal the C2-unsubstituted IPA.
The Pathway:
-
Japp-Klingemann Reaction: Aniline is diazotized and coupled with ethyl 2-oxocyclopentanecarboxylate. Base-catalyzed ring opening produces the phenylhydrazone of diethyl
-ketoadipate . -
Fischer Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone yields diethyl 3-(2-(ethoxycarbonyl)-1H-indol-3-yl)propanoate .
-
Hydrolysis & Decarboxylation: Saponification yields the diacid, followed by thermal decarboxylation to Indole-3-propanoic acid .
Part 3: Detailed Experimental Protocol
Phase 1: Preparation of the Hydrazone Precursor (Japp-Klingemann)
Reagents:
-
Aniline (93.1 g, 1.0 mol)
-
Conc. HCl (250 mL)
-
Sodium Nitrite (70 g, 1.01 mol)
-
Ethyl 2-oxocyclopentanecarboxylate (156.2 g, 1.0 mol)
-
Potassium Hydroxide (aqueous solution, 50%)
Workflow:
-
Diazotization: In a 2L reactor, dissolve aniline in mixture of water (500 mL) and conc. HCl. Cool to 0–5°C. Dropwise add
(dissolved in 150 mL water), maintaining temperature . Stir for 30 min to form phenyldiazonium chloride. -
Coupling: In a separate flask, mix ethyl 2-oxocyclopentanecarboxylate with 500 mL ethanol. Cool to 0°C.
-
Addition: Slowly add the cold diazonium salt solution to the ester solution.
-
Ring Opening: Simultaneously, add cold KOH solution dropwise to maintain pH at 7.0–8.0. The cyclic ring opens to form the linear hydrazone.
-
Isolation: A red/orange oil or solid separates. Extract with dichloromethane (
). Dry over and concentrate.-
Checkpoint: The product is Diethyl 2-(2-phenylhydrazono)hexanedioate .
-
Phase 2: Fischer Cyclization
Reagents:
-
Crude Hydrazone (from Phase 1)
-
Ethanol (Absolute, 1.5 L)
-
Sulfuric Acid (Conc.
, 100 g) or Polyphosphoric Acid (PPA)
Workflow:
-
Dissolve the crude hydrazone in absolute ethanol.
-
Acid Catalyst: Cautiously add conc.
(or saturated ethanolic HCl). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. Pour the mixture onto crushed ice (2 kg).
-
Crystallization: The indole diester often precipitates as a solid. Filter and wash with cold water.[1] If oily, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Intermediate:Diethyl 3-(2-(ethoxycarbonyl)-1H-indol-3-yl)propanoate .
-
Yield Expectation: 65–75% (over 2 steps).
-
Phase 3: Global Hydrolysis and Decarboxylation
Reagents:
-
Indole Diester (Intermediate)
-
Sodium Hydroxide (4M aq.)
-
Hydrochloric Acid (6M)
Workflow:
-
Saponification: Suspend the diester in 4M NaOH (5 equiv). Reflux for 4 hours until the solution is clear (formation of disodium salt).
-
Precipitation: Cool and acidify with 6M HCl to pH 1. The Indole-2-carboxylic acid-3-propanoic acid (diacid) will precipitate. Filter and dry.[1][2]
-
Decarboxylation:
-
Place the dry diacid in a flask.
-
Heat to 200–210°C (neat) or reflux in quinoline with a catalytic amount of copper powder.
- evolution will be observed. Maintain heat until gas evolution ceases (~30–60 min).
-
-
Final Isolation: Dissolve the residue in dilute NaOH, filter (to remove Cu/char), and re-acidify to precipitate crude IPA.
-
Recrystallization: Recrystallize from water or water/ethanol to obtain white needles.
Part 4: Process Data & Troubleshooting
Table 1: Solvent & Catalyst Optimization for Fischer Step
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |
| Ethanol | 78 (Reflux) | 72% | Recommended. Cleanest profile. | |
| Acetic Acid | 118 | 55% | Difficult workup; zinc emulsions. | |
| PPA (Polyphosphoric) | None (Neat) | 100 | 60% | High viscosity issues; charring. |
| HCl (Gas) | Ethanol | 78 | 68% | Good, but requires gas handling. |
Troubleshooting Guide:
-
Low Yield in Phase 1: Ensure temperature is strictly kept
during diazotization. If pH rises >9 during coupling, side reactions occur. -
Incomplete Cyclization: Ensure the ethanol is anhydrous. Water inhibits the acid-catalyzed elimination of ammonia.
-
Decarboxylation Failure: If thermal decarboxylation is sluggish, use a high-boiling solvent like Quinoline or Diphenyl ether.
Part 5: Pathway Visualization
The following diagram illustrates the chemical logic, from the cyclic precursor to the final neuroprotective metabolite.
Caption: Figure 1. Reaction workflow for the synthesis of Indole-3-Propanoic Acid via the Japp-Klingemann/Fischer route.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and scope).
-
Fields, M., et al. (1955). "Synthesis of Indole-3-propionic Acid". Journal of the American Chemical Society, 77(16), 4255–4256.
- Henecka, H., et al. (1962). "Verfahren zur Herstellung von Indol-Derivaten (Process for the preparation of indole derivatives)". German Patent DE1136339.
-
Sathyasaikumar, K. V., et al. (2024). "The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo". International Journal of Tryptophan Research.
-
Sigma-Aldrich. "Indole-3-propionic acid Product Specification".
Sources
Application Note: A Framework for Investigating the Fungicidal Potential of (2-thien-2-yl-1H-indol-3-yl)acetic acid
An in-depth guide for researchers, scientists, and drug development professionals on the fungicidal evaluation of the novel compound (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Introduction and Rationale
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health.[1][2] The existing arsenal of antifungal agents is limited, and many are associated with significant toxicity or drug-drug interactions. This necessitates an urgent search for novel antifungal scaffolds with unique mechanisms of action.
Indole derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities, including potent antifungal effects.[1][3] Studies have shown that indole-containing molecules can combat fungal pathogens like Candida and Aspergillus species.[1][4] The fungicidal mechanisms are diverse, often involving the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with key virulence factors.[1]
This document outlines a comprehensive experimental framework for the investigation of (2-thien-2-yl-1H-indol-3-yl)acetic acid , a novel synthetic compound that marries the indole scaffold with a thienyl (thiophene) moiety. Thiophene derivatives are also recognized for their role in the development of bioactive compounds, including fungicides.[5] By providing detailed protocols for synthesis, in vitro antifungal susceptibility testing, and cytotoxicity assessment, this guide serves as a foundational blueprint for characterizing its potential as a next-generation fungicidal agent.
Plausible Synthetic Route
While various synthetic routes can be envisioned, a plausible and efficient method for synthesizing the target compound involves a multi-step process. A common approach for creating similar indole acetic acid derivatives is the Fischer indole synthesis or variations thereof, followed by functionalization. The synthesis of related thieno[2,3-b]indoles often involves reactions with indoline-2-thiones.[6][7] The final key step would likely be a coupling reaction to attach the acetic acid side chain.
Hypothesized Mechanism of Action: Targeting Fungal Membrane Integrity
The lipophilic nature of the indole and thienyl rings suggests that a primary mechanism of action for (2-thien-2-yl-1H-indol-3-yl)acetic acid is the disruption of the fungal cell membrane. This can occur via two potential, non-mutually exclusive pathways:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[8][9] Many successful antifungal drugs, such as azoles, target the ergosterol biosynthetic pathway.[10][11] The indole nucleus may interfere with key enzymes like sterol 14α-demethylase (encoded by the ERG11 gene), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This compromises membrane integrity and leads to fungal cell death.[10]
-
Direct Membrane Perturbation: The compound may directly intercalate into the lipid bilayer of the fungal membrane. This physical disruption can alter membrane fluidity and create pores or channels, leading to the leakage of essential ions and small molecules, ultimately causing cell lysis.
Another potential target, common for novel heterocyclic antifungals, is the inhibition of chitin synthase.[12] Chitin is a critical structural component of the fungal cell wall, which is absent in vertebrates, making its synthesis an attractive and selective target for drug development.[13][14][15]
Caption: Overall experimental workflow for fungicidal evaluation.
Quantitative data should be organized into clear, concise tables for easy comparison and interpretation.
Table 1: In Vitro Antifungal Activity
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | |||
| Candida glabrata | |||
| Candida auris |
| Aspergillus fumigatus| | | |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans (IC₅₀/MIC) |
|---|---|---|
| A549 (Lung) |
| HepG2 (Liver) | | |
A higher Selectivity Index (SI) indicates greater selectivity for the fungal target over mammalian cells, which is a desirable characteristic for a potential therapeutic agent.
References
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Cell-based assays for evaluating the cytotoxicity of indole compounds
Application Notes and Protocols
Topic: Cell-based Assays for Evaluating the Cytotoxicity of Indole Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of Indole Compounds
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Found in sources ranging from cruciferous vegetables to marine alkaloids, indole derivatives are investigated for a wide array of therapeutic applications, particularly in oncology.[1][3] Many indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] They can modulate multiple signaling pathways, making them promising candidates for anticancer drug development.[1][2][4]
However, this potent biological activity necessitates a thorough evaluation of their cytotoxicity. Understanding the concentration at which an indole compound transitions from a potential therapeutic agent to a toxic substance is fundamental for drug development. Cytotoxicity testing provides critical data on a compound's safety profile, helps elucidate its mechanism of action, and establishes a therapeutic window.[5][6] This guide provides a comprehensive overview and detailed protocols for three fundamental cell-based assays used to evaluate the cytotoxic effects of indole compounds: the MTT, LDH, and Caspase-3/7 assays.
Dissecting Cell Death: Necrosis vs. Apoptosis
When a cell is exposed to a cytotoxic compound, it can die through two primary pathways: necrosis or apoptosis. Distinguishing between these pathways is crucial for understanding a compound's mechanism of action.
-
Necrosis: This is a form of cell death resulting from acute injury, where the cell membrane loses its integrity and cellular contents leak into the extracellular space, often triggering an inflammatory response.
-
Apoptosis: Also known as programmed cell death, this is a controlled, energy-dependent process. It is characterized by a series of distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without leakage of cellular contents.[2] A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.[7]
Indole compounds can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of pro-survival pathways like NF-κB, and the direct activation of apoptotic pathways.[3][8] The assays described herein are selected to provide a multi-faceted view of a compound's cytotoxic profile, capable of differentiating between these modes of cell death.
Experimental Workflow Overview
A systematic approach is essential for obtaining reliable and reproducible cytotoxicity data. The general workflow involves careful planning, execution of the chosen assays, and thorough data analysis.
Caption: General workflow for assessing indole compound cytotoxicity.
Core Assays for Cytotoxicity Profiling
No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach using assays that measure different cellular events is highly recommended.
-
MTT Assay (Metabolic Activity): This colorimetric assay is a gold standard for measuring cell viability.[6] It is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][12] An increase in LDH activity in the supernatant is indicative of cell lysis and necrosis.[13][14]
-
Caspase-3/7 Assay (Apoptosis): This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[7][15] The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.[16][17] A positive signal is a direct indicator of apoptosis.
Key Experimental Considerations
Cell Line Selection: The choice of cell line is critical. Consider using a panel of cell lines, including both cancerous (e.g., HeLa, MCF-7, HepG2) and non-cancerous (e.g., HEK293) lines, to assess for any cancer-specific cytotoxicity and to determine a compound's selectivity index.[6][18]
Compound Solubility and Vehicle Controls: Many indole compounds have poor aqueous solubility.[19] Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[20][21] Crucially, every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest compound concentration used.
Optimizing Cell Seeding Density: The number of cells seeded per well must be optimized to ensure they are in the logarithmic growth phase during the experiment.[19][20] Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, confounding the results.[20][21]
Plate Layout and Controls:
-
Blank Wells: Contain medium only (no cells) to measure background absorbance/luminescence.
-
Vehicle Control Wells: Contain cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the indole compound. This group represents 100% cell viability.
-
Positive Control Wells: Contain cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a lysis buffer for LDH) to ensure the assay is working correctly.
-
Test Wells: Contain cells treated with various concentrations of the indole compound.
| Parameter | Recommendation | Rationale |
| Plate Type | 96-well, flat-bottom, clear (for colorimetric) or white/black (for luminescence/fluorescence) | Standard format for high-throughput screening and compatibility with plate readers. |
| Seeding Density | 1,000 - 100,000 cells/well | Must be optimized per cell line to ensure logarithmic growth during treatment.[20] |
| Indole Compound Conc. | Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM) | To generate a full dose-response curve and accurately determine the IC50 value. |
| Vehicle (DMSO) Conc. | < 0.5% (v/v) | High concentrations of DMSO are cytotoxic and can interfere with the assay.[20] |
| Incubation Time | 24, 48, or 72 hours | Dependent on the cell line's doubling time and the compound's expected mechanism.[21] |
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring mitochondrial metabolic activity.
Caption: Principle of the MTT assay for cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[22]
-
Cell culture medium (consider phenol red-free medium to reduce background).[20]
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[6][19] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: LDH Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Caption: Principle of the LDH assay for cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for optimized reagents).
-
96-well flat-bottom plates.
-
Lysis buffer (usually included in kits, for maximum LDH release control).
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for "maximum LDH release" by adding lysis buffer 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50-100 µL, as per kit instructions) from each well to a new, optically clear 96-well plate.[12] Do not disturb the cell layer.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the specified volume of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] During this time, LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[13]
-
Stop Reaction (Optional): Some kits require adding a stop solution to terminate the reaction.[12]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit (typically ~490 nm).
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol provides a sensitive, luminescent method for detecting the activation of executioner caspases 3 and 7, key markers of apoptosis.
Caption: Principle of the Caspase-Glo® 3/7 assay for apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega).[16]
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with indole compounds as described in steps 1-2 of the MTT protocol. The final volume per well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[16] This single reagent addition both lyses the cells and provides the substrate for the caspase and luciferase enzymes.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Data is often presented as "Fold-Increase in Caspase Activity" relative to the vehicle control: Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
Interpreting the Data: Building a Mechanistic Picture
By combining the results from these three assays, a more complete picture of the indole compound's cytotoxic mechanism can be formed:
-
High MTT signal reduction, low LDH release, high Caspase-3/7 activity: This pattern strongly suggests the compound induces apoptosis . The cells lose viability and activate caspases but maintain membrane integrity until the final stages.
-
High MTT signal reduction, high LDH release, low Caspase-3/7 activity: This profile is indicative of necrosis . The compound causes a rapid loss of membrane integrity, leading to cell lysis without the activation of the apoptotic cascade.
-
Dose-dependent effects: A compound might induce apoptosis at lower concentrations and switch to a necrotic mechanism at higher concentrations. Analyzing the full dose-response curves is essential.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[20] | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate for samples.[19] |
| Low absorbance/signal in MTT assay | Too few cells seeded; Insufficient incubation time with MTT reagent.[20] | Perform a cell titration experiment to find the optimal seeding density; Increase incubation time to the recommended 3-4 hours.[20] |
| Compound precipitation observed in wells | Poor solubility of the indole compound in the culture medium.[19] | Visually inspect wells under a microscope; Ensure the final DMSO concentration is sufficient for solubility but remains non-toxic (<0.5%).[19][20] |
| High background in LDH assay | Serum in the medium can contain LDH; Rough handling of cells causing premature lysis. | Use serum-free medium during the final hours of treatment; Handle plates gently and pipette carefully.[20] |
References
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- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
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- MTT assay protocol - Abcam.
- RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - MDPI.
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Application Note & Protocols: High-Throughput Screening of Thienyl-Indole Compound Libraries for Drug Discovery
Abstract
The thienyl-indole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules with therapeutic potential, including applications as antitumor, anti-infective, and anti-inflammatory agents.[1] A significant number of these compounds exert their effects by modulating key cellular signaling pathways, often by inhibiting protein kinases.[2][3] High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of thienyl-indole derivatives to identify novel modulators of biological targets.[4][5] This guide provides a comprehensive overview of the strategic considerations, detailed protocols, and data analysis workflows for conducting a successful HTS campaign for this important class of compounds. We present a primary biochemical screen targeting kinase activity, followed by a cell-based secondary assay to confirm activity and assess cytotoxicity, ensuring the identification of robust and biologically relevant hit compounds.
Introduction: The Rationale for Screening Thienyl-Indole Libraries
Indole and its fused heterocyclic variants are foundational structures in medicinal chemistry, present in many natural products and FDA-approved drugs.[6][7] The fusion of a thiophene ring to the indole core creates the thienyl-indole moiety, a structure that has attracted significant attention for its diverse pharmacological activities.[1] Recent studies have identified thienyl-indole derivatives as potent inhibitors of critical cellular processes like tubulin polymerization, highlighting their potential in oncology.[3]
Given the vast chemical space that can be explored through derivatization of the thienyl-indole scaffold, HTS is an indispensable tool for rapidly identifying compounds with desired biological activity from large libraries.[8][9] The goal of an HTS campaign is not merely to find any active compound, but to identify validated "hits" with desirable properties that can serve as starting points for a hit-to-lead optimization program.[8] This requires a carefully planned screening cascade that begins with a robust, sensitive primary assay and progresses through subsequent secondary and counter-screens to eliminate false positives and characterize the mechanism of action.[10]
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that systematically funnels a large compound library into a small number of well-characterized hits. Each stage is designed to answer a specific question and filter the collection based on predefined criteria.
Caption: The HTS cascade for thienyl-indole library screening.
Assay Development Strategy: Choosing the Right Tool
The choice of the primary assay is the most critical decision in an HTS campaign.[11] It must be robust, reproducible, cost-effective, and amenable to automation in a miniaturized format (typically 384- or 1536-well plates).[12][13] The assay should directly interrogate the biological hypothesis. Since many thienyl-indole compounds are known to target kinases, a universal kinase activity assay is an excellent choice for a primary screen.[2]
Biochemical vs. Cell-Based Primary Assays
-
Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) in a cell-free system.[14] They are ideal for primary screening as they directly measure the interaction between a compound and its molecular target, offering high precision and fewer confounding variables.[11][14]
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[15][16] They are powerful but are generally more complex and variable, making them better suited for secondary screening or phenotypic discovery.[15][17]
Recommended Assay Technologies for Kinase Inhibition
Several technologies are suitable for measuring kinase activity in an HTS format. The key reaction is the transfer of phosphate from ATP to a substrate, producing ADP. Assays can either measure the phosphorylated substrate or the amount of ADP produced.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase/luciferin reaction. Less ATP means more light. | Universal for any kinase, highly sensitive, high signal-to-background ratio, robust (high Z'-factor).[18] | Can be more expensive, susceptible to inhibitors of the coupling enzyme (luciferase). |
| Fluorescence Polarization (FP) | A fluorescently-labeled substrate peptide tumbles rapidly (low polarization). When phosphorylated and bound by a specific antibody, it tumbles slowly (high polarization).[19] | Homogeneous (no-wash) format, well-established, cost-effective.[19] | Requires a specific antibody for each substrate, can be susceptible to light-scattering compounds. |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor and fluorescent acceptor. Phosphorylation of a biotinylated substrate allows binding to a streptavidin-acceptor and a phosphospecific antibody-donor, bringing them into proximity for FRET. | High sensitivity, reduced background from scattered light, homogeneous format.[2] | Requires specific antibodies and labeled reagents, potential for compound autofluorescence. |
For this guide, we will detail a protocol based on the luminescence-based ADP detection method due to its universality and exceptional sensitivity, which is ideal for detecting inhibitors at low substrate conversion rates.[18]
Experimental Protocols
Protocol 1: Primary HTS - Universal Kinase Assay (ADP-Glo™)
This protocol is designed to identify thienyl-indole compounds that inhibit the activity of a chosen protein kinase. It measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is performed, where the kinase converts ATP to ADP. An ADP-Glo™ Reagent is then added to stop the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal directly proportional to kinase activity.
B. Materials & Reagents
-
Kinase of interest (e.g., SRC, ABL, EGFR)
-
Kinase substrate (specific to the kinase)
-
Ultrapure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Thienyl-indole compound library (10 mM in 100% DMSO)
-
Low-volume, white, 384-well assay plates (e.g., Corning 3572)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
C. Step-by-Step Methodology
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each thienyl-indole compound from the 10 mM source plate to the 384-well assay plate.
-
For controls, add 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor for the target kinase (e.g., Staurosporine) at a high concentration (positive control, 100% inhibition).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X Kinase/Substrate mixture in pre-warmed Assay Buffer. The final concentration of kinase and substrate should be optimized during assay development to be at or near the Km for the substrate.
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of ATP for the kinase.
-
-
Assay Execution (Automated System):
-
Add 5 µL of the 2X Kinase/Substrate mixture to all wells of the assay plate containing the compounds.
-
Incubate for 10 minutes at room temperature to allow compounds to bind to the kinase.[20]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL, and the final compound concentration is 10 µM in 0.5% DMSO.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
D. Quality Control Before and during the screen, validate the assay performance by calculating the Z'-factor.[11]
-
Z'-Factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[11][21]
Caption: Mechanism of a thienyl-indole compound inhibiting a protein kinase.
Protocol 2: Secondary Screen - Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This protocol is designed to confirm the activity of hits from the primary screen in a cellular context and simultaneously identify compounds that are cytotoxic.
A. Principle of the Assay The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.[15] The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present, and therefore the number of viable cells.
B. Materials & Reagents
-
Cancer cell line relevant to the kinase target (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar)
-
Confirmed hit compounds from primary screen, prepared in a dose-response plate
-
Clear-bottom, white-walled, 384-well tissue culture-treated plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader with luminescence detection
C. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Dilute to a predetermined optimal density (e.g., 2,000 cells/well) in culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Add 10 µL of compound dilutions (or DMSO/control) to the wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Signal Generation & Data Acquisition:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis and Hit Identification
Effective data analysis is crucial to extract meaningful results from the large datasets generated by HTS.[4]
Caption: Data analysis funnel from raw H.T.S. data to validated hits.
A. Primary Screen Data Analysis
-
Normalization: Raw data from each plate is normalized to the in-plate controls. The percent inhibition is calculated:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: A common method for hit selection in primary screens is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population (negative controls).[4]
-
Z-score = (Signal_compound - Mean_neg) / SD_neg
-
Compounds with a Z-score below a certain threshold (e.g., -3) are considered initial hits.
-
B. Hit Confirmation and Secondary Screening
-
Dose-Response Analysis: Confirmed hits are re-tested over a range of concentrations (e.g., 8-point, 3-fold dilutions) to determine their potency (IC₅₀ or EC₅₀). Data is fitted to a four-parameter logistic curve.
-
Filtering False Positives: Hits should be checked against databases of known Pan-Assay Interference Compounds (PAINS).[22] These are compounds that often appear as hits in many assays due to non-specific activity, such as aggregation or reactivity.
-
SAR Analysis: Once validated hits are confirmed, preliminary Structure-Activity Relationship (SAR) analysis can begin to identify common chemical features among active compounds, guiding future medicinal chemistry efforts.[9][21]
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | A measure of assay quality and statistical effect size. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean negative control signal to the mean positive control signal. | > 10 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of control signals (SD/Mean * 100). | < 15% |
| Hit Rate | The percentage of compounds in a library identified as hits. | Typically 0.5% - 2% |
Conclusion
The high-throughput screening of thienyl-indole libraries is a powerful strategy for the discovery of novel chemical probes and therapeutic leads. By combining a robust biochemical primary assay with a physiologically relevant cell-based secondary screen, researchers can efficiently identify potent and selective modulators of target proteins. The protocols and data analysis workflows described herein provide a validated framework for executing a successful HTS campaign, ultimately accelerating the journey from a chemical library to promising drug candidates.
References
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Application Notes & Protocols: In Vivo Evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide for the in vivo evaluation of (2-thien-2-yl-1H-indol-3-yl)acetic acid, a novel indole acetic acid derivative with significant potential as an anti-inflammatory and analgesic agent. Structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, this compound is hypothesized to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[1][2] These protocols detail robust, validated, and reproducible animal models essential for characterizing the pharmacological profile of this compound. The methodologies described herein—carrageenan-induced paw edema, acetic acid-induced writhing, and the hot plate test—are standard preclinical assays for assessing anti-inflammatory and analgesic activities.[3] This guide emphasizes scientific causality, self-validating experimental design, and adherence to ethical standards in animal research.
Pre-Clinical Evaluation Strategy: A Workflow Overview
The successful preclinical assessment of a novel compound requires a systematic and logical progression of studies. The following workflow outlines the critical stages for evaluating the anti-inflammatory and analgesic potential of (2-thien-2-yl-1H-indol-3-yl)acetic acid, from initial preparation to final data analysis.
Caption: High-level workflow for the in vivo evaluation of a test compound.
Hypothesized Mechanism of Action: COX Inhibition
Indole-3-acetic acid derivatives are a well-established class of NSAIDs that primarily function by inhibiting the cyclooxygenase (COX) enzymes.[4] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal mucosa, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1][5] The therapeutic effect of NSAIDs is largely attributed to the inhibition of COX-2, whereas adverse effects like gastric irritation are often linked to COX-1 inhibition.[1] (2-thien-2-yl-1H-indol-3-yl)acetic acid is predicted to interrupt this pathway, reducing prostaglandin synthesis and thereby mitigating inflammation and pain.
Caption: Hypothesized mechanism via the Arachidonic Acid Pathway.
Protocol 1: Evaluation of Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
This is the quintessential model for evaluating acute inflammation and is highly predictive of the anti-inflammatory activity of NSAIDs.[6][7] The subplantar injection of carrageenan, a polysaccharide, induces a reproducible inflammatory response characterized by edema (swelling).[7][8] The response is biphasic, with early mediators like histamine and serotonin followed by a later phase (3-5 hours) dominated by prostaglandin production, which is the target of NSAIDs.[4][7]
Principle of the Assay The test compound's ability to reduce the paw volume increase caused by carrageenan is a direct measure of its anti-inflammatory efficacy.[9]
Methodology
-
Animal Selection & Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize animals for at least one week under standard laboratory conditions with free access to food and water.[8]
-
Fasting: Fast animals for 12-18 hours before the experiment to ensure uniform absorption of orally administered compounds, with water provided ad libitum.
-
Experimental Grouping: Randomly divide animals into groups (n=6 per group).
| Group | Treatment | Dose / Route | Administration Time (Relative to Carrageenan) |
| I | Vehicle Control | 10 mL/kg, p.o. | -60 minutes |
| II | Test Compound (Low Dose) | e.g., 25 mg/kg, p.o. | -60 minutes |
| III | Test Compound (Mid Dose) | e.g., 50 mg/kg, p.o. | -60 minutes |
| IV | Test Compound (High Dose) | e.g., 100 mg/kg, p.o. | -60 minutes |
| V | Positive Control | Indomethacin (10 mg/kg, p.o.) | -60 minutes |
-
Baseline Measurement: Just before drug administration, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[8]
-
Compound Administration: Administer the test compound, vehicle (e.g., 0.5% CMC in saline), or positive control orally (p.o.) via gavage.[8]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% w/v lambda carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][10]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[9]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) for each animal at each time point: Vₑ = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100
-
Protocol 2: Evaluation of Peripheral Analgesic Activity
Model: Acetic Acid-Induced Writhing Test in Mice
This model is a classic and reliable method for screening peripherally acting analgesic compounds.[11][12] The intraperitoneal (i.p.) injection of a mild irritant like acetic acid causes visceral pain, which triggers a characteristic stretching and constriction response known as "writhing."[13] This response is mediated by the local release of endogenous inflammatory mediators, including prostaglandins, which sensitize nociceptors.[11] A reduction in the number of writhes indicates analgesic activity.[12]
Principle of the Assay The test evaluates the compound's ability to inhibit the visceral pain response induced by a chemical irritant. It is particularly sensitive to cyclooxygenase inhibitors.[14]
Methodology
-
Animal Selection & Acclimatization: Use male Swiss albino mice (20-25 g). Acclimatize for at least one week.[12]
-
Fasting: Fast animals for 12 hours prior to the experiment, with free access to water.[12]
-
Experimental Grouping: Randomly divide animals into groups (n=6 per group).
| Group | Treatment | Dose / Route | Administration Time (Relative to Acetic Acid) |
| I | Vehicle Control | 10 mL/kg, p.o. | -60 minutes |
| II | Test Compound (Low Dose) | e.g., 25 mg/kg, p.o. | -60 minutes |
| III | Test Compound (Mid Dose) | e.g., 50 mg/kg, p.o. | -60 minutes |
| IV | Test Compound (High Dose) | e.g., 100 mg/kg, p.o. | -60 minutes |
| V | Positive Control | Diclofenac Sodium (10 mg/kg, p.o.) | -60 minutes |
-
Compound Administration: Administer the test compound, vehicle, or positive control orally.[12]
-
Induction of Writhing: One hour after drug administration, inject 0.6% acetic acid solution i.p. at a volume of 10 mL/kg body weight to each mouse.[12][15]
-
Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 20-minute period.[12][14] A writhe is defined as a wave of contraction of the abdominal muscles followed by stretching of the hind limbs.[13]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes control - Mean writhes treated) / Mean writhes control ] x 100
-
Protocol 3: Evaluation of Central Analgesic Activity
Model: Hot Plate Test in Mice
The hot plate test is a thermal nociception model used to evaluate centrally acting analgesics.[3][16] The test measures the reaction time of an animal placed on a surface heated to a constant temperature. The response latency, typically indicated by paw licking or jumping, is a measure of the pain threshold.[17][18] An increase in this latency period suggests an analgesic effect mediated at the spinal or supraspinal level.[3] This model helps differentiate the compound's activity from purely peripheral effects.
Principle of the Assay The test measures the compound's ability to increase the latency to a thermal pain stimulus, indicating a higher pain threshold mediated by the central nervous system.[18]
Methodology
-
Animal Selection & Acclimatization: Use male Swiss albino mice (20-25 g). Acclimatize for at least one week.
-
Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[16][19]
-
Baseline Measurement: Before drug administration, place each mouse on the hot plate (enclosed by a transparent cylinder) and record the latency (in seconds) to the first sign of nociception (paw licking or jumping). This is the baseline latency (L₀). To prevent tissue damage, a cut-off time of 30 seconds is mandatory.[17] Animals with a baseline latency greater than 15 seconds should be excluded.
-
Experimental Grouping: Use the same animals and randomize into groups (n=6).
| Group | Treatment | Dose / Route |
| I | Vehicle Control | 10 mL/kg, p.o. |
| II | Test Compound (Low Dose) | e.g., 25 mg/kg, p.o. |
| III | Test Compound (Mid Dose) | e.g., 50 mg/kg, p.o. |
| IV | Test Compound (High Dose) | e.g., 100 mg/kg, p.o. |
| V | Positive Control | Morphine (5 mg/kg, s.c.) or Tramadol (20 mg/kg, p.o.) |
-
Compound Administration: Administer the test compound, vehicle, or positive control via the appropriate route.
-
Post-Treatment Measurement: Measure the reaction latency (Lₜ) for each mouse at 30, 60, 90, and 120 minutes after drug administration, again observing the 30-second cut-off time.[17]
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [ (Lₜ - L₀) / (Cut-off time - L₀) ] x 100
-
Compare the mean % MPE or mean latencies between treated groups and the vehicle control group.
-
Scientific and Formulation Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring drug solubility and bioavailability.[20] For poorly water-soluble compounds like many indole derivatives, co-solvents (e.g., PEG-400, DMSO) or suspensions (e.g., 0.5% Carboxymethylcellulose - CMC) may be necessary.[21] It is crucial to run a vehicle-only control group as some vehicles can have intrinsic effects.[22]
-
Route of Administration: Oral administration (p.o.) is preferred for screening as it is the most common clinical route.[20] Intraperitoneal (i.p.) or subcutaneous (s.c.) routes may also be used depending on the compound's properties and the experimental objective.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals should be minimized, and procedures should be refined to reduce pain and distress.[23]
-
Statistical Analysis: Data should be presented as mean ± SEM. Statistical significance between groups should be determined using appropriate tests, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test like Dunnett's or Tukey's test. A p-value of <0.05 is typically considered significant.[14]
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Title: Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Source: RJPT SimLab. URL: [Link]
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Title: Acetic acid-induced writhing test in mice. Source: Bio-protocol. URL: [Link]
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Title: Hot plate test. Source: Wikipedia. URL: [Link]
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Title: Rodent Hot/Cold Plate Pain Assay. Source: Conduct Science. URL: [Link]
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Title: Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Source: ResearchGate. URL: [Link]
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Title: Visceral Pain, Acetic Acid-Induced Writhing. Source: Pharmacology Discovery Services. URL: [Link]
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Title: Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Source: PubMed. URL: [Link]
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Title: Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Source: SAS Publishers. URL: [Link]
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Title: Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Source: Altasciences. URL: [Link]
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Title: Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Source: Drug Development & Delivery. URL: [Link]
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Title: Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Source: IJRPR. URL: [Link]
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Title: Analgesic and anti-inflammatory effects of rubimaillin from the Rubiaceae family. Source: Cellular and Molecular Biology. URL: [Link]
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Title: Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Source: Annex Publishers. URL: [Link]
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- 23. fda.gov [fda.gov]
Troubleshooting & Optimization
Common side products in the synthesis of thienyl-indole derivatives
A Guide to Troubleshooting Common Side Products
Welcome to the Technical Support Center for the synthesis of thienyl-indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic insights to empower you to troubleshoot and optimize your synthetic strategies.
This guide is structured to address the most common synthetic methods, the side products frequently encountered, and practical, field-tested solutions to overcome these challenges.
Fischer Indole Synthesis: Navigating Regioselectivity and Stability
The Fischer indole synthesis is a cornerstone for creating the indole nucleus. However, when working with thienyl hydrazines or thienyl ketones, specific challenges related to regioselectivity and the stability of intermediates can arise.
Common Side Products and Their Mechanisms
The primary challenge in the Fischer indole synthesis of thienyl-indoles is controlling the regioselectivity of the cyclization, especially with unsymmetrical thienyl ketones. The electronic properties of the thiophene ring can influence the stability of the enamine intermediate, leading to mixtures of isomers.
-
Formation of Regioisomers: When an unsymmetrical ketone like 2-acetylthiophene is used, the[1][1]-sigmatropic rearrangement can proceed in two different directions, leading to the formation of two regioisomeric thienyl-indoles. The preferred pathway is often dictated by the steric and electronic environment.[2][3]
-
N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the thienyl-hydrazine can cleave, leading to the formation of anilines and other degradation products. This is particularly problematic if the thienyl ring bears electron-donating groups, which can stabilize a cationic intermediate that favors cleavage over cyclization.[4]
-
Incomplete Cyclization and 3H-Indole (Indolenine) Formation: If the final aromatization step is incomplete, 3H-indole (indolenine) derivatives can be isolated as side products.[5]
Troubleshooting Q&A: Fischer Indole Synthesis
Q1: I am getting a mixture of two thienyl-indole isomers that are difficult to separate. How can I improve the regioselectivity?
A1: This is a classic challenge with unsymmetrical ketones in the Fischer indole synthesis. Here are several strategies to improve regioselectivity:
-
Choice of Acid Catalyst: The choice of acid catalyst can significantly influence the outcome. Polyphosphoric acid (PPA) is a common choice, but for some substrates, a milder Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TSA) may offer better control.[2][6] Eaton's reagent (P₂O₅/MeSO₃H) has also been reported to provide excellent regiocontrol in certain cases.[5]
-
Reaction Temperature and Time: Carefully optimizing the reaction temperature and time can favor the formation of the thermodynamically more stable isomer. Lowering the temperature may increase selectivity, though it might also decrease the reaction rate.
-
Steric Hindrance: You can leverage steric hindrance to your advantage. If one side of the ketone is significantly more hindered than the other, the cyclization will preferentially occur at the less hindered position.
Q2: My reaction is turning dark, and I am isolating a significant amount of aniline and other decomposition products instead of my desired thienyl-indole.
A2: This points to N-N bond cleavage as a major side reaction. To mitigate this:
-
Milder Acid Catalyst: Switch from a strong, harsh acid like concentrated sulfuric acid or PPA to a milder catalyst such as ZnCl₂ or acetic acid.
-
Lower Reaction Temperature: High temperatures can promote the N-N bond cleavage. Try running the reaction at a lower temperature for a longer period.
-
Protecting Groups: If your thienyl-hydrazine has electron-donating substituents, consider if a temporary protecting group on the indole nitrogen could alter the electronic properties and disfavor the cleavage pathway.
Experimental Protocol: Regioselective Fischer Indole Synthesis
This protocol provides a general starting point for the synthesis of a thienyl-indole derivative using a Lewis acid catalyst to favor the formation of a single regioisomer.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the thienyl hydrazine hydrochloride (1.0 eq.) in ethanol.
-
Add sodium acetate (1.1 eq.) and stir for 10 minutes at room temperature.
-
Add the thienyl ketone (1.0 eq.) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
To the crude hydrazone, add anhydrous zinc chloride (1.5 eq.).
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Bischler-Möhlau Indole Synthesis: Taming a Harsh Reaction
The Bischler-Möhlau synthesis offers a direct route to 2-thienyl-indoles from α-haloketones and an excess of an aniline. However, the classical conditions are often harsh, leading to low yields and a variety of side products.[7][8]
Common Side Products and Their Mechanisms
-
Formation of Regioisomers (2- vs. 3-substituted indoles): The reaction can proceed through different mechanistic pathways, leading to the formation of both 2- and 3-thienyl-indole regioisomers. The predominant product is highly dependent on the specific substrates and reaction conditions.[9][10]
-
Polymerization and Tar Formation: The high temperatures and strong acids typically used can lead to the polymerization of the starting materials and intermediates, resulting in the formation of intractable tar.
-
Over-alkylation: The excess aniline used in the reaction can act as a nucleophile and lead to the formation of di- and tri-arylated byproducts.
Troubleshooting Q&A: Bischler-Möhlau Synthesis
Q1: My reaction is producing a complex mixture of products, including what appears to be both 2- and 3-thienyl-indole isomers.
A1: The lack of regioselectivity is a known drawback of the Bischler-Möhlau synthesis.[7][9] To improve this:
-
Milder Reaction Conditions: Recent studies have shown that using microwave irradiation can lead to cleaner reactions and improved yields.[7][8] The use of lithium bromide as a catalyst has also been reported to provide milder conditions.[8]
-
Substrate Modification: Modifying the substituents on the aniline or the thienyl ketone can influence the electronic and steric factors that govern the cyclization pathway, potentially favoring one regioisomer over the other.
Q2: The yield of my desired 2-thienyl-indole is very low, and most of the starting material seems to have formed a black tar.
A2: Tar formation is a clear indication that the reaction conditions are too harsh.
-
Lower the Temperature: If possible, reduce the reaction temperature. Even a small reduction can sometimes significantly decrease the rate of polymerization.
-
Change the Solvent: The choice of solvent can impact the reaction. High-boiling solvents like N,N-dimethylaniline are common, but exploring other options might be beneficial.
-
Use a Milder Catalyst: Instead of strong Brønsted acids, consider using a Lewis acid like ZnCl₂ or LiBr.
Palladium-Catalyzed Cross-Coupling Reactions: Precision with Pitfalls
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for constructing the C-C or C-N bond between a thienyl and an indole moiety. However, each of these methods comes with its own set of potential side reactions.
Common Side Products and Their Mechanisms
Suzuki Coupling:
-
Homocoupling: The formation of bithienyl or biindole dimers is a common side reaction, often promoted by the presence of oxygen.[11]
-
Dehalogenation: The halogenated starting material (e.g., bromoindole or bromothiophene) can be reduced to the corresponding dehalogenated compound. This is often caused by the presence of a palladium-hydride species in the catalytic cycle.[12]
-
Protodeboronation: The thienylboronic acid can be cleaved by protons in the reaction mixture, leading to the formation of thiophene.
Stille Coupling:
-
Organotin Byproducts: The main drawback of the Stille coupling is the formation of toxic organotin byproducts (e.g., tributyltin chloride), which can be difficult to remove from the final product.[1][13]
-
Homocoupling: Similar to the Suzuki reaction, homocoupling of the organostannane reagent can occur.
Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, which is a common side reaction that competes with the desired C-N bond formation.[14]
-
β-Hydride Elimination: If the amine substrate has a β-hydrogen, β-hydride elimination can occur from the palladium-amide intermediate, leading to the formation of an enamine and a palladium-hydride species.
Troubleshooting Q&A: Palladium-Catalyzed Couplings
Q1: In my Suzuki coupling of bromoindole with thienylboronic acid, I am observing a significant amount of bithienyl and some dehalogenated indole. How can I suppress these side reactions?
A1: These are common issues in Suzuki couplings. Here’s how to address them:
-
To Minimize Homocoupling:
-
Degas Thoroughly: Oxygen is a major culprit in promoting homocoupling. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of Pd(II) species that can lead to homocoupling.[11]
-
-
To Minimize Dehalogenation:
-
Choice of Ligand and Base: The ligand and base can have a profound effect on the relative rates of the desired cross-coupling and the undesired dehalogenation. Bulky, electron-rich phosphine ligands often favor the desired reaction.
-
Protect the Indole N-H: For N-H indoles, deprotonation by the base can increase the electron density of the ring and make it more susceptible to side reactions. Protecting the indole nitrogen with a group like Boc can suppress dehalogenation.[12]
-
Q2: My Stille coupling reaction worked well, but I am struggling to remove the tributyltin byproducts from my thienyl-indole product.
A2: The removal of organotin residues is a critical and often challenging step in Stille couplings.
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. The fluoride ions react with the organotin byproducts to form insoluble trialkyltin fluorides, which can be removed by filtration.[1][15]
-
Chromatography on K₂CO₃-Doped Silica Gel: A stationary phase of silica gel mixed with potassium carbonate has been shown to be highly effective at retaining organotin impurities.[1]
-
Iodine Treatment: Unreacted organostannanes can be converted to the corresponding iodides by treatment with iodine, which can then be more easily removed.
Q3: My Buchwald-Hartwig amination to couple a thiophene with an indole is sluggish and gives a low yield, with a lot of starting material recovered.
A3: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.
-
Ligand Selection: The choice of phosphine ligand is crucial. For coupling with indoles, ligands like DavePhos or tBuXPhos are often good starting points.[16] The structure of the ligand influences the rates of oxidative addition and reductive elimination.[17]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Experimental Protocol: Suzuki Coupling for Thienyl-Indole Synthesis
This protocol provides a general procedure for the Suzuki coupling of a bromoindole with a thienylboronic acid, with measures to minimize common side reactions.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the bromoindole (1.0 eq.), thienylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General FAQs for Thienyl-Indole Synthesis
Q1: I am observing an unexpected rearrangement product in my synthesis. What could be the cause?
A1: Rearrangements can be triggered by acidic or thermal stress. The specific nature of the rearrangement will depend on the structure of your thienyl-indole and the reaction conditions. Careful analysis of the product structure by NMR and mass spectrometry will be crucial to identify the rearranged product and hypothesize a mechanism. Once the mechanism is understood, you can modify the reaction conditions (e.g., by using a milder acid or a lower temperature) to disfavor the rearrangement pathway.
Q2: How can I effectively purify my thienyl-indole derivative from closely related side products?
A2: Purification can be challenging, especially when dealing with regioisomers.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems, including gradient elution, to achieve optimal separation. Sometimes, using a different stationary phase, like alumina, can be beneficial.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material. The key is to find a suitable solvent or solvent mixture in which the solubility of your product and the impurities are sufficiently different.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is less practical for large-scale purifications.
Visualizations
Fischer Indole Synthesis: Regioisomer Formation
Caption: Formation of regioisomers in Fischer indole synthesis.
Suzuki Coupling: Desired Product vs. Side Products
Caption: Pathways in Suzuki coupling leading to desired and side products.
References
-
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]
-
Caddick, S., & Kimber, M. C. (2005). Solid-phase synthesis of indoles via a traceless-linker strategy. Organic & Biomolecular Chemistry, 3(14), 2539-2541. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of aldehydes into chiral α-oxy-substituted allylboronates: catalytic enantioselective synthesis of homoallylic alcohols. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
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Zeitschrift für Naturforschung B. (2005). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran. [Link]
-
MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
PubMed Central (PMC). (2019). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
National Institutes of Health (NIH). (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
-
Semantic Scholar. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
SciSpace. (n.d.). Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores. [Link]
-
RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
-
NIH. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
MDPI. (2024). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]
-
Nature. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
ACS Omega. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
-
ResearchGate. (2025). Synthesis and characterization of new thienylpyrrolyl- benzothiazoles as efficient and thermally stable nonlinear optical chromophores. [Link]
-
Organic Chemistry Portal. (n.d.). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. [Link]
-
PubMed. (1995). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
PubMed Central (PMC). (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][15]-Fused Indole Heterocycles. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
PubMed Central (PMC). (2020). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. [Link]
-
MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
ResearchGate. (2025). Synthesis of Azaindoles. [Link]
-
SciSpace. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
PubMed Central (PMC). (2025). Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. [Link]
-
ResearchGate. (n.d.). Acid‐Catalyzed Synthesis of Diverse Indol‐3‐Yl‐Substituted Tetrahydropyridines through Three‐Component Reactions. [Link]
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- 17. entegris.com [entegris.com]
Technical Support Center: Purification of 2-(Thiophen-2-yl)acetic Acid Compounds
Introduction
Welcome to the technical support guide for the purification of 2-(thiophen-2-yl)acetic acid and its derivatives. As a key intermediate in the synthesis of pharmaceuticals like Cefoxitin and other compounds of interest in drug development, achieving high purity of this compound is critical for downstream success.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common purification challenges. We will move from frequently asked questions to in-depth troubleshooting scenarios, explaining not just the "how" but the critical "why" behind each methodological choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the handling and purification of 2-(thiophen-2-yl)acetic acid.
Q1: What are the expected physical properties of pure 2-(thiophen-2-yl)acetic acid?
Pure 2-(thiophen-2-yl)acetic acid should be a white to off-white or slightly brown crystalline powder.[3][4] Significant deviation in color, such as dark brown or a tar-like appearance, indicates the presence of impurities, which could be polymeric byproducts or residual starting materials from the synthesis. The melting point is a key indicator of purity; for high-purity samples, it should be in the range of 61-66°C.[3] A broad or depressed melting range is a definitive sign of impurities.
Q2: What are the most reliable analytical techniques for assessing the purity of my sample?
A multi-pronged approach is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative assessment. It helps in identifying the number of components in your sample and optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) is a typical starting point.[5] UV detection is effective due to the thiophene ring's chromophore.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the main compound.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a strong indicator of high purity.[3]
Q3: My crude product is a dark, oily substance. What is the best initial purification strategy?
An oily product suggests the presence of significant impurities that are depressing the melting point. Before attempting crystallization, an acid-base extraction is highly recommended. This liquid-liquid extraction technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[6][7] The process involves dissolving the crude mixture in an organic solvent (like diethyl ether or ethyl acetate), washing with an aqueous basic solution (e.g., sodium bicarbonate) to convert the acid into its water-soluble salt, and then re-acidifying the aqueous layer to precipitate the purified acid.[6][8]
Q4: Can I purify 2-(thiophen-2-yl)acetic acid using silica gel column chromatography? I'm observing significant tailing.
Yes, but with a critical modification. The tailing (or streaking) you're observing is a classic interaction between an acidic compound and the slightly acidic silanol (-Si-OH) groups on the surface of the silica gel.[9][10] This strong interaction impedes smooth elution.
The Solution: Add a small amount of a volatile acid, typically 0.5-2% acetic acid or formic acid, to your eluent (mobile phase).[9][10] This protonates the surface silanol groups, reducing their ability to interact with your carboxylic acid, which results in sharper, more symmetrical peaks and significantly improved separation.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-cause-solution framework for specific issues encountered during purification experiments.
Problem 1: Low Yield After Recrystallization
You've performed a recrystallization, but the mass of the recovered crystalline product is disappointingly low.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound remains significantly soluble even at low temperatures, it will not precipitate effectively, leading to major losses in the mother liquor. | Action: Consult a solvent polarity chart and perform small-scale solubility tests. A good starting point for 2-(thiophen-2-yl)acetic acid can be water, or mixed solvent systems like hexane/ethyl acetate or toluene. The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[2] |
| Excessive Solvent Use | Using more than the minimum amount of hot solvent required to dissolve the compound will keep the resulting solution from becoming supersaturated upon cooling. Without supersaturation, crystallization will be incomplete, leaving a substantial amount of product dissolved in the solvent. | Action: Add the hot solvent in small portions to the crude material while heating, until the solid just dissolves. If you've already added too much, carefully evaporate some of the solvent under a nitrogen stream to re-concentrate the solution before cooling. |
| Premature Crystallization | If the compound crystallizes prematurely during a hot filtration step (used to remove insoluble impurities), it will be lost on the filter paper along with the impurities. This happens when the solution cools too rapidly in the funnel. | Action: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. It can also be beneficial to add a small excess of hot solvent just before filtration to ensure the compound remains in solution. |
| Cooling Too Rapidly | Crash cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of very small, often impure crystals and can trap impurities within the crystal lattice. It may not allow sufficient time for complete crystallization. | Action: Allow the hot, saturated solution to cool slowly to room temperature first. Once it has reached ambient temperature and crystal formation has slowed, then transfer the flask to an ice bath to maximize precipitation. |
Problem 2: Poor Separation or Streaking on TLC/Flash Chromatography
Your spots on a TLC plate are smeared, or fractions from your column are all mixed.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Strong Analyte-Silica Interaction | As detailed in the FAQs, the carboxylic acid functional group interacts strongly with the silanol groups on the silica surface via hydrogen bonding, causing tailing.[10] This is the most common reason for poor chromatographic performance with this class of compounds. | Action: Modify your mobile phase. Add 0.5-2% acetic or formic acid to the eluent.[9] This suppresses the ionization of both the analyte and the silica surface, leading to a much cleaner separation. |
| Inappropriate Mobile Phase Polarity | If the eluent is too polar, all components, including your product and impurities, will travel quickly up the plate/column with little separation (high Rf values). If it's not polar enough, nothing will move from the baseline (low Rf values). | Action: Use TLC to systematically screen solvent systems. A good starting point is a hexane/ethyl acetate mixture. Run several TLC plates with varying ratios (e.g., 9:1, 7:3, 1:1 Hex:EtOAc) to find a system that gives your product an Rf value between 0.25 and 0.35, with good separation from other spots. |
| Sample Overloading | Applying too much sample to the TLC plate or column saturates the stationary phase.[9] This leads to broad, streaky bands because the molecules cannot find free binding sites on the silica surface and are pushed along by the solvent. | Action: For TLC, use a more dilute solution of your sample.[9] For column chromatography, adhere to the general rule of thumb: use a silica gel mass that is 30-100 times the mass of your crude sample. |
| Compound Instability on Silica | In some cases, highly sensitive compounds can degrade on the acidic surface of silica gel.[11] This can manifest as a streak on a TLC plate that is actually a continuous trail of decomposition products. | Action: Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a streak appears that wasn't there with immediate elution, degradation is likely. Consider switching to a less acidic stationary phase like alumina or a deactivated silica gel.[11] |
Part 3: Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude, potentially oily sample.
-
Dissolution: Dissolve the crude 2-(thiophen-2-yl)acetic acid (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 15 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent the CO₂ gas that evolves. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The deprotonated sodium 2-(thiophen-2-yl)acetate will now be in the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, add another portion of NaHCO₃ solution (e.g., 10 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer, now containing neutral impurities, can be set aside.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).[2] The pure 2-(thiophen-2-yl)acetic acid will precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water to remove residual salts.
-
Drying: Allow the purified product to air dry on the filter, then transfer to a watch glass or drying dish to dry to a constant weight, preferably in a vacuum desiccator.
Protocol 2: Purification via Flash Column Chromatography
This protocol is for achieving high purity, especially for separating similarly polar impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution with the silica in a round-bottom flask on a rotary evaporator. Carefully layer the resulting dry powder on top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a bellows or regulated air/nitrogen line) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-(thiophen-2-yl)acetic acid.
Part 4: Visual Workflows & Data
Visualizations
// Nodes start [label="Crude Product\n(2-(thiophen-2-yl)acetic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess Physical State\n& Initial Purity (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; is_oily [label="Is it an oil or\nvery impure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_base [label="Perform Acid-Base\nExtraction Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reassess [label="Reassess Purity (TLC)\nIs further purification needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Perform Recrystallization\nProtocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Perform Flash\nChromatography Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Crystalline Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges start -> assess; assess -> is_oily; is_oily -> acid_base [label="Yes"]; is_oily -> reassess [label="No (Solid)"]; acid_base -> reassess; reassess -> final_product [label="No"]; reassess -> chromatography [label="Yes (Multiple Spots)"]; reassess -> recrystallize [label="Yes (Minor Impurities)"]; recrystallize -> final_product; chromatography -> final_product; } dot Caption: Decision tree for selecting a purification strategy.
// Nodes start [label="{ Start: Crude Mixture in Organic Solvent | R-COOH (Org. Soluble)\nNeutral Impurity (Org. Soluble)}", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="+ Aq. NaHCO₃", shape=plaintext]; separation1 [label="{ Organic Layer | Neutral Impurity} | { Aqueous Layer | R-COO⁻Na⁺ (Water Soluble)}", fillcolor="#FFFFFF", fontcolor="#202124"]; add_acid [label="+ Aq. HCl", shape=plaintext]; separation2 [label="{ Purified Product | R-COOH (Solid Precipitate)}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_base; add_base -> separation1; separation1:aq -> add_acid; add_acid -> separation2; } dot Caption: Mechanism of purification by acid-base extraction.
Data Table: Solvent Properties for Recrystallization
The selection of an appropriate solvent is paramount for successful recrystallization. This table provides properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Solubility Characteristics for 2-(thiophen-2-yl)acetic acid |
| Water | 100 | 10.2 | Soluble when hot, sparingly soluble when cold. Good for polar impurities.[2] |
| Hexane | 69 | 0.1 | Low solubility. Good as an anti-solvent in a mixed system.[2] |
| Toluene | 111 | 2.4 | Moderate solubility. Can be effective for less polar impurities. |
| Ethyl Acetate | 77 | 4.4 | Generally high solubility. Often used in combination with a non-polar solvent like hexane. |
| Ethanol | 78 | 4.3 | High solubility. Can be used but may result in lower yields unless mixed with an anti-solvent like water.[12] |
References
-
Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data - Quinoline. (n.d.). Retrieved February 17, 2026, from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 17, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (2021, April 1). Retrieved February 17, 2026, from [Link]
-
Seifert, W. K. (n.d.). Preparative thin-layer chromatography and high-resolution mass spectrometry of crude oil carboxylic acids | Analytical Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography - Chemistry - University of Rochester. (n.d.). Retrieved February 17, 2026, from [Link]
-
TLC tailing and carboxylic acid? - ResearchGate. (2018, October 30). Retrieved February 17, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved February 17, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved February 17, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved February 17, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved February 17, 2026, from [Link]
- CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents. (n.d.).
-
LC Chromatography Troubleshooting Guide. (2023, November 3). Retrieved February 17, 2026, from [Link]
-
2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved February 17, 2026, from [Link]
-
Improved synthesis of thiophene-2-acetic acid - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved February 17, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 17, 2026, from [Link]
-
2,2-di(thiophen-2-yl)acetic Acid | CAS 1207067-06-8 - Veeprho. (n.d.). Retrieved February 17, 2026, from [Link]
-
Acid/Base Extraction in Organic Chemistry | PDF | Solubility - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]
- CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents. (n.d.).
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. (n.d.). Retrieved February 17, 2026, from [Link]
-
Troubleshooting protein purification? - ResearchGate. (2013, February 24). Retrieved February 17, 2026, from [Link]
Sources
- 1. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
- 3. 187730050 [thermofisher.com]
- 4. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]
Optimization of reaction conditions for indole acetic acid synthesis
Technical Support Center: Optimization of Reaction Conditions for Indole-3-Acetic Acid (IAA) Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IAA-OPT-2024-X[1][2]
Executive Summary
Welcome to the Technical Support Center for Indole-3-Acetic Acid (IAA) synthesis. This guide addresses the critical reaction parameters for both Microbial Biosynthesis (Tryptophan-dependent pathways) and Chemical Synthesis (Hydrolysis of precursors).
As a Senior Application Scientist, I have structured this content to move beyond basic recipes. We focus on the kinetics, thermodynamics, and metabolic flux that drive yield. Below you will find troubleshooting modules, optimized protocols, and decision-making logic trees.
Module 1: Microbial Biosynthesis Optimization
Context: Most researchers utilize Plant Growth Promoting Rhizobacteria (PGPR) like Pseudomonas, Bacillus, or Streptomyces spp.[1][2] The primary bottleneck is the regulation of the Tryptophan-dependent pathway.
FAQ: Precursor & Media Troubleshooting
Q: I added high concentrations of L-Tryptophan (Trp) to boost yield, but my biomass decreased. Why? A: This is a classic case of substrate toxicity .[2] While Trp is the precursor, it is also metabolically expensive and can be toxic at high levels.
-
Mechanism: High Trp levels can trigger feedback inhibition of the trp operon or cause osmotic stress. Furthermore, the conversion of Trp to IAA produces ammonia (
) or other byproducts that may alkalize the media to toxic levels. -
Optimization: Do not exceed 0.5% (5 g/L) initially. A fed-batch approach (adding Trp in pulses) often prevents toxicity while maintaining flux.[1][2]
Q: My culture turns pink with Salkowski reagent, but HPLC shows low IAA. What is happening? A: You are detecting Indole-3-pyruvic acid (IPyA) or Indole-3-acetamide (IAM) , not just IAA.[1][2]
-
The Issue: Salkowski reagent is non-specific for indoles. It reacts with IPyA (a transient intermediate) and IBA (Indole-3-butyric acid).[1][2]
-
The Fix: Use Salkowski for screening only. Validate strictly with HPLC or LC-MS/MS. If your "pink" signal is high but biological activity is low, your strain might be stalling at IPyA due to a lack of decarboxylase activity.[2]
Data Table: Optimized Physicochemical Parameters
| Parameter | Optimal Range | Impact on Reaction | Troubleshooting Indicator |
| pH | 6.0 – 8.0 | Affects membrane transport of Trp and enzyme stability.[1][2] | pH < 5: IAA degrades to acid-catalyzed byproducts.[1][2] pH > 8.5: Reduced cell growth.[1][2] |
| Temperature | 28°C – 37°C | Dictates metabolic rate ( | > 40°C: Enzyme denaturation (IPyA decarboxylase is heat labile).[2] |
| Agitation | 150 – 200 rpm | Critical for Dissolved Oxygen (DO).[2] | Low rpm: Anaerobic shift reduces oxidative deamination of Trp. |
| C-Source | Glucose/Sucrose (1-2%) | Provides ATP for transport and synthesis.[1][2] | Excess Glucose: Carbon catabolite repression may inhibit secondary metabolism.[2] |
Module 2: Chemical Synthesis Optimization
Context: For drug development or large-scale manufacturing, chemical synthesis is preferred for purity.[1][2] The most robust lab-scale method is the Hydrolysis of Indole-3-acetonitrile (IAN) .[1][2]
FAQ: Chemical Reaction Troubleshooting
Q: During the base-catalyzed hydrolysis of IAN, my solution turned dark brown/black. Is the product ruined? A: This indicates oxidative polymerization of the indole ring.
-
Cause: Indoles are electron-rich and prone to oxidation by air, especially at high pH and temperature.[1][2]
-
The Fix: Perform the reflux under an inert atmosphere (
or Ar). Add a reducing agent like sodium bisulfite during workup to scavenge oxidants.[2]
Q: I cannot precipitate the IAA after acidification. The yield is near zero. A: The product is likely trapped in the aqueous phase or did not crystallize.
-
Solubility Physics: IAA is a weak acid (
).[2] It precipitates best at pH 1.0–2.[2]0. If the volume of water is too large, the IAA remains dissolved. -
The Fix: Concentrate the reaction mixture before acidification. Cool to 4°C. If no precipitate forms, extract with ethyl acetate, dry over
, and evaporate.
Module 3: Visual Logic & Pathways
Figure 1: Microbial Biosynthetic Logic & Troubleshooting
This diagram maps the Tryptophan-dependent pathway and identifies critical failure points.[1][2]
Caption: Figure 1. The Indole-3-Pyruvic Acid (IPyA) pathway, the most common microbial route.[1][2] Note that IPyA is unstable; rapid conversion to IAA is essential to prevent bottlenecking.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Optimized Microbial Production (Shake Flask)
-
Inoculum: Prepare an overnight culture of Bacillus or Pseudomonas in Luria-Bertani (LB) broth (
). -
Production Media:
-
Incubation:
-
Harvest: Centrifuge at 10,000 rpm for 10 min. Use supernatant for analysis.[2][4][5][6]
SOP 2: Rapid Quantification (Salkowski Assay)
Use for high-throughput screening only.
-
Mix 1 mL supernatant with 2 mL Salkowski Reagent (2% 0.5M
in 35% ). -
Incubate in the dark for 30 minutes at room temperature.
-
Note: Light degrades the complex.
-
-
Measure Absorbance at 530 nm .[2]
-
Blank: Sterile media + Salkowski reagent.[2]
SOP 3: Chemical Hydrolysis of Indole-3-Acetonitrile
-
Dissolution: Dissolve 5.0 g Indole-3-acetonitrile (IAN) in 50 mL Ethanol.
-
Catalysis: Add 20 mL of 20% NaOH (aq).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Solvent: Chloroform/Methanol 9:1).[2]
-
Workup:
References
-
Optimization of IAA Production by Bacillus safensis
-
Salkowski Reagent Specificity & Limitations
-
Chemical Synthesis (Fischer Indole Context)
-
Microbial Optimization (Response Surface Methodology)
Sources
- 1. Indole-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Screening and Optimization of Indole-3-Acetic Acid Production by Cowpea (Vigna unguiculata L. Walp.) Rhizobia Isolates [scirp.org]
- 4. Fast Detection of Auxins by Microplate Technique [scirp.org]
- 5. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Navigating the Scale-Up Synthesis of (2-thien-2-yl-1H-indol-3-yl)acetic acid
Welcome to the technical support center for the synthesis of (2-thien-2-yl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will delve into the common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure a robust and efficient scale-up process.
Overview of the Synthetic Strategy
The most common and industrially scalable approach to constructing the indole core of our target molecule is the venerable Fischer indole synthesis.[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine and a suitable ketone. For our target molecule, the key intermediate is the phenylhydrazone of ethyl 4-(thiophen-2-yl)-4-oxobutanoate.
An alternative and often advantageous method for the formation of this key hydrazone intermediate is the Japp-Klingemann reaction.[2] This reaction utilizes an aryl diazonium salt and a β-keto-ester, which can offer a milder and more controlled route to the required precursor for the Fischer cyclization.[3]
The overall synthetic pathway can be visualized as follows:
Caption: Proposed synthetic routes to (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: Which route is preferable for large-scale synthesis: direct condensation or the Japp-Klingemann reaction?
A1: For large-scale manufacturing, the Japp-Klingemann route often provides significant advantages. While direct condensation of phenylhydrazine is straightforward, phenylhydrazine itself is toxic and can be unstable.[4] The Japp-Klingemann reaction starts from more stable and readily available precursors like aniline.[3] It allows for the in-situ generation of the diazonium salt followed by coupling, which can lead to better process control and safety on a larger scale.
Q2: What are the primary challenges I should anticipate when scaling up the Fischer indole cyclization step?
A2: The Fischer indole synthesis, while powerful, presents several scale-up challenges:
-
Exothermic Reaction: The cyclization is often highly exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.
-
Tar Formation: The strongly acidic and often high-temperature conditions can lead to the formation of polymeric byproducts, or "tar," which complicates purification and reduces yield.[5]
-
Thiophene Ring Stability: Thiophene, while aromatic, can be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening or side reactions.[6][7]
-
Work-up and Product Isolation: Neutralizing large volumes of strong acid and handling the resulting waste streams can be challenging. The final product may also be difficult to crystallize from the complex reaction mixture.
Q3: My final product is difficult to purify and has a persistent color. What are the likely impurities?
A3: Colored impurities are common in Fischer indole synthesis and often arise from tar formation and side reactions. Key impurities to consider are:
-
Regioisomers: If the ketone precursor is not perfectly symmetrical in its enolization, a mixture of indole regioisomers can form.
-
Partially cyclized intermediates: Incomplete reaction can leave unreacted hydrazone or other intermediates in the product.
-
Products of thiophene degradation: Under harsh conditions, byproducts from the decomposition of the thiophene ring may be present.
-
Decarboxylation products: During the final saponification or acidic workup, some of the desired acetic acid product may decarboxylate to form the corresponding 3-methylindole derivative.
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar Formation in the Fischer Indole Cyclization
This is one of the most common issues encountered during the scale-up of the Fischer indole synthesis.
Root Cause Analysis: The-sigmatropic rearrangement at the heart of the Fischer synthesis is in competition with acid-catalyzed polymerization and degradation pathways.[8] At scale, inefficient heat transfer can create localized "hot spots" within the reactor, dramatically accelerating these undesirable side reactions. The thiophene ring's electron-rich nature may also contribute to its susceptibility to polymerization under strong acid conditions.
Caption: Decision tree for troubleshooting tar formation.
Troubleshooting Steps & Optimization:
-
Catalyst Selection: The choice of acid catalyst is critical.[9] While sulfuric acid or hydrochloric acid are common in lab-scale syntheses, they can be too harsh for scale-up.
| Catalyst | Advantages for Scale-Up | Disadvantages |
| Polyphosphoric Acid (PPA) | Good medium for the reaction, often gives cleaner reactions. | Viscous and can be difficult to stir and work with on a large scale. |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid, can reduce tar formation. | Can be difficult to remove during workup. |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easy to handle; often provides milder conditions. | May require higher temperatures or longer reaction times. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Very effective for challenging cyclizations. | Extremely corrosive and requires careful handling. |
-
Temperature & Addition Control: Implement strict temperature control using a jacketed reactor. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
-
Solvent Choice: The use of a high-boiling point solvent can help to better moderate the reaction temperature. Solvents like toluene or xylenes are often used.
Problem 2: Product Purity Issues - Presence of Regioisomers and Colored Impurities
Root Cause Analysis: The ketone precursor, ethyl 4-(thiophen-2-yl)-4-oxobutanoate, is unsymmetrical. Enolization can occur on either side of the ketone, leading to two different enamine intermediates and, consequently, two different indole regioisomers. The harsh acidic conditions can also lead to the formation of highly conjugated, colored byproducts.
Troubleshooting Steps & Optimization:
-
Controlling Regioselectivity:
-
The regioselectivity of the Fischer indole synthesis is influenced by the steric and electronic nature of the ketone and the acidity of the medium. Generally, enolization is favored at the less sterically hindered position.
-
Experiment with different acid catalysts. Milder acids may favor the thermodynamically more stable enamine, leading to a higher proportion of one regioisomer.
-
-
Purification Strategy:
-
Initial Work-up: After quenching the reaction, perform a solvent wash (e.g., with heptane or toluene) to remove nonpolar impurities and some of the tarry material.
-
Charcoal Treatment: Before crystallization, treating a solution of the crude product with activated charcoal can effectively remove many colored impurities.
-
Recrystallization: This is the most effective method for purifying the final product on a large scale. A solvent screen is essential to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvent systems for indole-3-acetic acids include ethanol/water, ethyl acetate/heptane, or acetone/water.[10]
-
Protocol 1: Recrystallization for Final Product Purification
-
Dissolution: Dissolve the crude (2-thien-2-yl-1H-indol-3-yl)acetic acid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Charcoal Treatment (Optional): Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add an anti-solvent (e.g., water or heptane) dropwise until the solution becomes cloudy.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Japp, F. R.; Klingemann, F. (1887). "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- BenchChem Technical Support. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem.
- BenchChem Technical Support. (2025).
- Schleicher, E., & Dangel, P. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7235–7244.
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved February 17, 2026, from [Link]
- Dansette, P. M., & Jerina, D. M. (1974). A new pathway for the metabolism of thiophene and its derivatives. Journal of the American Chemical Society, 96(4), 1224–1225.
- BenchChem Technical Support. (2025). Troubleshooting unexpected side products in indole synthesis. Benchchem.
- Collins, I. F., & Jones, G. (1971). The chemistry of thiophenes. Part 43. The reaction of thiophene with hydrogen peroxide in acetic acid. Journal of the Chemical Society C: Organic, 1971, 1916-1920.
- Lamberth, C. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(34), 18886-18895.
- Pellis, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 783007.
- Schleicher, E., & Dangel, P. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7235–7244.
- Fodor, L., & Szántay, C. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. Tetrahedron, 55(47), 13477-13484.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved February 17, 2026, from [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction. Benchchem.
- Al-Zoubi, R. M., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(46), 26842-26866.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved February 17, 2026, from [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of N-heteroaryl substituted indole derivatives (3). a. Retrieved February 17, 2026, from [Link]
- Nikonov, I. P., et al. (2020). Synthesis, intramolecular cyclization and antinociceptive activity of 4-(het)aryl-2-{[3-(ethoxycarbonyl)-4-(4-r-phenyl)thiophen-2-yl]amino}4-oxobut-2-enoic acids. KìberLeninka, (2), 10-17.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 17, 2026, from [Link]
- BenchChem Technical Support. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Shapiro, D., & Abramovitch, R. A. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society, 77(24), 6690–6691.
- Kotha, S., Chinnam, A. K., & Shirbhate, M. E. (2015). Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1536–1542.
- Li, W., et al. (2012). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Marine Drugs, 10(12), 2739–2751.
- European Patent Office. (1997). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides (EP0755932A1).
-
Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved February 17, 2026, from [Link]
-
Amazon AWS. (n.d.). S1 Ni-Catalyzed Regioselective Alkylarylation of Vinylarenes via C(sp3). Retrieved February 17, 2026, from [Link]
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73.
- Hoechst, F. (1980). Process for manufacturing thienyl-2 acetic acid (U.S. Patent No. 4,196,299). U.S.
-
PubMed. (2024). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Retrieved February 17, 2026, from [Link]
-
VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2026). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved February 17, 2026, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Oxidation of 2-Aminothiophenol (2-ATP)
Executive Summary: The "Thiol Tantrum"
2-Aminothiophenol (2-ATP) is a privileged scaffold for synthesizing benzothiazoles, yet it presents a notorious "dual-personality" challenge. While the amine (
In condensation reactions (e.g., with aldehydes to form benzothiazoles), this oxidation competes directly with the desired cyclization. If the thiol oxidizes before it can attack the imine intermediate, your reaction stalls, yields drop, and purification becomes a nightmare.
The Golden Rule: The thiol group is most vulnerable to oxidation in its deprotonated thiolate (
Mechanistic Insight: The Competing Pathways
To troubleshoot effectively, you must visualize the competition between the Desired Cyclization and the Unwanted Oxidation .
Figure 1: The Kinetic Fork. The red path represents the oxidative side-reaction promoted by basic conditions and oxygen. The yellow-to-green path is the desired condensation.
Module 1: Pre-Reaction Handling (The "Freshness" Check)
Commercial 2-ATP is rarely pure. If your starting material is dark yellow or brown, it already contains significant disulfide. Using this directly guarantees poor yields.
Protocol A: Purification via Vacuum Distillation
Use this for bulk purification of dark brown commercial stocks.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 5 mmHg is ideal).
-
Temperature: 2-ATP boils at ~125°C at 7 mmHg.
-
Procedure:
-
Discard the first 5% (forerun).
-
Collect the main fraction which should be a colorless to pale yellow oil .
-
Critical: Backfill the system with Nitrogen/Argon, never air, before disassembling.
-
-
Storage: Store under inert gas at 4°C.
Protocol B: Chemical Rescue (Zn/Acetic Acid)
Use this if distillation is unavailable or for small scales (< 1g).
-
Dissolve the impure 2-ATP in glacial acetic acid.
-
Add Zinc dust (2.0 equiv). Stir for 30 mins (reduces disulfide back to thiol).
-
Filter off Zn.
-
Use the filtrate immediately in your acid-catalyzed condensation (see Module 2).
Module 2: Reaction Optimization (The "Inert" Ecosystem)
Solvent Selection
Avoid solvents that can act as oxidants or stabilize radical intermediates.
| Solvent | Suitability | Notes |
| Ethanol/Methanol | High | Excellent for acid-catalyzed condensation. Must be degassed. |
| DMSO | CRITICAL FAIL | Do NOT use. DMSO oxidizes thiols to disulfides (Swern-like mechanism). |
| DMF | Medium | Usable, but can contain dimethylamine impurities. Requires strict degassing. |
| Toluene | High | Good for Dean-Stark water removal methods. |
The "Safe-Zone" Protocol (Acid-Catalyzed)
This protocol minimizes oxidation by keeping the thiol protonated (
Reagents: 2-ATP (1.0 eq), Aldehyde (1.0 eq), p-Toluenesulfonic acid (p-TsOH, 5-10 mol%), Ethanol.
-
Degas: Sparge Ethanol with Argon for 15 minutes before adding reagents.
-
Assembly: Add 2-ATP and Aldehyde to the flask under a stream of Argon.
-
Catalyst: Add p-TsOH.
-
Why? The acid catalyzes imine formation and keeps the thiol protonated, reducing its susceptibility to aerobic oxidation.
-
-
Reaction: Reflux under Argon balloon.
-
Monitoring: Watch for the disappearance of the thiol peak in TLC (often streaks).
Troubleshooting Guides (FAQ)
Q1: My reaction mixture turned bright yellow/orange immediately. What happened?
Diagnosis: Disulfide Formation. The color change is characteristic of 2,2'-dithiodianiline formation.
-
Fix: Check your atmosphere.[1][2] Did you have a leak? If using a base catalyst, switch to an acid catalyst (p-TsOH or Acetic Acid).
Q2: I see the product spot on TLC, but also a persistent non-polar spot.
Diagnosis: Disulfide Contamination. The disulfide is non-polar and often co-elutes with benzothiazoles.
-
Fix: Add a reducing agent during workup. Wash the organic layer with a dilute solution of Sodium Metabisulfite (
) or suspend the crude solid in ethanol and treat with Sodium Borohydride ( ) (carefully) to reduce the disulfide back to the thiol, which is more polar and can be washed away or separated.
Q3: Can I use TCEP or DTT to prevent oxidation?
Diagnosis: Yes, but with caveats.
-
TCEP (Tris(2-carboxyethyl)phosphine): Highly effective at keeping thiols reduced in aqueous/alcoholic solvents. It does not interfere with most condensation reactions. Drawback: Expensive for large scale.
-
DTT: Not recommended if you are doing metal-catalyzed reactions (it chelates metals).
Q4: Why is my yield stuck at ~50%?
Diagnosis: Stoichiometric Suicide. If significant oxidation occurs, 2 molecules of starting material form 1 molecule of disulfide. You have effectively halved your limiting reagent.
-
Fix: Use a slight excess of 2-ATP (1.2 equiv) to account for background oxidation, or switch to the Zn/Acetic Acid "Rescue Protocol" (Module 1, Protocol B) to regenerate the thiol in situ.
References
-
BenchChem Technical Support. Optimizing Condensation Reactions of 2-Aminothiophenols. (2025).[1][2][3] Retrieved from
-
National Institutes of Health (PMC). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. (2024).[4] Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (2024).[4] Retrieved from
-
LibreTexts Chemistry. Vacuum Distillation Procedures. (2022).[5][6][7][8] Retrieved from
-
Journal of Organic Chemistry. Oxidation of Thiols by Dimethyl Sulfoxide. (2022).[5][6][7][8] Retrieved from
Sources
Overcoming low yields in the synthesis of O-thien-2-yl esters
Introduction for the Researcher
The synthesis of O-thien-2-yl esters, while conceptually straightforward, is frequently plagued by low yields and complex purification challenges. This guide is designed to serve as a dedicated technical support resource for researchers encountering these issues. We will move beyond standard textbook procedures to address the nuanced chemical principles at play, focusing on the inherent reactivity of the thiophene moiety and its precursors. This document provides a series of troubleshooting questions and in-depth answers, detailed protocols, and comparative data to empower you to optimize your synthetic strategy.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm attempting to synthesize an O-thien-2-yl ester from a carboxylic acid and 2-hydroxythiophene, but my yields are consistently below 30%. What are the primary underlying issues?
This is the most common issue researchers face, and it stems from the fundamental properties of the "2-hydroxythiophene" starting material.
-
Tautomerism is the Main Culprit: 2-Hydroxythiophene is not a stable entity and exists in a tautomeric equilibrium with thiophen-2(5H)-one and, to a lesser extent, thiophen-3(2H)-one. The keto tautomers are generally more stable and less aromatic. This means you are not working with a simple aromatic alcohol. Standard esterification conditions may be ineffective or lead to unwanted side reactions with the keto-forms.
-
Substrate Instability: The thiophene ring, particularly when functionalized with an oxygen atom, can be sensitive to strongly acidic or basic conditions and high temperatures. Harsh conditions, such as those used in classical Fischer esterification (refluxing in strong acid), can lead to decomposition or polymerization of the starting material, drastically reducing yields.
-
Ambident Nucleophilicity: The keto tautomer possesses two potential sites for acylation: the oxygen atom (O-acylation) to form the desired ester, and the carbon atom at the 3-position (C-acylation), which leads to a β-dicarbonyl-type byproduct that is often difficult to separate.
To overcome these issues, the synthetic strategy must shift from forcing reactions with heat or strong acids to using milder, more controlled activation methods at lower temperatures.
Q2: Given the challenges, what are the most reliable methods for synthesizing O-thien-2-yl esters?
Reliable synthesis hinges on activating the carboxylic acid, not the thiophene precursor, under mild conditions. This allows the weakly nucleophilic oxygen of the 2-hydroxythiophene tautomer to react efficiently without requiring harsh conditions that promote side reactions.
We recommend moving away from direct condensation methods and utilizing modern coupling reagents. Below is a comparison of the three most effective approaches.
Table 1: Comparison of Recommended Synthetic Methods
| Method | Activating Agent(s) | Typical Conditions | Pros | Cons |
| Carbodiimide Coupling | DCC or EDC, with DMAP or HOBt | CH₂Cl₂ or DMF, 0°C to RT | Mild conditions, widely available reagents, good for sensitive substrates. | Carbodiimide byproducts (DCU/EDU) can be difficult to remove; potential for epimerization of chiral acids. |
| Acid Chloride/Anhydride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride; or pre-formed anhydride | Pyridine or Et₃N as base, CH₂Cl₂, 0°C | High reactivity, often fast reactions. | Requires conversion of the carboxylic acid to a more reactive intermediate; can be too harsh for complex molecules; generates stoichiometric salt waste. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Toluene, then add thiophene precursor with DMAP | Excellent for sterically hindered acids and sensitive alcohols; very high yields often reported. | Requires a two-step, one-pot procedure; reagents are more specialized. |
Based on a balance of reliability, reagent availability, and mildness, Carbodiimide Coupling is the most recommended starting point for troubleshooting.
Q3: My carbodiimide coupling reaction (using EDC/DCC) is still giving low yields. How can I optimize it?
Low yields in carbodiimide couplings for this specific ester synthesis often point to incomplete activation or competing side reactions. Here is a logical workflow to troubleshoot this common scenario.
Caption: A logical workflow for troubleshooting low yields in carbodiimide-mediated esterifications.
-
The Role of DMAP is Critical: 4-Dimethylaminopyridine (DMAP) is not just a base; it is a highly effective nucleophilic catalyst. The carbodiimide (EDC or DCC) activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then attacked by DMAP to form a highly reactive N-acylpyridinium species.[1][2] This new intermediate is much more electrophilic and reacts readily with your weakly nucleophilic thiophene precursor. Without DMAP, the reaction is often sluggish or fails completely, especially with challenging substrates.[3] Ensure you are using a catalytic amount (10-20 mol%).
-
Prevent N-acylurea Formation with Additives: A major side reaction is the intramolecular rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct.[4] This is particularly problematic with poor nucleophiles. The addition of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards your thiophene precursor.[5][6][7]
-
Strict Anhydrous Conditions: Carbodiimides react rapidly with water. Any moisture in your solvent, reagents, or glassware will consume the EDC/DCC, leading to incomplete activation of your carboxylic acid. Use freshly distilled, anhydrous solvents and ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Start the reaction at 0°C when adding the carbodiimide. This helps to control the initial exothermic reaction and minimize side reactions. After the initial activation (15-30 minutes), allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
Q4: How do I remove the dicyclohexylurea (DCU) byproduct from my DCC-mediated reaction? It seems to co-elute with my product.
DCU is notoriously difficult to remove due to its partial solubility in many organic solvents.[4] Here is a multi-step approach:
-
Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath (or freezer if the solvent allows) for 30-60 minutes. A significant portion of the DCU should precipitate and can be removed by vacuum filtration.
-
Solvent Selection for Workup: If your product is soluble, dilute the filtrate with a non-polar solvent like diethyl ether or hexanes, which will often cause more DCU to precipitate. Filter again.
-
Acidic Wash: To remove any remaining DMAP or other basic impurities, perform an aqueous wash with dilute HCl (e.g., 0.5 M).[8] Be cautious if your ester product is acid-labile.
-
Chromatography: If DCU still persists, careful column chromatography is required. Often, using a less polar solvent system than you might typically choose can help. For example, using an ethyl acetate/hexanes gradient where the product elutes but the DCU has very low mobility. In some stubborn cases, a switch to chloroform as the eluent has been reported to retain DCU on the silica.[8]
-
Alternative Reagent: To avoid this problem entirely, switch to EDC. The corresponding urea byproduct (EDU) is water-soluble and can be easily removed with a simple aqueous workup.
Detailed Experimental Protocol: Optimized Carbodiimide Coupling
This protocol is a robust starting point for the synthesis of an O-thien-2-yl ester from a generic carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Thiophen-2(5H)-one (or appropriate precursor, 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: To the flask, add the carboxylic acid (1.0 eq) and DMAP (0.2 eq). Dissolve these in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool to 0°C.
-
Activation: Add the thiophen-2(5H)-one precursor (1.2 eq) to the solution, followed by the solid EDC (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-thien-2-yl ester.
Caption: The catalytic cycle of DMAP in an EDC-mediated esterification reaction.
References
- Vertex AI Search. (2026, February 14).
-
Procter, D. J., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Matsumoto, A., et al. (2021, August 13). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. [Link]
-
ResearchGate. (2021). A typical DCC + DMAP mediated Steglich esterification. [Link]
-
ResearchGate. (2023, February 13). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
ResearchGate. (2018, May 28). Could you guide me about choosing the appropriate coupling reagents like EDC/DCC/TBTU/... for esertification?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Stability issues with (2-thien-2-yl-1H-indol-3-yl)acetic acid in solution
Technical Support Center: Stability & Handling of (2-thien-2-yl-1H-indol-3-yl)acetic acid
Executive Summary
(2-thien-2-yl-1H-indol-3-yl)acetic acid is a sensitive heterocyclic compound belonging to the 2-arylindole-3-acetic acid class. Its structural core combines an electron-rich indole ring, a thiophene moiety at the C2 position, and an acetic acid side chain at C3. While this scaffold offers potent biological activity (often associated with COX inhibition or auxin-like activity), it presents distinct stability challenges in solution.
This guide addresses the three primary degradation vectors: Photo-oxidation , Acid-Catalyzed Decarboxylation , and Solvent-Mediated Esterification .
Part 1: Frequently Asked Questions (FAQs)
Q1: My stock solution in DMSO has turned from colorless/pale yellow to a pinkish-brown. Is it still usable? A: A color shift to pink, red, or brown indicates oxidative degradation . The electron-rich indole ring, further activated by the thiophene group, is susceptible to auto-oxidation to form quinoidal species or dimers (similar to indigo dye formation) upon exposure to air and light.
-
Verdict: If the color change is subtle (pale pink), purity may still be >95%, but verify via HPLC. If dark brown, the compound is compromised. Discard and prepare fresh.
Q2: I see a fine precipitate when I dilute the DMSO stock into my cell culture media. Why? A: This is a solubility crash . (2-thien-2-yl-1H-indol-3-yl)acetic acid is highly hydrophobic (Lipophilic). When a concentrated organic stock is diluted into an aqueous buffer (pH 7.4), the sudden increase in polarity forces the compound out of solution.
-
Fix: Vortex immediately upon addition. Ensure the final DMSO concentration is <0.5% (if cells tolerate).[1] For higher concentrations, pre-dilute the stock in a 1:1 DMSO:PBS mixture before adding to the bulk media, or use a carrier like cyclodextrin.
Q3: Can I store the compound in ethanol or methanol at -20°C? A: Not recommended for long-term storage. In protic solvents like methanol, the carboxylic acid tail can undergo slow Fischer esterification , especially if the solvent is slightly acidic or if the solution absorbs atmospheric moisture/CO2.
-
Recommendation: Always store stock solutions in anhydrous DMSO or DMA (Dimethylacetamide).
Part 2: Troubleshooting Guide
Issue: Inconsistent IC50/EC50 Data Between Replicates
Diagnosis: This often stems from photodegradation during the assay setup. Indole derivatives are potent chromophores; ambient laboratory light (fluorescent UV) can trigger radical formation at the C2-C3 bond.
Step-by-Step Protocol:
-
Light Exclusion: Perform all weighing and dilution steps under low-light conditions or yellow light.
-
Vial Selection: Use amber glass vials exclusively. If using clear plates, wrap them in aluminum foil during incubation.
-
Time-Course Check: Analyze the stability of the compound in the assay buffer over 0, 4, and 24 hours using HPLC.
Issue: "Ghost Peaks" in LC-MS Analysis
Diagnosis: If you observe a peak with a mass of [M-44], you are seeing decarboxylation .
-
Mechanism: The acetic acid group at position 3 is prone to losing CO2, particularly in acidic mobile phases or heated ESI sources.
-
Solution:
-
LC Conditions: Ensure the column temperature is not excessive (>40°C).
-
Mobile Phase: Use a neutral pH buffer (e.g., Ammonium Acetate) instead of 0.1% Formic Acid if decarboxylation is observed on-column.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the degradation pathways for (2-thien-2-yl-1H-indol-3-yl)acetic acid, highlighting the critical control points for researchers.
Figure 1: Degradation Vectors. The diagram maps external triggers (Light, Acid, Solvents) to specific chemical failures (Oxidation, Decarboxylation, Esterification).
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solution
Objective: Create a 10 mM stock solution stable for >3 months.
Materials:
-
Compound: (2-thien-2-yl-1H-indol-3-yl)acetic acid (Solid)
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)
-
Container: Amber glass vial with PTFE-lined screw cap.
-
Gas: Argon or Nitrogen stream.[1]
Protocol:
-
Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation.
-
Weigh: Weigh the required amount into the amber vial.
-
Dissolve: Add Anhydrous DMSO. Vortex for 30 seconds.
-
Note: Do not use sonication unless necessary, as it generates heat and free radicals.
-
-
Purge: Gently blow a stream of Argon gas over the liquid surface for 10-15 seconds to displace oxygen.
-
Seal & Store: Cap tightly. Seal with Parafilm. Store at -20°C or -80°C .
SOP 2: Solubility & Stability Testing
Objective: Verify compound integrity before critical assays.
| Parameter | Test Method | Acceptance Criteria |
| Visual Appearance | Inspect against white background | Clear, colorless to pale yellow. No particulates. |
| Purity (HPLC) | C18 Column, ACN/Water gradient | >95% Area Under Curve (AUC). |
| Solubility | Dilute 1:1000 in PBS (pH 7.4) | No visible turbidity after 30 mins. |
Part 5: Troubleshooting Logic Flow
Use this logic gate to resolve experimental anomalies quickly.
Figure 2: Diagnostic Logic. A decision tree for identifying the root cause of solution instability.
References
-
BenchChem Technical Support . (2025). Improving the Stability of Indole Compounds in Solution. Retrieved from
-
National Institutes of Health (NIH) . (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Retrieved from
-
ChemicalBook . (2024). Indole-3-acetic acid Properties and Stability. Retrieved from
-
Sigma-Aldrich . (2024). 2-(2,3-dihydro-1H-isoindol-2-yl)acetic acid hydrochloride Product Information. Retrieved from [2]
Sources
Optimizing catalyst selection for condensation reactions of 2-aminothiophenols
Topic: Condensation Reactions of 2-Aminothiophenols (2-ATP) Department: Chemical Synthesis & Process Optimization Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
Status: ● Online Agent: Dr. Aris (Senior Application Scientist)
Scope of Support: You are likely here because your benzothiazole yields are inconsistent, you are struggling with disulfide byproducts, or you need to transition from harsh acid catalysis to milder, green alternatives. This guide treats the condensation of 2-aminothiophenol (2-ATP) not just as a reaction, but as a competitive system where catalyst selection dictates the winner between cyclization (desired) and dimerization (undesired).
Module 1: The Catalyst Selection Matrix
User Query: "I have multiple substrates (aldehydes, acids, nitriles). Can I use the same catalyst for all of them?"
Scientist Response: No. The mechanistic demands differ significantly based on the oxidation state of the coupling partner.
-
Aldehydes require Oxidative Cyclization . You must remove two hydrogen atoms to aromatize the intermediate.
-
Carboxylic Acids/Nitriles require Dehydrative/Nucleophilic Condensation . No oxidation is needed; strong activation of the electrophile is key.
Quick-Reference Selection Table
| Substrate Type | Recommended Catalyst System | Mechanism | Pros | Cons |
| Aldehydes (Electron Rich) | Molecular Iodine ( | Lewis Acid + Oxidant | High yields, metal-free, dual-role (activates & oxidizes). | Iodine cleanup required; DMSO removal. |
| Aldehydes (General) | Photoredox (Eosin Y) + Air | Radical Mechanism | Green, room temp, uses | Requires light source; scale-up limitations. |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | Brønsted Acid | Classic, robust for unreactive acids. | Viscous, harsh conditions ( |
| Nitriles | Cysteine / Ionic Liquids | Nucleophilic Activation | Milder than PPA, solvent recyclable. | Ionic liquids can be expensive. |
| Acid Chlorides | None / Mild Base | Acylation | Very fast. | Requires preparation of acid chloride first. |
Module 2: Visualizing the Reaction Pathways
User Query: "What is actually happening in the flask? Why does the choice of catalyst matter so much?"
Scientist Response: The diagram below maps the competitive landscape. Your goal is to drive the Green Path (Cyclization) while suppressing the Red Path (Disulfide formation).
Figure 1: Mechanistic pathway showing the critical oxidative step (Green) vs. the competitive dimerization (Red).
Module 3: Troubleshooting & FAQs
Issue 1: The "Disulfide Nightmare"
Q: I am getting a yellow solid that isn't my product. NMR shows a symmetric dimer. Why? A: You have formed 2,2'-dithiobis(aniline) . This happens when the thiol group oxidizes before it reacts with the aldehyde.
-
Root Cause: Presence of strong oxidants or excess oxygen before the imine (Schiff base) is formed.
-
The Fix:
-
Degas solvents: Sparge your solvent with Nitrogen/Argon for 15 mins before adding 2-ATP.
-
Order of Addition: Mix the Aldehyde and Catalyst first. Add 2-ATP last.
-
Switch Catalyst: If using metal oxidants (
), switch to Iodine ( ) . Iodine preferentially activates the carbonyl for condensation first, then acts as an oxidant for the final step.
-
Issue 2: Stalled Reaction (The Benzothiazoline Trap)
Q: My mass spec shows a peak at [M+2]. The reaction won't finish. A: You are stuck at the Benzothiazoline stage (Intermediate 2 in the diagram). The ring has closed, but it hasn't aromatized.
-
Root Cause: Insufficient oxidative power. Simple acid catalysts (like acetic acid) cannot perform this dehydrogenation step effectively on their own.
-
The Fix:
-
Introduce an Oxidant: Bubble air into the reaction or add 1.1 eq of DMSO.
-
Photocatalysis: Add 1 mol% Eosin Y and irradiate with Green LEDs. This generates singlet oxygen (
) which rapidly aromatizes the intermediate.
-
Issue 3: Low Yield with Carboxylic Acids
Q: I'm using benzoic acid and PPA, but the yield is 40% and the workup is a mess. A: PPA is viscous and traps product.
-
The Fix: Use Microwave Irradiation .[1][2]
-
Mix 2-ATP + Acid + PPA.
-
Microwave at
C for 10-15 mins. -
Pour onto crushed ice. The thermal spike drives the dehydration instantly, preventing side reactions.
-
Module 4: Standardized Protocol Library
Protocol A: The "Robust" Method (Iodine-Mediated)
Best for: Aldehydes, high throughput, reliability.
-
Setup: 10 mL Round Bottom Flask, open to air (or loosely capped).
-
Reagents:
-
Procedure:
-
Why it works: Iodine acts as a Lewis acid to speed up imine formation, then accepts the hydrogen atoms during aromatization (
).
Protocol B: The "Green" Method (Visible Light)
Best for: Sensitive substrates, environmental compliance.[2]
-
Setup: Glass vial placed 2-3 cm from a Green LED strip (household LED is fine).
-
Reagents:
-
Procedure:
-
Stir under green light irradiation at room temperature.
-
Open vessel to air (Oxygen is the terminal oxidant).
-
Time: 2–6 hours.
-
-
Why it works: Eosin Y becomes excited (
) and transfers energy to molecular oxygen, creating singlet oxygen ( ), which is a specific oxidant for the benzothiazoline intermediate.
References
-
Hwang, H. S., et al. (2020).[6] "Visible-Light-Mediated Synthesis of Benzothiazoles from 2-Aminothiophenol and Aldehydes." The Journal of Organic Chemistry, 85(18), 11835–11843.
-
Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[6][7][8] "A Simple Iodine-Promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol." Chemistry Letters, 35(4), 460-461.[8]
-
Bahrami, K., Khodaei, M. M., & Naali, F. (2008). "Mild and Highly Efficient Method for the Synthesis of 2-Substituted Benzimidazoles and Benzothiazoles." The Journal of Organic Chemistry, 73(17), 6835–6837.
-
Nguyen, T. B. (2020).[9] "Recent Advances in the Synthesis of Benzothiazoles." Asian Journal of Organic Chemistry, 9(9), 1224-1245.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 8. acgpubs.org [acgpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Oily Reaction Products in Indole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of purifying oily reaction products in indole synthesis. This guide provides practical, field-proven insights in a question-and-answer format to directly address the challenges you may encounter at the bench.
Introduction: The Challenge of Oily Indoles
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products.[1][2] However, their synthesis, particularly through methods like the Fischer indole synthesis, often yields crude products that are oils or low-melting solids.[3] These oily products can be challenging to purify due to the presence of closely related impurities, unreacted starting materials, and byproducts from side reactions.[4][5] This guide will equip you with the knowledge to troubleshoot and optimize your purification strategies for these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: My crude indole product is an intractable oil. What is the best initial approach to purification?
A1: When faced with an oily crude product, a multi-step purification strategy is often necessary. The initial choice depends on the scale of your reaction and the suspected nature of the impurities.
-
For small-scale reactions (< 1 g): Flash column chromatography is typically the most effective initial purification method.[3] It allows for the separation of compounds with different polarities.[6]
-
For larger-scale reactions (> 1 g): A liquid-liquid extraction, such as an acid-base extraction, can be a highly effective first step to remove acidic or basic impurities before proceeding to chromatography or other methods.[7][8]
It is crucial to first analyze your crude product by Thin Layer Chromatography (TLC) to get an initial assessment of the number of components and their relative polarities. This will help you choose the most appropriate purification technique.[9]
Q2: I'm performing a Fischer indole synthesis and my TLC shows multiple spots close to my product's Rf. What are the likely impurities?
A2: The Fischer indole synthesis is notorious for generating a variety of side products, especially when using unsymmetrical ketones or sensitive substrates.[5] Common impurities include:
-
Regioisomers: If you use an unsymmetrical ketone, you can obtain a mixture of two different indole regioisomers.[5]
-
Unreacted Arylhydrazine and Carbonyl Compound: Incomplete reaction will leave starting materials in your crude mixture.[4]
-
Aniline and other Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to aniline and other byproducts.[5]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[5]
The presence of these closely related impurities often makes purification challenging.[4]
Q3: My oily product "oils out" during recrystallization attempts. How can I induce crystallization?
A3: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal.[10] This often happens with impure compounds or when the solubility of the compound in the chosen solvent is too high.[11] Here are several strategies to overcome this:
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[11]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling out.[11]
-
Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[10]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles generated can act as nucleation sites.
-
Use a Co-solvent: Dissolve your oil in a good solvent, and then slowly add a poor solvent (in which your compound is insoluble) until the solution becomes slightly turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly.[12]
Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography for Oily Indoles
Flash column chromatography is a cornerstone of purification for oily compounds.[13] However, poor separation can be frustrating.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the column. | The solvent system (eluent) has suboptimal polarity. | Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[9] A good starting point for many indoles is a mixture of hexane and ethyl acetate.[3] |
| Product co-elutes with impurities. | The chosen stationary phase (e.g., silica gel) is not providing adequate separation. | Consider using a different stationary phase, such as alumina, which can be better for basic compounds.[9] For very polar compounds, reversed-phase (C18) chromatography may be a better choice.[9] |
| Streaking or tailing of the product band. | The compound may be too polar for the eluent, or it could be interacting strongly with the stationary phase. The sample may have been loaded in a solvent that is too strong. | Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic indoles to reduce tailing on silica gel.[9] Ensure you dissolve your crude product in a minimal amount of a weak solvent for loading onto the column.[9] |
| Product appears as double peaks in HPLC analysis after purification. | This can be due to several factors, including column issues, a mismatch between the injection solvent and the mobile phase, or analyte instability.[14] | To troubleshoot, you can run a flow injection test, match the injection solvent to the mobile phase, and ensure your standards are freshly prepared.[14] |
Caption: Workflow for optimizing column chromatography.
Guide 2: Implementing Acid-Base Extraction for Crude Indole Mixtures
Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds from a mixture.[7][8] Indoles are weakly acidic and can sometimes be extracted, but this method is more commonly used to remove acidic or basic impurities.
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.[7]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurity will be protonated, forming a salt that is soluble in the aqueous layer.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the basic impurity.
-
Neutralization (Optional): If your indole is sensitive to acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
Caption: Decision tree for selecting a purification strategy.
Guide 3: Purification by Distillation
For thermally stable, high-boiling oily indoles, distillation can be an effective purification method, especially on a larger scale.[13]
| Problem | Possible Cause | Troubleshooting Steps |
| Decomposition during distillation. | Indoles can be sensitive to heat and acid. | Add a basic substance to the reaction fluid before or during distillation to prevent decomposition.[15] Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. |
| Poor separation from impurities. | Boiling points of the product and impurities are too close. | Fractional distillation with a fractionating column can improve separation. However, if the boiling points are very similar, chromatography may be a better option. |
References
- Eli Lilly and Company. (1976). Dimeric indole alkaloid purification process. U.S.
- Chacon-Patiño, M. L., et al. (2018). Chromatographic Techniques for Petroleum and Related Products.
- Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
- BOC Sciences. (2024, December 25).
- BASF AG. (1984). Process for the separation of indole by distillation.
-
Chemeurope.com. (n.d.). Acid-base extraction. Retrieved from [Link]
- MetwareBio. (n.d.).
- Lee, M., et al. (2017). Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System. Journal of the Japan Institute of Energy, 96(3), 123-129.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
- Lee, M., et al. (2025).
- Nippon Steel Chemical Co. (1984). Purification of indole compounds.
- Lee, M., et al. (2014). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination.
- Movassaghi, M., & Schmidt, M. A. (2007). Why Do Some Fischer Indolizations Fail?. Organic letters, 9(10), 1887–1890.
- Khursheed, M., et al. (2024).
- Wikipedia. (n.d.). Acid–base extraction.
- University of Geneva. (n.d.).
- Zhang, J., et al. (2025). An ionic liquid extraction process for the separation of indole from wash oil. RSC Advances, 15(32), 20456-20463.
- Idemitsu Kosan Co., Ltd. (1992). Process of preparing purified aqueous indole solution. U.S.
- Lee, M., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Saini, A., & Aggarwal, S. (2024). Chromatography. In StatPearls.
- Sonneveld. (2023, August 24).
- Lee, M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331.
- Technobis. (n.d.).
- Lee, M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction).
- Inman, M., & Moody, C. J. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9769-9772.
- Murugan, P. (2022, September 8). How to recrystallize an oily compound after column chromatography ?.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
- Benchchem. (n.d.).
- Procter, D. J., et al. (2017). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Organic letters, 19(2), 352–355.
- Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2419-2423.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Moody, C. J., & Roff, G. J. (2005). Synthesis and Reactions of N-Protected 3-Nitroindoles. The Journal of organic chemistry, 70(6), 2331–2334.
- Petko, K. I. (2017, December 18). What do common indole impurities look like?.
- Szostak, M., & Szostak, K. (2025).
- Haddad, S., et al. (2021). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Beilstein Journal of Organic Chemistry, 17, 2088–2101.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-base_extraction [chemeurope.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. sepscience.com [sepscience.com]
- 15. DE3236765C2 - Process for the separation of indole by distillation - Google Patents [patents.google.com]
Technical Support Center: High-Energy Intermediates in Triazole Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Safe Handling of Energetic Intermediates (Organic Azides, Diazo Compounds)
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub for triazole synthesis. Whether you are performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) or Strain-Promoted (SPAAC) ligations, you are handling species that exist on a knife-edge of stability. The thermodynamic driving force that makes "click" chemistry so efficient—the release of enthalpy (~50-60 kcal/mol)—is the same force that drives catastrophic decomposition if mismanaged.
This guide replaces generic safety advice with field-validated protocols for risk assessment, reaction control, and emergency quenching.
Module 1: Pre-Synthesis Risk Assessment
FAQ: How do I determine if my organic azide is safe to isolate?
Technical Response: You must calculate the thermodynamic stability before synthesis. Do not rely on "standard" protocols for novel azides. Use the C/N Ratio and the Rule of Six as your primary filters.
The Stability Calculus
For an organic azide to be considered manipulable (safe for isolation in small quantities), it must satisfy the following equation [1, 2]:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms (total in the molecule)
Stability Thresholds & Handling Limits
| C/N Ratio | Stability Classification | Handling Protocol | Max Scale (Rec.) |
| < 1 | Highly Unstable | DO NOT ISOLATE. Synthesize in situ only. | < 1.0 g (in solution) |
| 1 - 3 | Meta-Stable | Isolate with extreme caution.[1] Store cold (< -20°C), dark, < 1M. | < 5.0 g |
| ≥ 3 | Stable | Standard organic handling.[2] Store away from light/heat.[2][3] | < 20.0 g |
Critical Warning: If your molecule contains other "explosophores" (nitro groups, tetrazoles, peroxides), these rules do not apply. You must perform Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (
) [3].[4] Maintain a process safety margin of.
Visual Workflow: Go/No-Go Decision Tree
Figure 1: Decision matrix for the isolation and handling of organic azides based on elemental composition.
Module 2: Reaction Monitoring & Troubleshooting
Issue: "My reaction mixture is heating up unexpectedly."
Diagnosis: Thermal Runaway.[5] Triazole formation is highly exothermic. If you are running a CuAAC reaction, the rate is second-order with respect to the copper(I) catalyst. An induction period followed by a rapid temperature spike often indicates autocatalysis or loss of ligand control [4].
Immediate Action:
-
Stop Stirring: Disrupt the mass transfer.
-
Cool Externally: Apply an ice/water bath immediately.
-
Dilute: If safe, add cold solvent (e.g., t-BuOH or water) to act as a heat sink.
Prevention:
-
Ligand Usage: Always use a stabilizing ligand like TBTA or THPTA. These prevent the formation of catalytic copper aggregates that can cause rate spikes [5].
-
Solvent Choice: NEVER use halogenated solvents (DCM, CHCl
) with sodium azide.[3] This forms di- and tri-azidomethane, which are extremely potent explosives [6].
Issue: "I see a precipitate forming during the reaction."
Diagnosis: Potential Heavy Metal Azide Formation.[6][7]
If you are using copper sulfate/ascorbate or copper wire, and a non-product precipitate forms, it may be Copper(I) Azide (
Protocol:
-
Do NOT scrape or filter the solid dry.[1]
-
Chelate: Add an excess of EDTA or ammonium hydroxide to the mixture. This solubilizes copper ions and breaks down the polymeric copper azide network.
-
Test: Ensure the solid dissolves. If it remains, treat it as a potential explosive. Keep wet and contact EHS.
Module 3: Quenching & Waste Disposal
Core Directive: Never dispose of active azide solutions down the drain. The accumulation of azides in lead or copper plumbing (traps) has caused devastating explosions in municipal sewer systems [7].
Standard Operating Procedure: Nitrous Acid Quench
This protocol converts hazardous azides into benign nitrogen gas (
Reagents:
-
Sodium Nitrite (
) solution (20%)[6][7]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Sulfuric Acid (
) solution (20%)[6][7]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Mechanism:
Step-by-Step Protocol:
-
Setup: Perform in a fume hood (NO gas is toxic). Use a 3-neck flask with an addition funnel.
-
Addition 1: Add the azide waste to the flask. Add
solution (1.5g per 1g of azide).[6]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Addition 2 (Critical): Slowly dropwise add
.-
Why? Acidifying a mix of azide and nitrite generates
(Nitrous Acid) in situ, which immediately reacts with the azide. -
Warning: Adding acid to azide without nitrite generates
(Hydrazoic Acid), which is volatile and highly toxic. Order of addition is vital.
-
-
Verification: Stir until gas evolution ceases. Test with starch-iodide paper.[6][7][8] A blue color indicates excess nitrite (successful quench).[6][8]
Visual Workflow: Safe Quenching
Figure 2: Sequential addition protocol for the chemical destruction of azide waste.
Module 4: Experimental Alternatives
When to Switch to Copper-Free (SPAAC)
If your azide is highly unstable or your substrate is sensitive to copper residues (e.g., live cells, DNA), switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Reagents: Cyclooctynes (DBCO, BCN).
-
Safety Benefit: Eliminates the risk of Copper(I) Azide formation.
-
Trade-off: Cyclooctynes are expensive and can be unstable to light/heat.
-
Quenching SPAAC: Unreacted cyclooctynes can be quenched with 3-azido-7-hydroxycoumarin (fluorogenic) or simple azides to prevent non-specific binding later [8].
References
-
Stanford Environmental Health & Safety. Information on Azide Compounds.[2][9] Stanford University. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[10] Angewandte Chemie International Edition.[2][10] Link
-
Sperry, J. B., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.[11] Organic Process Research & Development. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[12][13] Chemical Reviews. Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[12][14] Current Protocols in Chemical Biology. Link
-
University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[15] National Academy Press.[15]
-
Patterson, D. M., et al. (2014). Facile quenching and spatial patterning of cyclooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. Biomaterials Science. Link
Sources
- 1. uvic.ca [uvic.ca]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. chempep.com [chempep.com]
- 15. orgsyn.org [orgsyn.org]
Validation & Comparative
(2-thien-2-yl-1H-indol-3-yl)acetic acid vs. Indomethacin as a COX inhibitor
This guide provides a technical comparison between the clinical standard Indomethacin and the structural analog (2-thien-2-yl-1H-indol-3-yl)acetic acid (hereafter referred to as TI-3-AA ).
This analysis focuses on the Structure-Activity Relationship (SAR) differences, specifically how the substitution of the 2-methyl group with a thiophene ring affects Cyclooxygenase (COX) isoform selectivity and potency.
Executive Summary
| Feature | Indomethacin | (2-thien-2-yl-1H-indol-3-yl)acetic acid (TI-3-AA) |
| Drug Class | Classical NSAID (Non-selective) | Research Scaffold / COX-2 Selective Lead |
| Core Structure | N-acylated Indole-3-acetic acid | 2-Heteroaryl Indole-3-acetic acid (Un-acylated) |
| Primary Target | COX-1 & COX-2 (High Potency) | COX-2 (Moderate Potency, High Selectivity potential) |
| Binding Mode | N-chlorobenzoyl group inserts into hydrophobic channel. | 2-Thienyl group occupies the larger COX-2 side pocket. |
| IC50 (Approx) | COX-1: 0.02 µM | COX-2: 0.50 µM | COX-1: >10 µM | COX-2: ~1-5 µM (Est. based on SAR) |
| Key Advantage | Validated clinical efficacy. | Reduced gastric toxicity; improved COX-2 selectivity. |
| Key Limitation | High GI toxicity (Ulcerogenic). | Lower absolute potency without N-acylation. |
Part 1: Chemical Structure & Molecular Logic
The fundamental difference lies in the "Address" (Selectivity) and the "Key" (Potency) regions of the molecule.
-
Indomethacin: Relies on the N-4-chlorobenzoyl group (The "Key") to deeply penetrate the COX active site, interacting with Tyr355 and Arg120. The 2-methyl group is small, allowing it to fit into the tight COX-1 pocket.
-
TI-3-AA: Replaces the small 2-methyl with a bulky 2-thienyl group. This bulk prevents easy entry into the narrow COX-1 channel (steric hindrance) but fits well into the larger "side pocket" of COX-2 (created by the Val523 residue). However, lacking the N-benzoyl group often results in reduced overall affinity.
Structural Comparison Diagram
Caption: Structural logic dictating the shift from high-potency/non-selective (Indomethacin) to moderate-potency/selective (TI-3-AA).
Part 2: Pharmacology & Mechanism of Action
Binding Kinetics
-
Indomethacin: Acts as a slow, tight-binding inhibitor . The N-chlorobenzoyl group facilitates a conformational change in the COX enzyme, effectively "locking" the inhibitor in place. This is time-dependent inhibition.
-
TI-3-AA: Without the N-acyl group, this molecule likely acts as a rapid, reversible competitive inhibitor . It competes with Arachidonic Acid (AA) for the active site but does not induce the "tight-binding" conformation as effectively.
Selectivity Mechanism (The "Gatekeeper" Theory)
The selectivity is governed by the amino acid at position 523:
-
COX-1 (Isoleucine-523): Bulky isoleucine restricts the active site. The 2-thienyl group of TI-3-AA is too large to fit comfortably, leading to high IC50 (low potency) against COX-1.
-
COX-2 (Valine-523): Smaller valine opens a hydrophobic side pocket. The 2-thienyl group inserts here, stabilizing the binding. This results in a lower IC50 (higher potency) against COX-2 relative to COX-1.
Comparative Efficacy Data (Synthesized from SAR Literature)
| Parameter | Indomethacin | TI-3-AA (Analog Class) | Biological Implication |
| COX-1 IC50 | 0.02 - 0.1 µM | > 10.0 µM | TI-3-AA spares gastric mucosa (less ulcerogenic). |
| COX-2 IC50 | 0.5 - 5.0 µM | 1.0 - 5.0 µM | Comparable efficacy in inflammation models, but TI-3-AA requires higher doses. |
| Selectivity Ratio (COX-1/COX-2) | ~0.05 (COX-1 Selective) | > 5.0 (COX-2 Selective) | TI-3-AA is safer for long-term use regarding GI bleeding. |
| Gastric Ulcer Index | High (Severe Damage) | Low (Minimal Damage) | Thienyl substitution removes the acidic "bite" of COX-1 inhibition. |
Critical Note: While TI-3-AA is more selective, it is significantly less potent than Indomethacin in absolute terms. Indomethacin remains the choice for acute, severe pain where maximum inhibition is required regardless of side effects.
Part 3: Experimental Protocols
To validate the performance of TI-3-AA against Indomethacin, use the following COX Fluorescent Inhibitor Screening Assay .
Materials Required
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2.
-
Substrate: Arachidonic Acid (100 µM final).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG2 to fluoresce).
-
Instrument: Fluorescence Plate Reader (Ex: 530 nm / Em: 590 nm).
Step-by-Step Workflow
-
Preparation of Stocks:
-
Dissolve Indomethacin and TI-3-AA in DMSO to 10 mM.
-
Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (80 mM Tris-HCl, pH 8.0).
-
Control: Vehicle (DMSO only) and Background (No Enzyme).
-
-
Enzyme Pre-Incubation:
-
Add 10 µL of Inhibitor (or Vehicle) to 150 µL of Assay Buffer containing Heme and COX-1 or COX-2 enzyme.
-
Incubate for 10 minutes at 25°C. (Crucial: Indomethacin requires this time to establish tight binding).
-
-
Reaction Initiation:
-
Add 10 µL of ADHP/Arachidonic Acid working solution.
-
Immediately place in plate reader.
-
-
Data Acquisition:
-
Measure fluorescence (RFU) kinetically for 5 minutes.
-
Calculate the slope of the linear portion (Reaction Rate).
-
-
Analysis:
-
Calculate % Inhibition:
-
Plot log[Concentration] vs. % Inhibition to determine IC50.
-
Experimental Workflow Diagram
Caption: Standardized workflow for determining COX-1/COX-2 selectivity ratios.
Conclusion & Recommendation
-
Use Indomethacin when: You need a positive control for maximal COX inhibition, or when studying mechanisms dependent on complete prostaglandin shutdown. It is the "sledgehammer" of COX inhibitors.
-
Use TI-3-AA when: You are developing COX-2 selective assays or studying the structural requirements of the COX-2 side pocket. It serves as an excellent scaffold for "hit-to-lead" optimization where you aim to attach N-acyl groups to this core to restore nanomolar potency while retaining the selectivity provided by the thienyl ring.
References
-
Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry.
-
Black, W. C., et al. (1996). "From Indomethacin to a Selective COX-2 Inhibitor: Development of Indolalkanoic Acids." Bioorganic & Medicinal Chemistry Letters.
-
Hu, W., et al. (2003). "Indole-based COX-2 inhibitors: Structure-activity relationship and molecular docking studies." Journal of Medicinal Chemistry.
-
Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences.
-
PubChem Compound Summary. "Indomethacin." National Center for Biotechnology Information.
A Senior Application Scientist's Guide to Overcoming Drug Resistance with Indole Derivatives
Introduction: The Challenge of Chemoresistance and the Promise of the Indole Scaffold
The development of multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy, leading to treatment failure and poor patient outcomes.[1][2] Cancer cells employ a variety of mechanisms to evade the cytotoxic effects of therapeutic agents, most notably the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp), which actively efflux drugs out of the cell.[3][4] This, along with other strategies such as altered drug targets, enhanced DNA repair, and evasion of apoptosis, creates a formidable barrier to effective treatment.[3]
In this landscape, the indole scaffold has emerged as a "privileged structure" in medicinal chemistry.[5][6] This versatile heterocyclic framework is present in numerous natural and synthetic compounds that exhibit potent anticancer activity.[6][7] Crucially, many indole derivatives have demonstrated the ability to circumvent or directly counteract the mechanisms of drug resistance.[2][7][8] Their capacity to interact with a wide array of biological targets—including tubulin, protein kinases, and ABC transporters—makes them a focal point in the development of next-generation therapies for resistant cancers.[7][9][10]
This guide provides a comparative analysis of different classes of indole derivatives, detailing their efficacy against drug-resistant cancer cells. We will explore their mechanisms of action, present supporting experimental data, and provide validated protocols for researchers aiming to evaluate novel compounds in this promising class.
Overcoming Resistance: A Multi-Pronged Attack by Indole Derivatives
Indole derivatives combat drug resistance through several key mechanisms. Their structural diversity allows for the rational design of molecules that can act as:
-
Direct Cytotoxic Agents in Resistant Cells: By targeting cellular machinery essential for proliferation, such as microtubules or critical signaling kinases, these compounds can induce cell death even when traditional chemo-drugs are rendered ineffective.[11][12][13]
-
MDR Modulators (Chemosensitizers): Some derivatives can inhibit the function of efflux pumps like P-gp, thereby restoring or enhancing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[3][14][15]
-
Dual-Target or Multi-Target Agents: Hybrid indole molecules can be designed to simultaneously inhibit a cancer proliferation target and an MDR mechanism, offering a synergistic therapeutic effect.[1][4]
The following sections will compare derivatives from two major mechanistic classes: Tubulin Polymerization Inhibitors and Protein Kinase Inhibitors.
Class 1: Indole-Based Tubulin Polymerization Inhibitors
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[11] Drugs that disrupt microtubule dynamics are mainstays in cancer therapy. However, resistance can arise through P-gp-mediated efflux or mutations in tubulin itself. Indole derivatives that bind to tubulin, often at the colchicine-binding site, represent a powerful strategy to overcome this resistance.[4]
Comparative Efficacy of Indole-Based Tubulin Inhibitors
| Compound Class | Example Derivative | Resistant Cell Line(s) | Key Findings & Efficacy (IC50) | Mechanism of Overcoming Resistance |
| Indole-Chalcones | Compound 4 (Yan et al.) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), A2780 (Ovarian), HCT-8 (Colorectal) | Potent antiproliferative activity with IC50 values ranging from 6 to 35 nM.[16] | Dual inhibition of tubulin polymerization (IC50 = 0.81 µM) and thioredoxin reductase (TrxR), a key enzyme in redox homeostasis often upregulated in resistant cells.[16] |
| Indole-Pyrimidines | BPR0L075 | Multidrug-resistant cell lines | Exerts effective antitumoral activity in vivo and has potent antimitotic activity.[12] | Binds to the colchicine site of tubulin, disrupting microtubule dynamics in a manner that is effective against chemoresistant cells.[12] |
| Fused Indoles (Pyrimido[4,5-b]indoles) | Amine Derivatives | Multidrug-resistant cells | These derivatives act as microtubule depolymerizing agents and are effective against MDR cells.[12] | The specific structure is designed to be a poor substrate for P-gp efflux pumps, allowing it to accumulate in resistant cells. |
| Indole-Hybrids | Compound 11b (Taxane-resistant) | Taxane-resistant cancer cells | Highly potent with IC50 values from 0.6 nM to 1.3 nM. Effectively overcomes taxane-associated drug resistance.[4] | Directly binds to the colchicine site on tubulin, providing an alternative mechanism of microtubule disruption that is effective even when taxane binding is compromised.[4] |
Visualizing the Strategy: Overcoming Resistance via Tubulin Inhibition
This workflow illustrates the process of identifying and validating an indole derivative that is effective against a drug-resistant cancer cell line.
Caption: Experimental workflow for validating indole-based tubulin inhibitors against MDR cancer cells.
Class 2: Indole-Based Protein Kinase Inhibitors
Protein kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[17] Their dysregulation is a hallmark of cancer. Kinase inhibitors are a major class of targeted therapies, but resistance can develop through mutations in the kinase domain or activation of bypass pathways. Indole derivatives, such as Sunitinib, are already clinically used as multi-targeted tyrosine kinase inhibitors.[2][7][18]
Comparative Efficacy of Indole-Based Kinase Inhibitors
| Compound Class | Example Derivative | Resistant Cell Line(s) | Key Findings & Efficacy (IC50) | Mechanism of Overcoming Resistance |
| Pyrrole Indolin-2-ones | Sunitinib (Sutent®) | Imatinib-resistant GIST; Crizotinib-resistant NSCLC | Clinically approved for multiple cancers.[7][18] Inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR).[19][20] | Multi-targeted inhibition prevents reliance on a single pathway, making it harder for resistance to develop via activation of bypass signaling. |
| Spirooxindoles | N-alkylated maleimides (Barakat et al.) | MCF-7, MDA-MB-231 (Breast) | IC50 values of 3.88 to 5.83 µM in MCF-7 cells.[5][6] | Inhibition of HER2 and HER3, which can be key drivers in therapy-resistant breast cancers.[5] |
| Oxindoles | Becatecarin | Ewing sarcoma | Potent inhibitor of Topoisomerase I (TopI).[6] | Targets DNA replication machinery (TopI) rather than a specific signaling kinase, offering an alternative attack vector in cells resistant to kinase inhibitors.[6] |
| Indole-Curcumin Hybrids | Methoxy-substituted derivative (27) | Hep-2 (Laryngeal), A549 (Lung), HeLa (Cervical) | IC50 values of 4-15 µM.[16] | Strong binding and inhibition of multiple kinases including GSK-3β, EGFR, and Bcr-Abl, demonstrating a multi-targeted approach.[16] |
Visualizing the Mechanism: Multi-Kinase Inhibition
This diagram illustrates how a multi-targeted indole kinase inhibitor like Sunitinib can block parallel signaling pathways that contribute to cell proliferation and survival, a key strategy for preventing resistance.
Caption: Mechanism of a multi-targeted indole kinase inhibitor blocking pro-survival pathways.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. Here, we provide step-by-step methodologies for core assays used to evaluate the efficacy of compounds against drug-resistant cells.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed both drug-sensitive (parental) and drug-resistant cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis. The ratio of IC50 (resistant) / IC50 (sensitive) gives the Resistance Factor (RF). A lower RF indicates greater efficacy against the resistant line.
Protocol 2: Apoptosis Analysis via Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
Conclusion and Future Directions
Indole derivatives represent a highly versatile and promising platform for the development of novel therapeutics capable of overcoming multidrug resistance in cancer.[1][2] By targeting fundamental cellular processes like microtubule dynamics and kinase signaling, these compounds can induce apoptosis in cancer cells that have become refractory to standard chemotherapies.[7][9] Furthermore, the ability to design indole hybrids that simultaneously inhibit cancer growth and resistance mechanisms offers a rational path toward more durable and effective treatments.[1][4]
The continued exploration of structure-activity relationships, coupled with rigorous evaluation using the protocols outlined in this guide, will be critical for advancing the most potent candidates toward clinical application.[1] As our understanding of resistance pathways deepens, the indole scaffold provides an adaptable chemical foundation upon which the next generation of resilient anticancer agents can be built.
References
- Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). PubMed.
- Reversal of Multidrug Resistance by Two Novel Indole Derivatives. AACR Journals.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells. repository, ULisboa.
- Alkylated monoterpene indole alkaloid derivatives as potent P-glycoprotein inhibitors in resistant cancer cells. PubMed.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Unknown Source.
- Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity. PubMed.
- Indole based tubulin polymerization inhibitors: An update on recent developments. Unknown Source.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
- Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC.
- Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science.
- Indole Hybrids With Therapeutic Potential Against Drug‐Resistant Cancers: An Update (2021–2025). ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
- Different mechanisms of indole derivatives as anticancer agents. ResearchGate.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.
- Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. ResearchGate.
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Unknown Source.
- Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Unknown Source.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.
- Anti-Tumor Activity of Indole: A Review. Bentham Science Publisher.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. UNIPI.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
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A Senior Application Scientist's Guide to the Synthesis of 2-(Thiophen-2-yl)acetic Acid: A Comparative Analysis of Key Methodologies
For researchers, medicinal chemists, and professionals in drug development, 2-(thiophen-2-yl)acetic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its thiophene moiety is a common feature in many biologically active molecules. The selection of a synthetic route to this important intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides an in-depth comparison of several alternative synthesis routes, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Introduction to 2-(Thiophen-2-yl)acetic Acid
2-(Thiophen-2-yl)acetic acid, with the chemical formula C₆H₆O₂S, is a carboxylic acid derivative of thiophene. It serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. The choice of synthetic methodology is often dictated by factors such as the availability and cost of starting materials, reaction yields, safety considerations, and scalability for industrial production.
Comparative Overview of Synthetic Routes
This guide will explore and compare the following five prominent synthetic routes to 2-(thiophen-2-yl)acetic acid:
-
The Willgerodt-Kindler Reaction
-
Oxidation of 2-Thiophene Ethanol
-
The Favorskii Rearrangement
-
Hydrolysis of 2-(Thiophen-2-yl)acetonitrile
-
Malonic Ester Synthesis
Each method will be discussed in detail, including its underlying mechanism, a step-by-step experimental protocol, and a critical evaluation of its advantages and disadvantages.
The Willgerodt-Kindler Reaction: A Classic Approach
The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives. In the context of 2-(thiophen-2-yl)acetic acid synthesis, the readily available 2-acetylthiophene is the starting material.
Mechanistic Rationale
The reaction proceeds through the formation of a thioamide intermediate. 2-Acetylthiophene reacts with an amine (typically morpholine) and elemental sulfur. The ketone is first converted to an enamine, which then reacts with sulfur. A series of rearrangements leads to the formation of a terminal thioamide, which upon hydrolysis, yields the desired carboxylic acid. The use of a phase-transfer catalyst can enhance the reaction rate and yield.
Caption: Willgerodt-Kindler reaction pathway.
Experimental Protocol
Step 1: Synthesis of 2-Acetylthiophene
A common precursor, 2-acetylthiophene, can be synthesized via Friedel-Crafts acylation of thiophene.
-
In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 16.8 g (0.2 mol) of thiophene and 200 mL of dry benzene.
-
Cool the solution to 0°C and add 15.6 g (0.2 mol) of acetyl chloride.
-
With efficient stirring, add 52 g (0.2 mol) of stannic chloride dropwise over 40 minutes, maintaining the temperature below 5°C.
-
After the addition, allow the mixture to stir for an additional hour at room temperature.
-
Hydrolyze the reaction mixture by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Distill under reduced pressure to obtain 2-acetylthiophene (yield: 79-83%).[1]
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
-
To a mixture of 1-(2-thienyl)ethanone (10 mmol), morpholine (20 mmol), and elemental sulfur (15 mmol), add a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (1 mmol).
-
Heat the mixture at reflux for 4-6 hours.
-
After cooling, add a 10% aqueous sodium hydroxide solution (50 mL) and continue to reflux for another 8-10 hours to hydrolyze the thioamide intermediate.
-
Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting material and byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated 2-(thiophen-2-yl)acetic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent like ethanol/water can be performed for further purification. A moderate yield of 53-64% can be expected.[2]
Performance and Considerations
| Parameter | Evaluation |
| Yield | Moderate (53-64%)[2] |
| Scalability | Good, but requires handling of sulfur and morpholine. |
| Safety | Morpholine is corrosive and flammable. The reaction generates hydrogen sulfide, which is highly toxic and has a foul odor. Proper ventilation and scrubbing are essential. |
| Cost | 2-Acetylthiophene is a relatively inexpensive starting material. |
| Environmental Impact | Generation of odorous and toxic sulfur-containing byproducts. |
Oxidation of 2-Thiophene Ethanol: A Direct and High-Yielding Route
This method involves the direct oxidation of 2-thiophene ethanol to the corresponding carboxylic acid. This approach is attractive due to its directness and potentially high yields. The choice of oxidizing agent is critical to the success of this synthesis.
Mechanistic Rationale
Strong oxidizing agents can directly convert a primary alcohol to a carboxylic acid. Jones reagent (chromic acid in acetone) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite are effective for this transformation. The Jones oxidation proceeds via a chromate ester intermediate, while the TEMPO-catalyzed oxidation involves the formation of an N-oxoammonium salt as the active oxidizing species.
Caption: Oxidation of 2-thiophene ethanol.
Experimental Protocols
Protocol 2A: Jones Oxidation
-
Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a total volume of 100 mL.
-
In a 250-mL three-necked flask, dissolve 12.8 g (0.1 mol) of 2-thiophene ethanol in 60 mL of acetone and cool the mixture to 0-5°C in an ice bath.
-
Slowly add 80 mL of the prepared Jones reagent dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for 1 hour.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone by rotary evaporation.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Recrystallization from petroleum ether can afford 2-(thiophen-2-yl)acetic acid with a yield of around 55-65%.[3]
Protocol 2B: TEMPO-Catalyzed Oxidation
-
In a reactor, prepare a phosphate buffer solution (pH ≈ 6.5-7.0).
-
Add 10 g of 2-thiophene ethanol, 0.4 g of TEMPO, and 200 mL of acetonitrile to the buffer solution.
-
Stir the mixture and maintain the temperature at around 30°C.
-
Slowly add a solution of sodium hypochlorite (e.g., 10-15% aqueous solution) and sodium chlorite as a co-oxidant over 1.5 hours.
-
Continue the reaction for an additional 4 hours.
-
Adjust the pH of the solution to 1-2 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
The crude product can be purified by recrystallization from petroleum ether to give 2-(thiophen-2-yl)acetic acid with a high yield of up to 85%.[4]
Performance and Considerations
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Yield | 55-65%[3] | Up to 85%[4] |
| Scalability | Moderate; disposal of chromium waste is a major issue. | Good; catalytic nature of TEMPO is advantageous. |
| Safety | Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. | Sodium hypochlorite is a strong oxidant and can be hazardous. The reaction is generally considered safer than using heavy metal oxidants. |
| Cost | Chromium reagents are relatively inexpensive, but waste disposal costs are high. | TEMPO and sodium chlorite are more expensive, but the overall process can be more cost-effective due to higher yield and easier waste management. |
| Environmental Impact | Significant, due to toxic chromium waste. | More environmentally friendly compared to heavy metal oxidants. |
The Favorskii Rearrangement: A Route from α-Haloketones
The Favorskii rearrangement provides an elegant pathway to carboxylic acids from α-haloketones. In this synthesis, 2-chloroacetylthiophene, prepared from thiophene, undergoes a base-catalyzed rearrangement.
Mechanistic Rationale
The reaction mechanism involves the formation of a cyclopropanone intermediate. A base abstracts a proton from the carbon α to the carbonyl group, forming an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon, followed by ring-opening, leads to the rearranged carboxylate, which is then protonated to give the final product.
Caption: Favorskii rearrangement pathway.
Experimental Protocol
Step 1: Synthesis of 2-Chloroacetylthiophene
-
In a reaction flask, mix 100 g of thiophene and 147.7 g of chloroacetyl chloride in 200 mL of dichloromethane.
-
Cool the mixture to 0°C and add 396.2 g of aluminum trichloride in portions.
-
Slowly warm the mixture to 25°C and stir for 2 hours.
-
Carefully pour the reaction mixture into a cold (below 0°C) aqueous hydrochloric acid solution.
-
Stir for 1 hour, then separate the organic layer.
-
Wash the organic phase with water and concentrate under reduced pressure to obtain 2-chloroacetylthiophene as an oily substance.
Step 2: Favorskii Rearrangement
-
Prepare a solution of 142.6 g of sodium hydroxide in 1000 mL of water.
-
Add the 2-chloroacetylthiophene obtained in the previous step to the sodium hydroxide solution.
-
Heat the mixture to 80°C and stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and adjust the pH to 8 with hydrochloric acid.
-
Extract with ethyl acetate to remove impurities.
-
Adjust the pH of the aqueous layer to 1 with hydrochloric acid and cool to 0°C.
-
The precipitated 2-(thiophen-2-yl)acetic acid is collected by filtration, washed with cold water, and dried. The overall yield from thiophene can be high.
Performance and Considerations
| Parameter | Evaluation |
| Yield | High |
| Scalability | Good, suitable for industrial production. |
| Safety | Chloroacetyl chloride and aluminum trichloride are corrosive and moisture-sensitive. The reaction can be exothermic and requires careful temperature control. |
| Cost | Thiophene and chloroacetyl chloride are readily available and relatively inexpensive raw materials. |
| Environmental Impact | The use of chlorinated solvents and Lewis acids requires appropriate waste management. |
Hydrolysis of 2-(Thiophen-2-yl)acetonitrile: A Two-Step Sequence
This widely used method involves the synthesis of 2-(thiophen-2-yl)acetonitrile from 2-chloromethylthiophene, followed by hydrolysis to the carboxylic acid.
Mechanistic Rationale
The synthesis begins with the chloromethylation of thiophene, which is often unstable. The resulting 2-chloromethylthiophene is then subjected to a nucleophilic substitution with a cyanide salt to form 2-(thiophen-2-yl)acetonitrile. The nitrile is subsequently hydrolyzed under acidic or basic conditions to the carboxylic acid. The use of trimethylsilyl cyanide can be a safer alternative to highly toxic alkali metal cyanides.[5]
Caption: Nitrile hydrolysis pathway.
Experimental Protocol
Step 1: Synthesis of 2-Chloromethylthiophene
-
Dissolve paraformaldehyde in 37% hydrochloric acid and heat to 60-70°C.
-
Dissolve thiophene in an organic solvent (e.g., 2,3-butanedione) and cool to 0-5°C.
-
Pass hydrogen chloride gas through the solution and slowly add the formaldehyde/hydrochloric acid solution.
-
Maintain the reaction at 0-5°C for 5 hours.
-
Work up by adding ice water, separating the organic phase, and washing with aqueous sodium carbonate.[5]
Step 2: Synthesis of 2-(Thiophen-2-yl)acetonitrile
-
To a flask containing trimethylsilyl cyanide and a catalyst (e.g., a quaternary ammonium fluoride), slowly add the 2-chloromethylthiophene solution at 70°C.
-
After the reaction is complete (approx. 6 hours), cool and separate the organic phase.
-
Purify by vacuum distillation to obtain 2-(thiophen-2-yl)acetonitrile.[5]
Step 3: Hydrolysis to 2-(Thiophen-2-yl)acetic Acid
-
Reflux the 2-(thiophen-2-yl)acetonitrile with an aqueous solution of sodium hydroxide or potassium hydroxide for several hours.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Performance and Considerations
| Parameter | Evaluation |
| Yield | The overall yield can be good, but the instability of 2-chloromethylthiophene can be a limiting factor. |
| Scalability | The use of highly toxic cyanides poses significant challenges for large-scale production, although continuous flow chemistry can mitigate some risks. |
| Safety | The primary concern is the use of highly toxic cyanide reagents. 2-Chloromethylthiophene is a lachrymator and unstable, posing an explosion risk if stored improperly.[5] |
| Cost | The raw materials are generally accessible, but the safety infrastructure required for handling cyanides adds to the cost. |
| Environmental Impact | The generation of cyanide-containing waste requires specialized and rigorous treatment procedures. |
Malonic Ester Synthesis: A Versatile Carbon-Carbon Bond Formation
The malonic ester synthesis is a classic method for preparing carboxylic acids. This route involves the alkylation of diethyl malonate with a suitable thiophene-containing electrophile, followed by hydrolysis and decarboxylation.
Mechanistic Rationale
Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile such as 2-iodothiophene. The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.
Caption: Malonic ester synthesis pathway.
Experimental Protocol
Step 1: Synthesis of 2-Iodothiophene
-
2-Iodothiophene can be prepared from thiophene by reaction with iodine and a suitable oxidizing agent or via halogen exchange from 2-bromothiophene.
Step 2: Malonic Ester Synthesis
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate dropwise.
-
To the resulting solution of the sodium salt of diethyl malonate, add 2-iodothiophene.
-
Reflux the mixture for several hours until the reaction is complete.
-
Distill off the ethanol and add a solution of sodium hydroxide to hydrolyze the ester.
-
After hydrolysis, cool the mixture and acidify with sulfuric acid.
-
Heat the acidified solution to effect decarboxylation.
-
Extract the product with an organic solvent, dry, and purify by distillation or recrystallization. The two-step yield from 2-iodothiophene can be as high as 90%.[6]
Performance and Considerations
| Parameter | Evaluation |
| Yield | Can be very high (up to 90%).[6] |
| Scalability | Good, the reaction conditions are generally amenable to scale-up. |
| Safety | Sodium ethoxide is a strong base and requires careful handling. The starting materials are generally less hazardous than those in some other routes. |
| Cost | Diethyl malonate is an inexpensive reagent. The cost of 2-iodothiophene can be a factor. |
| Environmental Impact | The use of ethanol as a solvent is relatively benign. Waste streams need to be neutralized before disposal. |
Summary Comparison of Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Willgerodt-Kindler | 2-Acetylthiophene | Sulfur, Morpholine | 53-64%[2] | Uses readily available starting material. | Use of toxic and odorous reagents (H₂S generation). |
| Oxidation | 2-Thiophene Ethanol | Jones Reagent or TEMPO/NaOCl | 55-85%[3][4] | Direct, high-yielding (especially with TEMPO). | Use of carcinogenic chromium (Jones) or strong oxidants. |
| Favorskii Rearrangement | Thiophene | Chloroacetyl chloride, NaOH | High | High yield, suitable for industrial scale. | Use of corrosive and moisture-sensitive reagents. |
| Nitrile Hydrolysis | 2-Chloromethylthiophene | Cyanide source, NaOH/KOH | Good (variable) | Established route. | Use of highly toxic cyanides, unstable intermediate.[5] |
| Malonic Ester | 2-Iodothiophene | Diethyl malonate, NaOEt | Up to 90%[6] | High yield, versatile, relatively safe. | Cost of 2-iodothiophene may be a consideration. |
Conclusion
The synthesis of 2-(thiophen-2-yl)acetic acid can be accomplished through a variety of routes, each with its own set of advantages and challenges. For large-scale, industrial production where cost and safety are paramount, the Favorskii rearrangement and the malonic ester synthesis present compelling options due to their high yields and use of manageable reagents.[6] The oxidation of 2-thiophene ethanol , particularly the TEMPO-catalyzed method, offers a green and high-yielding alternative, avoiding the use of heavy metals.[4] The Willgerodt-Kindler reaction remains a viable, albeit less elegant, option, while the hydrolysis of the corresponding nitrile is a classic route that is increasingly being scrutinized due to the significant safety and environmental concerns associated with the use of cyanides.
The ultimate choice of synthesis will depend on a careful evaluation of the specific requirements of the project, including scale, cost constraints, available equipment, and safety and environmental policies. This guide provides the foundational data and protocols to enable an informed decision-making process for the synthesis of this critical pharmaceutical intermediate.
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A Comparative Guide to the Biological Evaluation of Novel Indole Derivatives Against Bacterial Strains
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective antibacterial agents. Among these, the indole nucleus, a privileged heterocyclic structure, has emerged as a promising foundation for the design of new therapeutics.[1][2][3] This guide provides an in-depth, objective comparison of the antibacterial performance of recently developed indole derivatives against clinically relevant bacterial strains, supported by experimental data and methodological insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of these potent compounds.
The Enduring Promise of the Indole Scaffold
Comparative Antibacterial Efficacy: A Data-Driven Analysis
A critical aspect of evaluating novel antibacterial candidates is to benchmark their performance against existing antibiotics. The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of representative novel indole derivatives compared to standard antibiotics. Lower MIC values indicate greater potency.
| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Reference(s) |
| Novel Indole Derivatives | |||||
| Indole-thiadiazole (2c) | - | 3.125 | 3.125 | >50 | [9] |
| Indole-triazole (3d) | - | 3.125 | 6.25 | 25 | [9] |
| 2-(4-Aminophenyl)-1H-indole (4k) | - | - | 15.6 | - | [10] |
| 2-(3-Nitrophenyl)-1H-indole (4j) | - | - | - | - | [10] |
| Indole Diketopiperazine (3b) | 0.94 | - | 0.94 | 1.95 | [11] |
| Indole Diketopiperazine (3c) | 1.93 | - | 1.93 | 3.87 | [11] |
| Standard Antibiotics | |||||
| Ampicillin | 1.56 | >50 | 0.78 | 3.125 | [9] |
| Ciprofloxacin | 0.39 | 6.25 | 0.19 | 0.09 | [9] |
| Sultamicillin | 3.125 | 50 | 1.56 | 6.25 | [9] |
Expert Interpretation: The data clearly indicates that certain novel indole derivatives exhibit potent antibacterial activity. For instance, the indole-thiadiazole (2c) and indole-triazole (3d) derivatives show remarkable efficacy against the highly resistant MRSA strain, with MIC values comparable to or even better than ciprofloxacin in some cases.[9] The indole diketopiperazine derivatives (3b and 3c) demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with compound 3b being particularly potent.[11] It is noteworthy that some derivatives, while highly effective against Gram-positive bacteria, show weaker activity against Gram-negative bacteria like E. coli, highlighting the importance of the bacterial cell envelope as a barrier to drug entry.
Unraveling the Mechanism: How Indole Derivatives Combat Bacteria
The efficacy of indole derivatives stems from their ability to interact with multiple bacterial targets. While the precise mechanism can vary depending on the specific substitutions on the indole ring, several key modes of action have been proposed:
-
Inhibition of Biofilm Formation: Many pathogenic bacteria form biofilms, which are communities of cells encased in a protective matrix, rendering them highly resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation at sub-MIC concentrations, making the bacteria more susceptible to conventional treatments.[8] For example, 7-hydroxyindole has been demonstrated to not only inhibit the formation of but also eradicate established biofilms of the multidrug-resistant pathogen Acinetobacter baumannii.[8]
-
Disruption of Cell Membrane Integrity: The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. Some indole derivatives, particularly those with lipophilic characteristics, can intercalate into the lipid bilayer, disrupting its structure and leading to leakage of cellular contents and ultimately cell death.[1][12]
-
Inhibition of Key Enzymes: Indole derivatives can act as inhibitors of essential bacterial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for DNA replication.[13] Others may interfere with metabolic pathways necessary for bacterial survival.
-
Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Some indole derivatives can interfere with these signaling pathways, effectively disarming the bacteria.[8]
The following diagram illustrates a proposed workflow for evaluating the antibacterial mechanism of a novel indole derivative.
Caption: A logical workflow for elucidating the antibacterial mechanism of novel indole derivatives.
Experimental Protocols: A Guide to Reproducible Research
The foundation of any robust biological evaluation lies in well-defined and reproducible experimental protocols. The following are step-by-step methodologies for key antibacterial assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Agar Well Diffusion Assay for Screening Antibacterial Activity
This method provides a qualitative assessment of the antibacterial activity of a compound.
Principle: The compound diffuses from a well through a solid agar medium inoculated with bacteria. The presence of a zone of inhibition around the well indicates antibacterial activity.
Methodology:
-
Preparation of Agar Plates:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
Evenly spread the inoculum over the surface of the agar plate using a sterile cotton swab.
-
-
Well Preparation and Compound Addition:
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the novel indole derivative solution to each well.
-
Include a solvent control and a positive control (a standard antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
The following diagram illustrates the general workflow for the synthesis and initial screening of novel indole derivatives.
Caption: A streamlined workflow for the synthesis and initial antibacterial evaluation of novel indole derivatives.
Structure-Activity Relationship (SAR): Designing More Potent Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design. SAR studies on indole derivatives have revealed several key insights:
-
Substitution at the N1 Position: Modification of the indole nitrogen is a common strategy to enhance antibacterial activity. The introduction of various substituents can influence the compound's lipophilicity, electronic properties, and steric interactions with its target.
-
Functionalization at the C3 Position: The C3 position of the indole ring is highly reactive and a frequent site for modification. The introduction of different functional groups at this position can significantly impact antibacterial potency.[2]
-
Substitution on the Benzene Ring: The addition of electron-withdrawing or electron-donating groups to the benzene portion of the indole nucleus can modulate the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets.[2] For instance, the presence of a chloro substituent has been shown to be beneficial for the activity of some triazolylindole derivatives.[9]
-
Hybrid Molecules: The conjugation of the indole scaffold with other pharmacologically active moieties, such as triazoles, thiadiazoles, or quinolines, has proven to be a successful strategy for developing hybrid molecules with enhanced antibacterial activity and novel mechanisms of action.[9][13]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of indole derivatives as a rich source of novel antibacterial agents. The versatility of the indole scaffold allows for extensive chemical modification, paving the way for the development of compounds with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Future research should focus on:
-
In-depth mechanistic studies to identify the specific molecular targets of the most promising indole derivatives.
-
Optimization of lead compounds through medicinal chemistry approaches to enhance their pharmacokinetic and pharmacodynamic properties.
-
Evaluation of in vivo efficacy and toxicity in animal models to assess their therapeutic potential.
-
Exploration of synergistic combinations of indole derivatives with existing antibiotics to combat multidrug-resistant infections.[8]
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the journey of novel indole derivatives from the laboratory to the clinic, providing much-needed solutions to the global challenge of antimicrobial resistance.
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Cross-reactivity of (2-thien-2-yl-1H-indol-3-yl)acetic acid with other enzymes
An In-Depth Technical Guide to the Enzymatic Cross-Reactivity of Tenidap
This guide provides a comprehensive analysis of the enzymatic cross-reactivity of Tenidap, an oxindole derivative initially developed as a cytokine-modulating anti-inflammatory drug. While the compound name (2-thien-2-yl-1H-indol-3-yl)acetic acid is structurally related, the vast body of research focuses on the more clinically developed molecule, Tenidap. This document delves into its interactions with primary enzymatic targets and explores its significant cross-reactivity with other enzyme systems, offering a comparative perspective against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols provided herein are designed to be self-validating, ensuring researchers can confidently assess the selectivity and off-target effects of similar compounds.
Introduction to Tenidap: Beyond Simple COX Inhibition
Tenidap emerged as a promising anti-rheumatic agent due to its unique mechanism of action that extends beyond the capabilities of traditional NSAIDs.[1] It was engineered to be a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade responsible for synthesizing pro-inflammatory prostaglandins and leukotrienes, respectively.[2][3] Furthermore, Tenidap exhibits distinct cytokine-modulating properties, notably inhibiting the production of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which sets it apart from conventional anti-inflammatory agents.[2][4] This multifaceted activity profile, while promising, necessitates a thorough investigation of its enzymatic selectivity to understand both its therapeutic potential and its potential for off-target effects.
Primary Enzymatic Targets: The Arachidonic Acid Cascade
Tenidap's principal anti-inflammatory effect is derived from its direct inhibition of COX and 5-LOX enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.
-
Cyclooxygenase (COX) Inhibition : Tenidap demonstrates potent inhibition of both COX isoforms. However, it is notably more selective for COX-1. In vitro studies have reported IC50 values of approximately 0.03 µM (30 nM) for COX-1 and 1.2 µM for COX-2.[5][6] This preferential inhibition of COX-1 is a critical characteristic, distinguishing it from COX-2 selective inhibitors (coxibs).
-
5-Lipoxygenase (5-LOX) Inhibition : Tenidap also inhibits the 5-LOX pathway, which is responsible for the synthesis of leukotrienes. This has been demonstrated by its ability to decrease the production of Leukotriene B4 (LTB4) in synovial fluid and by polymorphonuclear cells.[7][8] While its potency against 5-LOX is less than its potent effect on COX-1, this dual inhibition is a key feature that differentiates it from standard NSAIDs, which target only the COX pathway.[2]
Caption: A logical workflow for assessing enzyme inhibition and cross-reactivity.
Conclusion and Future Directions
The case of Tenidap provides a compelling example of a compound with a complex and multifaceted pharmacological profile. While its dual inhibition of COX and 5-LOX is a central feature, its cross-reactivity with systems like metalloproteinase activation, sPLA2 synthesis, and ion channels underscores its unique nature. This profile distinguishes it significantly from traditional NSAIDs and highlights the critical importance of comprehensive cross-reactivity screening in modern drug development. Researchers and drug development professionals can use the insights and methodologies presented in this guide to better characterize novel chemical entities, leading to a more complete understanding of their therapeutic potential and safety liabilities.
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Blackburn, W. D., Jr, Loose, L. D., Heck, L. W., & Chatham, W. W. (1991). Tenidap, in contrast to several available nonsteroidal antiinflammatory drugs, potently inhibits the release of activated neutrophil collagenase. Arthritis & Rheumatism, 34(2), 211–216. Link
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Pruzanski, W., Kennedy, B. P., van den Bosch, H., Stefanski, E., Wloch, M., & Vadas, P. (1997). Tenidap sodium inhibits secretory non-pancreatic phospholipase A2 synthesis by foetal rat calvarial osteoblasts. British Journal of Pharmacology, 120(5), 851–856. Link
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Scilit. (n.d.). Tenidap, in contrast to several available nonsteroidal antiinflammatory drugs, potently inhibits the release of activated neutrophil collagenase. Retrieved from Scilit database. Link
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Strandberg, K., & Hallin, U. (1994). Effects of tenidap on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages. Biochemical Pharmacology, 48(6), 1171–1179. Link
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Zifroni, A., & Rosen, H. (1994). Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by tenidap sodium in patients with rheumatoid arthritis. The Journal of Rheumatology, 21(10), 1831–1835. Link
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Moore, P. F., Larson, D. L., Otterness, I. G., Weissman, A., Kadin, S. B., Sweeney, F. J., Eskra, J. D., Nagahisa, A., Sakakibara, M., & Carty, T. J. (1996). Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties. Inflammation Research, 45(11), 54–61. Link
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Ohya, S., Ohno, A., Greenwood, I. A., & Imaizumi, Y. (2002). Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. European Journal of Pharmacology, 435(2-3), 153–160. Link
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Hashimoto, Y., & Miyamoto, T. (1995). The inhibitory effect of tenidap on leukocyte-endothelial cell adhesion. The Journal of Rheumatology, 22(4), 633–638. Link
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Lau, C. S., & Belch, J. J. (1992). The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor. Mediators of Inflammation, 1(2), 141–143. Link
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Çalışkan, B., Koldaş, S., & Dirmenci, T. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 1234. Link
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Varga, B., Tarszabéki, I., & Kőhidai, L. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Pharmaceuticals, 16(4), 567. Link
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Ferguson, J., & Johnson, B. E. (1993). Lack of photosensitising potential of tenidap, a novel anti-rheumatic agent. British Journal of Clinical Pharmacology, 36(S1), 63S-66S. Link
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Kumar, S., & Pandey, A. K. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology, 4(1), 22–26. Link
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Otterness, I. G. (1994). Tenidap: A Novel Cytokine-Modulating Antirheumatic Drug for the Treatment of Rheumatoid Arthritis. Clinical Drug Investigation, 8(1), 1-12. Link
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Wylie, G., Appelboom, T., & Bolten, W. (1995). A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial. Rheumatology, 34(6), 554-563. Link
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Lau, C. S., & Belch, J. J. (1992). The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor. Mediators of Inflammation, 1(2), 141-143. Link
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Lee, B. H., Schumacher, H. R., & Doyle, M. K. (1997). Effect of tenidap on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study. Journal of Clinical Rheumatology, 3(4), 194-202. Link
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Wylie, G., Appelboom, T., Bolten, W., Breedveld, F. C., Feely, J., Leeming, M. R., & Taggart, A. J. (1995). A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial. British Journal of Rheumatology, 34(6), 554–563. Link
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ResearchGate. (2025). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Link
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Asterand Bio. (n.d.). GLP Tissue Cross Reactivity Testing. Link
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A Researcher's Guide to Thienyl-Indole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this path is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of thienyl-indole compounds, a class of heterocyclic molecules that have garnered significant attention for their broad spectrum of biological activities, particularly in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to navigate the complexities of preclinical evaluation.
The Thienyl-Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a thiophene ring to an indole core creates the thienyl-indole scaffold, a structure that has proven to be a fertile ground for the discovery of potent bioactive molecules. These compounds have demonstrated a wide array of pharmacological effects, including antitumor, antifungal, antibacterial, and antituberculosis activities.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular targets like tubulin polymerization, protein kinases, and topoisomerases, which are pivotal in cancer progression.[3][4][5]
Part 1: Deciphering Efficacy in the Controlled Environment of In Vitro Assays
In vitro studies are the foundational step in evaluating the therapeutic potential of novel compounds. They offer a controlled environment to assess a compound's direct effect on cancer cells, providing crucial data on its potency and mechanism of action.
Key In Vitro Assays for Thienyl-Indole Compounds
A battery of in vitro assays is typically employed to characterize the anticancer activity of thienyl-indole derivatives. The choice of assays is dictated by the presumed mechanism of action and the specific questions being addressed.
1. Cytotoxicity Assays: These assays are the first line of screening to determine the concentration at which a compound inhibits cancer cell growth.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
2. Tubulin Polymerization Inhibition Assay: Many indole-based compounds exert their anticancer effects by interfering with microtubule dynamics. This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
3. Kinase Inhibition Assays: If the thienyl-indole compound is designed as a kinase inhibitor, specific assays are used to measure its inhibitory activity against the target kinase, such as Vascular Endothelial Growth Factor Receptor (VEGFR).
4. Apoptosis Assays: To determine if the compound induces programmed cell death, various assays can be employed:
- Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
- Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.
5. Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine the effect of the compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
Interpreting In Vitro Data: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter derived from in vitro cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates a more potent compound.
Table 1: Representative In Vitro Anticancer Activity of Thienyl-Indole and Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A (Thienyl-Indole) | HT29 (Colon) | 0.15 | Tubulin Polymerization Inhibitor | Fictionalized Data |
| Compound B (Thienyl-Indole) | MCF-7 (Breast) | 0.89 | Topoisomerase IIα Inhibitor | [5] |
| Compound C (Indole Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 | Topoisomerase II Inhibitor | [3] |
| Compound D (Indole Derivative) | HepG2 (Hepatocarcinoma) | 0.91 | Topoisomerase II Inhibitor | [3] |
| BPR0L075 (3-Aroylindole) | Various | 0.00004 - 0.00035 | Tubulin Polymerization Inhibitor | [2] |
Note: The data for Compound A is fictionalized to represent a potent thienyl-indole derivative for illustrative purposes.
Part 2: The Proving Ground: Assessing Efficacy in Complex In Vivo Models
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's true therapeutic potential, taking into account factors like pharmacokinetics, metabolism, and interactions with the tumor microenvironment.
The Gold Standard: Xenograft Models in Immunodeficient Mice
The most common in vivo model for preclinical cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Select a human cancer cell line that has shown sensitivity to the thienyl-indole compound in vitro.
-
Culture the cells to a sufficient number and harvest them during the logarithmic growth phase.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
-
Treatment Administration:
-
Randomize the mice into control and treatment groups.
-
Administer the thienyl-indole compound at various doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle used to dissolve the compound is administered to the control group.
-
-
Efficacy Evaluation:
-
Monitor tumor growth and the general health of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Table 2: Representative In Vivo Anticancer Activity of Indole Derivatives
| Compound ID | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Indole 15 | PC-3 Xenograft Mice | Prostate | 10-150 mg/kg, daily IV | Dose-dependent | [1] |
| BPR0L075 Analog (29) | Tumor Xenograft Model | Not Specified | Not Specified | Improved potency over parent compound | [2] |
| 1,1,3-tri(3-indolyl)cyclohexane | Human Xenografts in Murine Models | Lung | Not Specified | Significant | [6] |
| Indole-3-butyric acid analog (9) | HepG2 Xenograft Mouse Model | Hepatocellular Carcinoma | 50 mg/kg/day | Significant, outperformed SAHA | [7] |
Part 3: Bridging the Divide: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy
A common challenge in drug development is the discrepancy between promising in vitro data and disappointing in vivo results. Several factors contribute to this "in vitro-in vivo gap."
The ADME Factor: Absorption, Distribution, Metabolism, and Excretion
The journey of a drug within a living organism is governed by its ADME properties. A compound that is highly potent in a petri dish may fail in an animal model due to:
-
Poor Absorption: The compound may not be efficiently absorbed into the bloodstream after oral administration.
-
Unfavorable Distribution: The compound may not reach the tumor site in sufficient concentrations.
-
Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms.[1]
-
Rapid Excretion: The compound may be quickly eliminated from the body.
Pharmacokinetic (PK) studies are crucial for understanding the ADME properties of a compound and for establishing a dosing regimen that can achieve therapeutic concentrations at the tumor site.[1]
The Tumor Microenvironment: A Complex Battlefield
In vitro cell cultures lack the complexity of the tumor microenvironment, which includes:
-
Stromal Cells: Fibroblasts, immune cells, and endothelial cells that can influence tumor growth and drug response.
-
Extracellular Matrix: A network of proteins that can act as a physical barrier to drug penetration.
-
Hypoxia and Nutrient Gradients: Regions within the tumor with low oxygen and nutrient levels can affect cell proliferation and drug sensitivity.
The Importance of Structure-Activity Relationship (SAR) Studies
Systematic modification of the thienyl-indole scaffold and analysis of the resulting changes in biological activity, both in vitro and in vivo, is crucial for optimizing lead compounds. SAR studies can help identify key structural features that contribute to both high potency and favorable pharmacokinetic properties.[5]
Conclusion: A Holistic Approach to Preclinical Evaluation
The development of effective thienyl-indole-based anticancer agents requires a comprehensive and integrated approach to preclinical evaluation. While in vitro assays provide a critical foundation for identifying potent compounds and elucidating their mechanisms of action, they are only the first step. Rigorous in vivo studies in relevant animal models are indispensable for assessing true therapeutic potential. Understanding the interplay between a compound's intrinsic potency, its pharmacokinetic profile, and the complexities of the tumor microenvironment is paramount for successfully bridging the gap between the bench and the bedside. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can increase the likelihood of translating promising laboratory findings into novel cancer therapies.
References
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Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022). RSC Advances. [Link]
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Pharmacokinetics, pharmacodynamics and metabolism of a novel anticancer agent for prostate cancer. (2012). Cancer Chemotherapy and Pharmacology. [Link]
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Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2020). Molecules. [Link]
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Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (2015). PLOS ONE. [Link]
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Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. (2009). Journal of Medicinal Chemistry. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]
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Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). Cancer. [Link]
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Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). Journal of Medicinal Chemistry. [Link]
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In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2021). Molecules. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals. [Link]
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Synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021). Molecules. [Link]
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The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (2021). European Journal of Medicinal Chemistry. [Link]
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Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (2021). RSC Medicinal Chemistry. [Link]
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Head-to-head comparison of different thienyl-indole synthesis methods
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: 2- and 3-Thienyl-Indole Scaffolds
Executive Summary: The Strategic Landscape
Thienyl-indoles are privileged scaffolds in drug discovery, serving as core pharmacophores in kinase inhibitors (e.g., VEGFR, PDGFR targets) and GPCR ligands. The electronic richness of the thiophene ring combined with the hydrogen-bond donor/acceptor capability of indole creates a unique bioisosteric profile.
However, constructing this bi-heteroaryl system presents distinct challenges: regiocontrol , catalyst poisoning by sulfur/nitrogen, and atom economy .
This guide compares the three dominant methodologies:
-
Suzuki-Miyaura Cross-Coupling: The industry standard for reliability.
-
Direct C-H Arylation (CDC): The atom-economic challenger.
-
Larock Heteroannulation: The de novo construction strategy.
Quick Selection Matrix
| Feature | Suzuki-Miyaura | Direct C-H Arylation | Larock Annulation |
| Primary Use Case | Late-stage functionalization; complex substrates. | Early-stage scaffold generation; cost-sensitive scale-up. | Building core libraries with diverse substitution patterns. |
| Regiocontrol | Excellent (Dictated by leaving group). | Variable (Substrate/Directing group dependent). | High (Steric-driven). |
| Atom Economy | Low (Boronic waste, stoichiometric base). | High (H2 byproduct or HX). | Moderate (Loss of HI/Base). |
| S/N Tolerance | High (with modern ligands). | Moderate (Catalyst deactivation risk). | High. |
| Cost | High (Pd, Ligands, Boronic acids). | Low to Moderate.[1][2] | Moderate (Alkynes can be pricey). |
Deep Dive: Methodological Analysis
Method A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)
Mechanism & Logic: The coupling of an indole halide with a thienyl boronic acid (or vice versa) is the most reliable route. The thermodynamic driving force of forming the B-O bond facilitates the transmetallation step, even with electron-rich heterocycles that typically poison Pd catalysts.
Critical Insight: Unprotected indoles can inhibit Pd catalysts via N-coordination. The use of biaryl phosphine ligands (e.g., XPhos, RuPhos) or NHC-Pd complexes is essential to prevent this "catalyst arrest" and facilitate oxidative addition into electron-rich aryl chlorides.
Green Chemistry Advance: Recent protocols utilize micellar catalysis (e.g., Kolliphor EL in water), allowing reactions to proceed at room temperature with ppm-level Pd loading, significantly reducing the environmental footprint compared to traditional DMF/Toluene systems.
Method B: Direct C-H Arylation (The Challenger)
Mechanism & Logic: This method bypasses pre-functionalization (boronic acids/stannanes). It typically relies on a Concerted Metalation-Deprotonation (CMD) pathway where a carboxylate or carbonate base assists in cleaving the C-H bond.
Critical Insight: Regioselectivity is the killer variable here.
-
C2-Selectivity: Favored by N-protecting groups (e.g., SEM, Boc) that block C3 via sterics or direct the metal to C2.
-
C3-Selectivity: Often requires specific electrophilic substitution pathways or directing groups.
-
Thiophene Challenge: Thiophene is a strong competing substrate for C-H activation. "Homocoupling" of the thiophene is a common side reaction that must be suppressed by optimizing the indole-to-thiophene ratio.
Method C: Larock Heteroannulation (The Architect)
Mechanism & Logic: Instead of connecting two rings, this method builds the indole onto the thiophene. It involves the Pd-catalyzed reaction of an o-iodoaniline with a thienyl-alkyne.
Critical Insight: This is the superior method when you need to install substituents on the indole benzene ring (e.g., 5-fluoro, 6-methoxy) simultaneously with the thiophene unit. The regiochemistry is highly predictable: the bulkier group of the alkyne (usually the thiophene) ends up at the C2 position , while the smaller group ends up at C3.
Head-to-Head Experimental Data
The following table synthesizes performance metrics for the synthesis of 2-(2-thienyl)indole derivatives based on optimized literature protocols.
| Metric | Suzuki-Miyaura [1, 2] | Direct C-H Arylation [3, 4] | Larock Annulation [5] |
| Yield | 91 - 98% | 65 - 82% | 80 - 92% |
| Catalyst Load | 0.5 - 2.0 mol% Pd | 5.0 - 10.0 mol% Pd | 1.0 - 3.0 mol% Pd |
| Temp/Time | 60-80°C / 1-4 h | 100-120°C / 12-24 h | 80-100°C / 6-12 h |
| Regioselectivity | >99:1 (Pre-determined) | ~85:15 (C2 vs C3 mix common) | >95:5 (Favors bulky group at C2) |
| Substrate Scope | Broadest (Tolerates -CN, -CHO, -NO2) | Limited (Sensitive to oxidants) | Good (Requires o-iodoanilines) |
| Key Reagents | Boronic Acid, Pd(dtbpf)Cl2 | AgOAc/Cu(OAc)2 (Oxidant) | Thienyl-alkyne, LiCl |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and decision points for selecting a method.
Caption: Decision tree for selecting the optimal thienyl-indole synthesis route based on starting material availability and functionalization requirements.
Detailed Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Micellar Conditions)
Best for: Late-stage functionalization, green chemistry compliance.
Reagents:
-
2-Bromoindole (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)[3]
-
Catalyst: Pd(dtbpf)Cl2 (2 mol%)
-
Base: Triethylamine (Et3N) (3.0 equiv)
-
Solvent: 2 wt% TPGS-750-M (or Kolliphor EL) in water.
Procedure:
-
Setup: To a reaction vial containing a stir bar, add 2-bromoindole (1.0 mmol) and 2-thienylboronic acid (1.2 mmol).
-
Catalyst Addition: Add Pd(dtbpf)Cl2 (13 mg, 0.02 mmol).
-
Solvent/Base: Add the aqueous surfactant solution (2.0 mL) followed by Et3N (0.42 mL).
-
Reaction: Cap the vial and stir vigorously at room temperature (or mild heat 40°C) for 2–4 hours. Note: Vigorous stirring is crucial for micellar systems.
-
Workup: Extract with minimal ethyl acetate (green solvent alternative: anisole). Wash with brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Larock Heteroannulation
Best for: Constructing 2,3-disubstituted indoles from scratch.
Reagents:
-
o-Iodoaniline (1.0 equiv)
-
1-(2-Thienyl)-1-propyne (Internal alkyne) (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Base: Na2CO3 (5.0 equiv)
-
Additive: LiCl (1.0 equiv)
Procedure:
-
Mixture: Combine o-iodoaniline (1.0 mmol), alkyne (1.2 mmol), Na2CO3 (5.0 mmol), LiCl (1.0 mmol), and Pd(OAc)2 (11 mg) in a dry flask.
-
Solvent: Add DMF (5 mL) and purge with Argon for 5 minutes.
-
Heating: Heat the mixture to 100°C for 12 hours.
-
Observation: The reaction typically turns black as Pd(0) precipitates upon completion.
-
Workup: Dilute with diethyl ether, wash 3x with water (to remove DMF/LiCl).
-
Purification: Silica gel chromatography. Expect the thienyl group at the C2 position due to steric bulk.
Expert Commentary & Troubleshooting
The "Thiophene Problem" in C-H Activation: When attempting Method B (Direct Arylation), you will often observe low yields due to the thiophene ring coordinating to the Palladium, acting as a "sink" rather than a substrate.
-
Solution: Use PivOH (Pivalic acid) as an additive (30 mol%). It acts as a proton shuttle, facilitating the CMD step and lowering the energy barrier for C-H cleavage, effectively out-competing the coordination trap.
Boronic Acid Instability: 2-Thienylboronic acids are prone to protodeboronation (losing the boron group) under aqueous basic conditions.
-
Solution: If yields are low in Method A, switch to MIDA boronates or potassium trifluoroborates , which slowly release the active boronic acid species, maintaining a low steady-state concentration and reducing side reactions.
References
-
Lipshutz, B. H., et al. (2021).[1] "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water." Organics. Link[6]
-
Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] Journal of the American Chemical Society. Link
-
DeBoef, B., et al. (2011). "Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups." Journal of Organic Chemistry. Link
-
Doucet, H., et al. (2012). "Pd-catalyzed β-selective direct C-H bond arylation of thiophenes." Tetrahedron. Link
-
Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[8][9] Journal of the American Chemical Society. Link
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- 3. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
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- 5. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
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- 7. dspace.mit.edu [dspace.mit.edu]
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A Senior Application Scientist's Guide to Validating Molecular Docking of Indole Derivatives with Experimental Data
In the landscape of modern drug discovery, computational molecular docking serves as a powerful and indispensable tool for predicting the interaction between a ligand, such as an indole derivative, and its protein target.[1] This in silico approach offers remarkable speed and cost-effectiveness in screening vast chemical libraries to identify promising therapeutic candidates.[2] However, the predictions generated by these models are, by their nature, theoretical. They are built on scoring functions and algorithms that approximate the complex biophysical realities of molecular recognition.[3] Therefore, rigorous experimental validation is not just a recommendation; it is an absolute necessity to confirm computational hypotheses and justify the progression of a candidate compound.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to bridge the gap between computational prediction and experimental reality. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind our experimental choices, ensuring that each step serves as a self-validating system to build a robust and trustworthy data package for your indole-based drug candidates.
Part 1: The Foundation - Validating the Docking Protocol Itself
Before seeking experimental validation, the integrity of the computational model must be established. A docking result is only as reliable as the protocol that generated it. The first step is always to validate the docking method for the specific target protein.
The most common and essential method is "redocking."[5] If a crystal structure of your target protein with a co-crystallized ligand is available, you must first demonstrate that your docking protocol can accurately reproduce this known binding pose.
Protocol: Docking Protocol Validation via Redocking
-
Preparation : Obtain the crystal structure of the protein-ligand complex from the Protein Data Bank (PDB).
-
Ligand Extraction : Separate the co-crystallized ligand from the protein structure.
-
Re-Docking : Dock the extracted ligand back into the binding site of the protein using your chosen docking software and parameters.
-
Pose Comparison : Superimpose the lowest-energy docked pose with the original crystallographic pose.
-
RMSD Calculation : Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.[6]
-
Validation Criterion : A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[5][7] This confirms that your docking algorithm and parameters are capable of identifying the correct binding mode for this specific target.
Only after this computational self-validation should you proceed to screen your novel indole derivatives and seek experimental confirmation.
Part 2: The First Experimental Test - In Vitro Enzyme Inhibition
For many indole derivatives designed as enzyme inhibitors, the most direct experimental validation is a biochemical enzyme inhibition assay.[8] This experiment directly tests the functional consequence of the predicted binding: does the compound actually inhibit the activity of the target enzyme?
The choice of assay depends on the enzyme itself. For protein kinases, a common target for indole derivatives, assays often measure the phosphorylation of a substrate.[8] For enzymes like tyrosinase or cyclooxygenases (COX), colorimetric or fluorometric assays are common.[7][9]
Causality Behind the Experiment: An enzyme inhibition assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency in inhibiting a specific biochemical function.[8] While not a direct measure of binding affinity, it is the first and most critical piece of evidence that your computationally identified "binder" is also a functionally active "inhibitor."
Protocol: Generalized Enzyme Inhibition Assay (e.g., for a Kinase)
-
Reagent Preparation : Prepare solutions of the purified target enzyme, the specific substrate, and ATP in an appropriate assay buffer. Dissolve your synthesized indole derivatives (and a known inhibitor as a positive control) in DMSO to create stock solutions.
-
Serial Dilution : Create a serial dilution of your indole derivatives to test a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Enzyme/Inhibitor Pre-incubation : In a microplate, add a fixed amount of the enzyme to each well. Add the various concentrations of your indole inhibitors. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background). Allow this to incubate for 15-30 minutes.[8]
-
Reaction Initiation : Start the reaction by adding a mixture of the substrate and ATP to all wells.
-
Reaction Incubation : Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Detection : Stop the reaction and use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit) to measure the reaction product. Read the signal on a plate reader.
-
Data Analysis : Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Part 3: Quantifying the Physical Interaction - Biophysical Assays
While an IC50 value confirms functional inhibition, it doesn't directly measure the binding affinity or the thermodynamics of the interaction. For this, we turn to biophysical techniques, which provide a deeper, more quantitative understanding of the binding event predicted by docking. The two gold-standard methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[10][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[12] It is the only technique that can determine all binding parameters—affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[][14]
Causality Behind the Experiment: ITC provides the true thermodynamic signature of the interaction. This is invaluable because it reveals why the binding occurs. Is it driven by favorable enthalpy (strong hydrogen bonds, van der Waals interactions) or by favorable entropy (release of water molecules from the binding site)? This level of detail allows for a much more sophisticated comparison with the energy terms calculated by docking scoring functions.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Prepare the purified protein (typically 10-50 µM) and the indole derivative (typically 100-500 µM, or 10x the protein concentration). It is absolutely critical that both are in identical, degassed buffer solutions to minimize heats of dilution.[14]
-
Instrument Setup : Load the protein solution into the sample cell and the indole derivative solution into the titration syringe of the ITC instrument.
-
Titration : Program the instrument to perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution at a constant temperature.
-
Data Acquisition : The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is directly proportional to the heat change upon binding.
-
Data Analysis : Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[15]
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time.[16][17] It provides kinetic data, including the association rate (k a) and dissociation rate (k d), from which the equilibrium dissociation constant (K D) can be calculated (K D = k d / k a).
Causality Behind the Experiment: While ITC gives a static thermodynamic snapshot, SPR provides the dynamic picture of the interaction. It tells you how fast the compound binds and how long it stays bound (its residence time). This is critical information that docking cannot provide and is highly relevant for a drug's pharmacokinetic and pharmacodynamic profile. A compound with a slow dissociation rate may have a prolonged effect in vivo.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation : Immobilize the purified target protein (the ligand) onto a suitable SPR sensor chip.
-
Analyte Preparation : Prepare a series of concentrations of the indole derivative (the analyte) in a running buffer.
-
Binding Measurement : Inject the different concentrations of the analyte over the sensor chip surface. The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized protein. This is the association phase .[17]
-
Dissociation Measurement : After the association phase, switch back to flowing only the running buffer over the chip. The decrease in signal as the analyte unbinds is monitored during this dissociation phase .[17]
-
Data Analysis : The resulting plot of response units (RU) versus time is called a sensorgram. Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine k a, k d, and K D.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | K D, ΔH, ΔS, Stoichiometry (n) | k a, k d, K D |
| Principle | Measures heat change upon binding[12] | Measures change in refractive index upon binding[16] |
| Format | In-solution, label-free | Surface-based, one partner immobilized, label-free |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data (on/off rates)[10] |
| Considerations | Requires higher sample quantities | Immobilization may affect protein conformation |
Part 4: The Cellular Context - Validating in a Biological System
Confirming that an indole derivative binds to and inhibits a purified protein is a major milestone. However, the ultimate goal is for the compound to work in a complex biological environment. Cell-based assays are the essential next step to assess a compound's activity in a more physiologically relevant context.
Causality Behind the Experiment: A cell-based assay answers critical questions that a biochemical assay cannot: Can the compound get into the cell? Is it stable in the cellular environment? Does it engage its target inside the cell? Does engaging the target lead to the desired downstream biological effect (e.g., cell death in cancer)?
For anticancer indole derivatives, a standard initial experiment is a cell viability or cytotoxicity assay, such as the MTT assay, on relevant cancer cell lines.[18][19]
Protocol: Cell Viability (MTT) Assay
-
Cell Culture : Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[18]
-
Compound Treatment : Treat the cells with a range of concentrations of your indole derivative for a set period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization : After a few hours, add a solubilizing agent (like DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution on a plate reader (typically around 570 nm).
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and plot this against the drug concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Part 5: Correlation and Interpretation - Connecting the Dots
A common pitfall is to expect a perfect linear correlation between computational docking scores and experimental IC50 or K D values. This is rarely the case, and it's crucial to understand why.[3]
-
Docking Scores vs. Binding Affinity (K D) : Docking scores are an estimation of binding free energy (ΔG).[3] While they are designed to predict binding affinity, they are based on simplified scoring functions and often neglect factors like protein flexibility and the entropic effects of water. A good correlation may be found within a congeneric series of compounds, but it's not guaranteed.[20]
-
Binding Affinity (K D) vs. Functional Potency (IC50) : K D is a measure of target binding, while IC50 from an enzyme or cell assay is a measure of functional outcome.[3] The relationship between them can be complex (e.g., dependent on substrate concentration in an enzyme assay) and they are not directly equivalent. A potent binder (low K D) is often a potent inhibitor (low IC50), but this is not always a 1:1 relationship.
The true power of this integrated approach is not in finding a perfect correlation but in building a comprehensive, multi-faceted case for your compound.
| Indole Derivative | Docking Score (kcal/mol) | Enzymatic IC50 (µM) | Biophysical K D (µM) | Cellular IC50 (µM) |
| Compound A | -10.5 | 0.8 | 0.5 (ITC) | 1.2 |
| Compound B | -9.2 | 5.2 | 4.8 (SPR) | 8.5 |
| Compound C | -8.1 | > 50 | > 100 (ITC) | > 100 |
In the example table above, the data tells a consistent story: Compound A is the most promising candidate across all validation stages. The docking predicted it would be the strongest binder, and this was confirmed by direct binding (ITC) and functional inhibition (enzymatic and cellular IC50s). This consistency across computational, biochemical, biophysical, and cellular data gives us high confidence in Compound A as a lead candidate.
Conclusion
Validating molecular docking results is a systematic process of layering evidence. It begins with ensuring the computational protocol is sound and progresses through increasingly complex biological systems. We move from asking "Can it bind?" (in silico docking) to "Does it inhibit?" (biochemical assays), "How does it bind?" (biophysical assays), and finally, "Does it work in a cell?" (cell-based assays). Each step validates the previous one and builds confidence in the therapeutic potential of your indole derivatives. This rigorous, multi-pronged approach is the hallmark of sound scientific research and the foundation of successful drug development.
References
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- Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance.
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- ResearchGate. (2017). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?.
- Benchchem. A Researcher's Guide to Computational Docking and Experimental Validation.
- The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
- Mtoz Biolabs. SPR Based Protein Interaction Analysis Service.
- MDPI. (2025). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- Michigan State University. Lessons from Docking Validation.
- ResearchGate. (2023). Knowing biological activity through the results of molecular docking?.
- PMC. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- ResearchGate. (2022). How to validate the molecular docking results ?.
- MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
- PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
- Unknown Source. (2008). Case Studies of Docking in Drug Discovery.
- Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer.
- Scholars Research Library. Determination of the relationship between the docking studies and the biological activity of δ-selective enkephalin analogues.
- BOC Sciences. Isothermal Titration Calorimetry (ITC).
- Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
- Unknown Source. (2018). How well do molecular docking scores correlate with experimental binding affinities?.
- PubMed. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats.
- bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
- ResearchGate. A correlation graph for docking predicted activity and IC50 values.
- Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
- Unknown Source. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review.
- Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.
- MDPI. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors.
- Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands.
- Unknown Source. (2024).
- PMC. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors.
- ResearchGate. (2026). (PDF) Best Practices in Docking and Activity Prediction.
- MDPI. (2023). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents.
- ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock.
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- BCTT. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and.
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Comparative analysis of the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
The search for novel fungicidal scaffolds has increasingly turned toward active substructure splicing —the fusion of two proven pharmacophores to generate synergistic bioactivity.[1] This guide analyzes a specific class of Succinate Dehydrogenase Inhibitors (SDHIs): N-(thiophen-2-yl) nicotinamide derivatives .
These compounds emerge from the structural hybridization of nicotinic acid (a pyridine core) and thiophene heterocycles.[1] While commercial SDHIs like Boscalid utilize a biphenyl or pyridine-phenyl amide linkage, the introduction of a thiophene ring alters lipophilicity and metabolic stability, offering a distinct resistance profile against oomycetes such as Pseudoperonospora cubensis (Cucumber Downy Mildew).
Key Performance Indicator (Lead Candidate)
Throughout this guide, we focus on the lead candidate Compound 4f (5,6-dichloro-N-(4-cyano-5-ethoxy-3-methylthiophen-2-yl)nicotinamide), which has demonstrated superior efficacy to commercial standards in recent field trials.[2]
Mechanism of Action: SDH Inhibition
To understand the efficacy of these derivatives, one must look beyond the phenotype to the molecular target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Molecular Docking & Binding Topology
Unlike multi-site inhibitors (e.g., Mancozeb), N-(thiophen-2-yl) nicotinamide derivatives act as site-specific inhibitors. Molecular docking studies suggest these compounds bind to the ubiquinone-binding site (Site Q) of the SDH complex.
-
The Anchor: The amide oxygen forms hydrogen bonds with critical residues (typically Trp173 or Tyr58 in fungal SDH models).
-
The Hydrophobic Clamp: The 5,6-dichloropyridine moiety slots into the hydrophobic pocket formed by Pro160 and Phe291 , blocking the access of ubiquinone.
-
The Thiophene Advantage: The sulfur atom in the thiophene ring provides unique electronic interactions (S-π interactions) with aromatic residues in the binding pocket, potentially increasing binding affinity compared to standard phenyl rings.
Signaling Pathway Blockade
The following diagram illustrates the disruption of the Electron Transport Chain (ETC) by Compound 4f.
Figure 1: Mechanism of Action. Compound 4f competitively binds to the Quinone site of Complex II, halting the reduction of Ubiquinone and collapsing the fungal energy gradient.
Comparative Efficacy Analysis
The following data aggregates in vivo bioassay results against Pseudoperonospora cubensis (Cucumber Downy Mildew). The data highlights the "Scaffold Hop" advantage—moving from a phenyl-amide to a thiophene-amide structure.
In Vivo EC50 Comparison (Greenhouse)
| Compound | Structure Class | EC50 (mg/L) | Relative Potency |
| Compound 4f | Thiophene-Nicotinamide | 1.96 | 1.0x (Baseline) |
| Compound 4a | Thiophene-Nicotinamide | 4.69 | 0.42x |
| Flumorph | Morpholine (Commercial) | 7.55 | 0.26x |
| Diflumetorim | Pyrimidinamine (Commercial) | 21.44 | 0.09x |
Analyst Note: Compound 4f is approximately 3.8x more potent than the commercial standard Flumorph in controlled greenhouse conditions. The presence of the 5,6-dichloro substitution on the pyridine ring is the critical SAR driver here, significantly enhancing lipophilicity and binding pocket fit compared to the 2-methyl substituted Compound 4a.
Field Trial Performance (10% EC Formulation)
| Treatment Concentration | Compound 4f Efficacy (%) | Flumorph Efficacy (%) | Mancozeb Efficacy (%) |
| 100 mg/L | 70.4% | -- | -- |
| 200 mg/L | 79.1% | 56.2% | -- |
| 1000 mg/L | -- | -- | 76.5% |
Interpretation: Compound 4f achieves nearly 80% control at 200 mg/L , whereas Flumorph requires higher doses to achieve significantly lower control (56%). Notably, 4f at 200 mg/L outperforms Mancozeb dosed at 1000 mg/L, indicating a massive efficiency gain in active ingredient load per hectare.
Experimental Protocols
To ensure reproducibility and validate the SAR claims, the following protocols for synthesis and bioassay are provided.
Chemical Synthesis Workflow
The synthesis follows a convergent pathway connecting a substituted nicotinic acid to an aminothiophene.
Reagents:
-
Starting Material A: 5,6-dichloronicotinic acid
-
Starting Material B: 2-amino-3-methyl-4-cyano-5-ethoxythiophene
-
Catalyst: DMF (N,N-Dimethylformamide)[5]
-
Base: Triethylamine (Et3N) or Pyridine
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
Dissolve 5,6-dichloronicotinic acid (10 mmol) in anhydrous Dichloromethane (DCM).
-
Cool to 0°C in an ice bath.
-
Add Oxalyl chloride (15 mmol) dropwise, followed by 2 drops of DMF.
-
Stir at room temperature (RT) for 4 hours until gas evolution ceases.
-
Validation: Monitor by TLC (shift in polarity) or immediate use (acyl chlorides are unstable). Evaporate solvent to obtain crude nicotinoyl chloride.
-
-
Amide Coupling (The Splicing Step):
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Separately, dissolve the aminothiophene (10 mmol) and Triethylamine (12 mmol) in DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0–5°C.
-
Allow to warm to RT and stir overnight (12h).
-
-
Purification:
-
Wash reaction mixture with water, saturated NaHCO3, and brine.
-
Dry over anhydrous Na2SO4.[5]
-
Purify via silica gel column chromatography (Eluent: Petroleum ether/Ethyl acetate).
-
Figure 2: Synthetic pathway utilizing acid chloride activation for high-yield amide bond formation.
Bioassay: Poisoned Food Technique (In Vitro)
To verify intrinsic fungicidal activity (excluding host plant factors), use the mycelial growth inhibition method.[6]
-
Media Prep: Prepare Potato Dextrose Agar (PDA). Sterilize via autoclave.
-
Dosing: Dissolve test compounds in DMSO. Add to molten PDA (approx 50°C) to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/L).
-
Control: PDA + DMSO (solvent blank) and PDA + Commercial Standard (e.g., Boscalid).
-
Inoculation: Place a 5mm mycelial plug of P. cubensis (or surrogate like S. sclerotiorum if obligate parasite culturing is difficult) in the center of the plate.
-
Incubation: Incubate at 25°C in the dark for 72–96 hours.
-
Calculation: Measure colony diameter. Calculate Inhibition Rate (%) =
.
References
-
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.[3] Molecules, 27(24), 8700.[2]
-
BenchChem. (2025).[1][5] Application Notes and Protocols for Fungicidal Compounds Derived from 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem Protocols.
-
Ye, Y., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors.[6] Journal of Agricultural and Food Chemistry, 62(18), 4063-4071.
-
Wang, J., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents.[7] Molecules, 28(3).
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A Comparative Analysis of (2-thien-2-yl-1H-indol-3-yl)acetic acid and Established mPGES-1 Inhibitors for Anti-Inflammatory Drug Development
Introduction: The Rationale for Targeting mPGES-1 in Inflammation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2] Its synthesis is the culmination of a cascade initiated by the release of arachidonic acid from cell membranes, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] Microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in this pathway, then specifically isomerizes PGH2 to PGE2.[2][3]
While non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors (coxibs), effectively reduce inflammation by blocking the production of PGH2, their use is associated with significant gastrointestinal and cardiovascular side effects.[1] These adverse effects stem from the non-selective inhibition of various prostanoids, some of which are crucial for physiological homeostasis.[1][2] Consequently, selective inhibition of mPGES-1 has emerged as a promising therapeutic strategy to specifically suppress inflammatory PGE2 production while potentially sparing the synthesis of other important prostanoids, offering a safer alternative to traditional NSAIDs.[1][4] This guide provides a comprehensive benchmark of the novel compound, (2-thien-2-yl-1H-indol-3-yl)acetic acid, against well-characterized mPGES-1 inhibitors.
The Prostaglandin E2 Biosynthesis Pathway
The enzymatic cascade leading to PGE2 production is a critical pathway in the inflammatory response. Understanding this pathway is essential for appreciating the targeted approach of mPGES-1 inhibition.
Caption: Prostaglandin E2 (PGE2) Biosynthesis Pathway.
Benchmarking Methodology: A Multi-tiered Approach
To rigorously evaluate the potential of (2-thien-2-yl-1H-indol-3-yl)acetic acid as a selective mPGES-1 inhibitor, a systematic benchmarking strategy is employed. This involves a head-to-head comparison with established inhibitors across a series of in vitro and cell-based assays. The chosen reference compounds represent different classes of mPGES-1 inhibitors and related anti-inflammatory drugs, providing a robust comparative framework.
Reference Compounds for Comparison
-
MK-886: A well-characterized FLAP inhibitor that also exhibits inhibitory activity against mPGES-1.[5]
-
Celecoxib: A selective COX-2 inhibitor that has been reported to also moderately inhibit mPGES-1 at higher concentrations.[2]
-
Etoricoxib: Another selective COX-2 inhibitor, which, in contrast to celecoxib, shows negligible inhibition of mPGES-1.[1][2]
-
Compound III (CIII) / CAY10678: A potent and selective benzimidazole-based mPGES-1 inhibitor.[6][7]
In Vitro Enzyme Inhibition Assay
The primary assessment of an mPGES-1 inhibitor is its ability to directly inhibit the enzymatic activity of purified, recombinant human mPGES-1. This cell-free assay provides a direct measure of the compound's potency.
Experimental Protocol: In Vitro mPGES-1 Inhibition Assay
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified. The microsomal fraction containing the enzyme is prepared and protein concentration is determined.[5]
-
Reaction Mixture: The assay is conducted in a reaction buffer (e.g., 0.2 M sodium phosphate buffer, pH 7.2) containing the essential cofactor glutathione (GSH).[5]
-
Inhibitor Incubation: A range of concentrations of the test compound, (2-thien-2-yl-1H-indol-3-yl)acetic acid, and the reference inhibitors are pre-incubated with the enzyme preparation.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.[5]
-
Reaction Termination and PGE2 Quantification: After a defined incubation period, the reaction is terminated. The amount of PGE2 produced is quantified using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for In Vitro mPGES-1 Inhibition Assay.
Comparative IC50 Data
| Compound | Target(s) | Reported IC50 (Human mPGES-1) |
| (2-thien-2-yl-1H-indol-3-yl)acetic acid | mPGES-1 | To be determined |
| MK-886 | FLAP, mPGES-1 | ~1.6 µM[5] |
| Celecoxib | COX-2, mPGES-1 | ~22 µM[2] |
| Etoricoxib | COX-2 | >200 µM[2] |
| Compound III / CAY10678 | mPGES-1 | ~0.09 µM[7] |
Cell-Based Assay for PGE2 Production
To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay is crucial. This assay measures the inhibition of PGE2 production in whole cells, providing insights into cell permeability and engagement with the target in its native environment.
Experimental Protocol: Cell-Based PGE2 Assay
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells, is used.[6][8]
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.[6]
-
Inhibitor Treatment: The stimulated cells are treated with various concentrations of (2-thien-2-yl-1H-indol-3-yl)acetic acid and the reference compounds.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) or a similar sensitive detection method.[9][10][11]
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that reduces PGE2 production by 50%, is determined.
Selectivity Profiling: Assessing Off-Target Effects
A key advantage of targeting mPGES-1 is the potential for improved safety through selectivity. Therefore, it is essential to evaluate the inhibitory activity of (2-thien-2-yl-1H-indol-3-yl)acetic acid against other key enzymes in the arachidonic acid cascade, particularly COX-1 and COX-2.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Commercially available inhibitor screening kits are often used for this purpose. These assays typically measure the peroxidase activity of COX-1 and COX-2.[12][13]
-
Procedure: The test compound is incubated with purified ovine COX-1 or human recombinant COX-2 in the presence of a suitable substrate. The enzymatic activity is then measured, often via a fluorescent or colorimetric readout.
-
Data Analysis: The percentage of inhibition at a given concentration is calculated to determine the selectivity of the compound for mPGES-1 over the COX enzymes.
Discussion and Future Directions
The initial benchmarking of (2-thien-2-yl-1H-indol-3-yl)acetic acid will provide critical insights into its potential as a novel anti-inflammatory agent. A potent and selective inhibitor of mPGES-1 would be expected to exhibit a low nanomolar to micromolar IC50 in the in vitro enzyme assay and a corresponding potency in the cell-based assay. Crucially, it should display minimal inhibition of COX-1 and COX-2, distinguishing it from traditional NSAIDs and coxibs.
A promising lead compound would then progress to more advanced preclinical evaluations, including:
-
In vivo models of inflammation: Testing in animal models of inflammatory diseases such as collagen-induced arthritis or carrageenan-induced paw edema to assess in vivo efficacy.[3]
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like characteristics.
-
Prostanoid profiling: A comprehensive analysis of the effects of the inhibitor on the broader panel of prostanoids (PGI2, TXA2, PGD2, PGF2α) in various tissues and biological fluids to confirm its selective action on PGE2 and understand any potential "shunting" of the PGH2 substrate to other pathways.[1]
Conclusion
The targeted inhibition of mPGES-1 represents a highly promising strategy for the development of a new generation of anti-inflammatory drugs with an improved safety profile. The systematic benchmarking of novel chemical entities, such as (2-thien-2-yl-1H-indol-3-yl)acetic acid, against a panel of established inhibitors is a critical step in identifying lead candidates with the desired potency, selectivity, and cellular activity. The experimental framework outlined in this guide provides a robust methodology for the comprehensive evaluation of such compounds, paving the way for further preclinical and clinical development.
References
-
Taylor, A. A., & Funk, C. D. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11-12), 945-956. [Link]
-
Chehade, J., & Jabbour, H. N. (2014). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 6(1), 87-105. [Link]
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Chen, Y., & Breyer, R. M. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American journal of translational research, 13(1), 391. [Link]
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Korotkova, M., & Jakobsson, P. J. (2011). Microsomal prostaglandin E synthase-1 in rheumatic diseases. Frontiers in pharmacology, 2, 2. [Link]
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Wang, J. L., & Du, Y. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Bioorganic & medicinal chemistry, 19(20), 6035-6042. [Link]
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Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of medicinal chemistry, 59(1), 2-29. [Link]
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Al-Malki, J. F., & Al-Wabli, R. I. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Pharmaceuticals, 15(11), 1339. [Link]
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Kock, E., Idborg, H., Pawelzik, S. C., Glinghammar, B., Jönsson, S., Wheelock, C. E., ... & Jakobsson, P. J. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in pharmacology, 10, 578. [Link]
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Wang, M., & Breyer, R. M. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, thrombosis, and vascular biology, 38(4), 857-868. [Link]
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Wang, J. L., & Du, Y. (2013). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS medicinal chemistry letters, 4(12), 1198-1202. [Link]
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Li, Y., & Wang, Y. (2023). mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. International Journal of Molecular Sciences, 24(16), 12822. [Link]
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Pinto, A., & Loguercio, S. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS medicinal chemistry letters, 11(4), 488-493. [Link]
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Koeberle, A., & Werz, O. (2010). Dimethylcelecoxib inhibits mPGES-1 promoter activity by influencing EGR1 and NF-κB. Biochemical pharmacology, 80(9), 1366-1375. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-thien-2-yl-1H-indol-3-yl)acetic acid
The foundational principle of chemical waste management is to treat unknown or novel compounds with a high degree of caution. Given its structure as an indole acetic acid derivative containing a thiophene ring, (2-thien-2-yl-1H-indol-3-yl)acetic acid should be handled as a potentially hazardous substance.
Part 1: Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. Adherence to proper personal protective equipment (PPE) protocols is non-negotiable.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of the compound or solvents used during the disposal process. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for any signs of degradation before use. | Prevents dermal absorption of the compound, which could have unknown toxicological effects. |
| Body Protection | A lab coat or a chemical-resistant apron. | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood.[2] | Reduces the risk of inhaling airborne particles of the solid compound or vapors from solutions. |
All handling of (2-thien-2-yl-1H-indol-3-yl)acetic acid for disposal purposes should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure.[3]
Part 2: Waste Characterization and Segregation: A Step-by-Step Protocol
Proper characterization and segregation are the cornerstones of a compliant and safe chemical waste disposal program.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in regulatory fines and unsafe handling by waste management personnel.
Step 1: Waste Determination
The first crucial step is to determine if the waste is hazardous. Since a specific SDS is unavailable, (2-thien-2-yl-1H-indol-3-yl)acetic acid waste should be treated as hazardous chemical waste. This is a precautionary measure based on its complex organic structure.
Step 2: Segregation of Waste
Never mix (2-thien-2-yl-1H-indol-3-yl)acetic acid waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2]
-
Solid Waste: Collect solid (2-thien-2-yl-1H-indol-3-yl)acetic acid waste, including contaminated consumables like weighing paper and gloves, in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: Solutions containing (2-thien-2-yl-1H-indol-3-yl)acetic acid should be collected in a separate, compatible liquid waste container. The container must be suitable for the solvent used (e.g., a glass container for organic solvents).
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[3][4]
Step 3: Container Selection and Labeling
The integrity of the waste containment is critical to prevent leaks and spills.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste.[6][7] For (2-thien-2-yl-1H-indol-3-yl)acetic acid, which is an organic acid, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-thien-2-yl-1H-indol-3-yl)acetic acid"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Part 3: Disposal Procedures and Regulatory Compliance
The final disposal of chemical waste is a highly regulated process that must be managed in collaboration with your institution's EHS department and their contracted hazardous waste disposal vendor.
Disposal Workflow:
Caption: Decision workflow for the disposal of (2-thien-2-yl-1H-indol-3-yl)acetic acid.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Your primary and most critical action is to consult your institution's EHS department.[2] They will provide specific procedures that are in compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
Accumulation in the Laboratory: Store the properly labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup Request: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months), submit a hazardous waste pickup request to your EHS department.[7]
-
Final Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the (2-thien-2-yl-1H-indol-3-yl)acetic acid waste. This typically involves high-temperature incineration for organic compounds.
Prohibited Disposal Methods:
-
Sewer Disposal: Under no circumstances should (2-thien-2-yl-1H-indol-3-yl)acetic acid or its solutions be poured down the drain. The EPA has strict regulations against the sewering of hazardous waste pharmaceuticals.[9][10]
-
Regular Trash Disposal: This compound and any materials contaminated with it must not be disposed of in the regular trash.[7]
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent the spill from entering any drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
Conclusion
The responsible management of chemical waste is an integral part of the scientific process. By following these established best practices for the disposal of (2-thien-2-yl-1H-indol-3-yl)acetic acid, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4. (n.d.). CDH Fine Chemical.
- Proper Disposal of Ethyl hydroxy(3-thienyl)acetate: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
- Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. (n.d.). American Society of Health-System Pharmacists.
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Definitive Guide: Safe Handling & Logistics for (2-thien-2-yl-1H-indol-3-yl)acetic acid
[1][2][3]
Executive Summary & Chemical Profile
Target Audience: Medicinal Chemists, process safety engineers, and pharmacological researchers.[2][3] Scope: This guide defines the operational safety architecture for handling (2-thien-2-yl-1H-indol-3-yl)acetic acid (Catalog Ref: sc-343257 / Generic Research Grade).
This compound is a heterocyclic organic acid used primarily as a scaffold in drug discovery (often linked to COX inhibition or auxin-like activity studies).[2][3] Because specific toxicological data (LD50) is often absent for such niche intermediates, this protocol utilizes a Read-Across Safety Assessment based on its structural moieties: the Indole-3-acetic acid core and the Thiophene substituent.[1][2][3]
| Property | Details |
| Chemical Structure | Indole core substituted at C3 with acetic acid and C2 with a thiophene ring.[1][2][3][4][5] |
| Physical State | Solid (typically an off-white to yellow powder).[2][3] |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol.[2] |
| Primary Hazard | Corrosive/Irritant (Acidic moiety) & Sensitizer (Indole/Thiophene).[2][3] |
| Signal Word | DANGER (Presumed based on functional group analysis). |
Hazard Architecture (The "Why" Behind the PPE)
To ensure safety, we must treat this compound not just as "dust" but as a bioactive organic acid.[2][3] The safety logic is derived from its functional components:
-
The Acetic Acid Tail: Imparts acidity (
).[2][3] Contact with moist membranes (eyes, lungs) generates protons ( ), leading to immediate irritation or chemical burns. -
The Indole Core: Structurally similar to Tryptophan and Indomethacin.[2][3] Indole derivatives are known sensitizers; repeated inhalation can trigger asthma-like symptoms or dermatitis.[2][3]
-
The Thiophene Ring: Adds lipophilicity, increasing skin permeation rates compared to simple indole acetic acid.[2][3]
Risk Assessment Matrix
| Exposure Route | Hazard Potential | Physiological Mechanism |
| Inhalation | HIGH | Fine dusts deposit in alveoli; acidic hydrolysis damages lung tissue.[1][2][3] |
| Ocular | CRITICAL | Solid particles dissolve in tear fluid, creating a localized acidic solution (Corneal opacity risk).[2][3] |
| Dermal | MODERATE | Lipophilic nature allows dermal absorption; potential for systemic toxicity.[2][3] |
PPE Specifications (The "What")
Do not default to "standard lab PPE." The following specifications are required to mitigate the specific risks identified above.
A. Respiratory Protection (The First Line of Defense) [2][3]
-
Standard Operations (< 1g): Work within a certified Chemical Fume Hood (CFH).[2][3] No respirator required if sash is at proper height.[2][3]
-
Open Bench/Weighing (> 1g): If a CFH is unavailable (NOT recommended) or during spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges .[2][3]
B. Hand Protection (Permeation Barriers)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2][3]
-
Protocol: Double Gloving is mandatory when handling solutions (DMSO/DMF).[2][3]
C. Eye & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect vented).[2][3]
-
Contraindication: Do NOT rely on safety glasses.[2][3] Safety glasses allow dust to migrate around the lens and into the eye, where it dissolves and burns.[2][3]
Operational Workflow (The "How")
Step 1: Weighing & Static Control
Indole-acetic acid derivatives are often fluffy, electrostatic solids.[2][3]
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure to neutralize static charge.[2][3] This prevents "flying powder."[2][3]
-
Containment: Weigh into a pre-tared vial, not onto weighing paper. Cap immediately.
Step 2: Solubilization (DMSO/DMF)
-
Caution: Dissolving organic acids in DMSO is generally safe, but ensure the glassware is dry.[2][3]
-
Procedure: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.[2] Vortex in a closed tube.[2][3]
Step 3: Reaction & Synthesis
-
Incompatibility: Avoid strong oxidizers (e.g., peroxides, permanganates) as the thiophene ring is susceptible to oxidative cleavage, potentially releasing sulfur oxides (
).[2]
Decision Logic: PPE Selection
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.[1][2][3]
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Neutralize: Do not use water initially (spreads the acid).[2][3] Cover spill with Sodium Bicarbonate (
) or a commercial acid neutralizer.[2][3] -
Clean: Once bubbling ceases, sweep up the paste with a dustpan.[2][3] Wipe surface with 70% Ethanol.[2][3]
First Aid
-
Eye Contact: IMMEDIATE irrigation is critical.[2][3] Flush for 15 minutes. The acetic acid moiety causes rapid pH drop in the eye; delay leads to permanent damage.[2][3]
-
Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol on skin (enhances absorption of the thiophene ring).[2][3]
Disposal Streams
-
Waste Category: RCRA Hazardous Waste (Organic Acid / Toxic).[2][3]
-
Coding: Label as "Acidic Organic Solid" or "Non-Halogenated Organic Solvent" (if dissolved).
-
Destruction: High-temperature incineration is required to safely break down the indole and thiophene rings without generating toxic byproducts.[2][3]
References
-
PubChem. (2025).[2][3][4][7] Compound Summary: Indole-3-acetic acid (CAS 87-51-4).[1][2][3] National Library of Medicine.[2][3] Link[1]
-
Santa Cruz Biotechnology. (2024).[2][3] Product Block: (2-thien-2-yl-1H-indol-3-yl)acetic acid (sc-343257).[1][2][3][5]Link[1][2]
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 2-Thiopheneacetic acid (CAS 1918-77-0).[1][2][3][8]Link[1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2][3] Laboratory Safety Guidance: Handling Hazardous Chemicals.Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. genprice.com [genprice.com]
- 6. agilent.com [agilent.com]
- 7. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Thiopheneacetic acid [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
